Ethyl 4-oxohexanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-7(9)5-6-8(10)11-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKGUECTOZFPSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483443 | |
| Record name | ethyl 4-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3249-33-0 | |
| Record name | ethyl 4-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-oxohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-oxohexanoate (CAS: 3249-33-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-oxohexanoate, with CAS number 3249-33-0, is a keto-ester primarily utilized as a versatile building block in organic synthesis.[1][2] Its bifunctional nature, containing both a ketone and an ester group, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including esters and lactones.[1][3] This document provides a comprehensive overview of its chemical and physical properties, a summary of a known synthetic protocol, its characteristic spectroscopic data, and a discussion of its chemical reactivity and applications. Notably, a thorough review of publicly available scientific literature and databases reveals no significant data on its biological activity or its involvement in specific signaling pathways relevant to drug development.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C₈H₁₄O₃.[3][4] It is also known by several synonyms, including 4-Oxohexanoic acid ethyl ester and 4-Ketocaproic acid ethyl ester.[1][2] The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3249-33-0 | [3] |
| Molecular Formula | C₈H₁₄O₃ | [3][4] |
| Molecular Weight | 158.19 g/mol | [3][4] |
| IUPAC Name | This compound | [4] |
| Density | 0.981 g/cm³ | |
| Boiling Point | 221°C at 760 mmHg | |
| Flash Point | 88.3°C | |
| Refractive Index | 1.421 | |
| SMILES | CCC(=O)CCC(=O)OCC | [3][4] |
| InChIKey | PQKGUECTOZFPSE-UHFFFAOYSA-N | [4] |
Safety Information
This compound is classified as an irritant.[4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard and precautionary statements.
| GHS Classification | Code | Description | Reference |
| Hazard Statements | H302 | Harmful if swallowed. | [3] |
| H315 | Causes skin irritation. | [4] | |
| H319 | Causes serious eye irritation. | [4] | |
| H332 | Harmful if inhaled. | [3] | |
| H335 | May cause respiratory irritation. | [3][4] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [3] |
| P271 | Use only outdoors or in a well-ventilated area. | [3] | |
| P280 | Wear protective gloves/eye protection/face protection. | [3] |
Synthesis Protocol
A multi-step synthesis of this compound from trans-3-Hexenoic acid has been reported by Izquierdo, Rodriguez, and Gonzalez in Organic Letters (2011). While a detailed, step-by-step protocol is not publicly available, the key transformations and reagents are outlined below. The process involves epoxidation of the alkene followed by a boron trifluoride-catalyzed rearrangement.
References
An In-depth Technical Guide to the Physical Properties of Ethyl 4-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of Ethyl 4-oxohexanoate. Due to a scarcity of published experimental data for this specific compound, this guide combines high-quality predicted values with detailed, standardized experimental protocols for the determination of key physical characteristics. This information is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other scientific endeavors where the physicochemical properties of chemical entities are of critical importance.
Core Physical Properties
The physical properties of a compound are fundamental to its behavior in various chemical and biological systems. Understanding these properties is crucial for applications ranging from reaction engineering to formulation development. The following table summarizes the available and predicted physical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | PubChem[1][2] |
| Molecular Weight | 158.19 g/mol | PubChem[1][2] |
| Boiling Point | Data not readily available | |
| Melting Point | Data not readily available | |
| Density | Data not readily available | |
| Refractive Index | Data not readily available | |
| Solubility in Water | Predicted to be slightly soluble | PubChem |
| XLogP3 | 0.5 | PubChem[1] |
Note: The XLogP3 value suggests a moderate level of lipophilicity. Compounds with a positive logP value are generally more soluble in lipids (fats) than in water.
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is essential for compound characterization. The following are detailed experimental protocols for measuring the key physical properties of a liquid organic compound such as this compound.
Determination of Boiling Point
The boiling point is a critical indicator of a liquid's volatility and purity.
Method: Thiele Tube Method
-
Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating mantle or Bunsen burner, mineral oil.
-
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the side arm.
-
Place a small amount (1-2 mL) of this compound into the small test tube.
-
Invert the sealed capillary tube and place it into the small test tube containing the sample.
-
Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the oil level is above the sample.
-
Gently heat the side arm of the Thiele tube.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
-
Determination of Density
Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.
Method: Pycnometer Method
-
Apparatus: Pycnometer (a small glass flask with a precise volume), analytical balance, thermostat.
-
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Determine and record the mass of the empty, dry pycnometer.
-
Fill the pycnometer with distilled water of a known temperature and record the mass. The volume of the pycnometer can be calculated using the known density of water at that temperature.
-
Empty and dry the pycnometer.
-
Fill the pycnometer with this compound at the same temperature and record the mass.
-
The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.
-
Determination of Refractive Index
The refractive index is a measure of how much light bends as it passes through a substance and is a useful tool for identifying and assessing the purity of a liquid.
Method: Abbe Refractometer
-
Apparatus: Abbe refractometer, constant temperature water bath, light source (sodium lamp), dropper.
-
Procedure:
-
Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).
-
Ensure the prism surfaces are clean and dry.
-
Using a dropper, apply a few drops of this compound to the surface of the lower prism.
-
Close the prisms and allow the sample to spread evenly.
-
Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature.
-
Adjust the light source and the refractometer's controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
Read the refractive index from the instrument's scale.
-
Determination of Solubility
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.
Method: Saturation Shake-Flask Method
-
Apparatus: Erlenmeyer flasks with stoppers, orbital shaker with temperature control, analytical balance, filtration apparatus (e.g., syringe filters), analytical instrument for quantification (e.g., GC-MS, HPLC).
-
Procedure for Solubility in Water:
-
Add an excess amount of this compound to a known volume of distilled water in an Erlenmeyer flask.
-
Seal the flask and place it in a temperature-controlled orbital shaker.
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the mixture to stand undisturbed for a period to allow any undissolved material to settle.
-
Carefully withdraw a sample of the supernatant (the clear liquid above the undissolved solute) using a syringe fitted with a filter to remove any suspended particles.
-
Quantify the concentration of this compound in the filtered sample using a suitable analytical method. This concentration represents the solubility at that temperature.
-
-
Procedure for Solubility in Organic Solvents (e.g., Ethanol, Acetone, Diethyl Ether):
-
The same shake-flask method can be employed. However, for highly soluble compounds, it may be necessary to prepare a series of solutions with increasing concentrations of this compound in the organic solvent.
-
The point at which no more solute dissolves, and a separate phase is observed, indicates the saturation point.
-
Alternatively, a known mass of the organic solvent can be titrated with this compound until a persistent second phase is observed.
-
Synthesis of this compound
The following diagram illustrates a potential synthetic pathway for this compound. Understanding the synthesis is crucial for identifying potential impurities and for process development.
Caption: A possible synthetic route to this compound.
This guide provides a foundational understanding of the physical properties of this compound. For projects requiring precise physical data, it is strongly recommended that the experimental protocols outlined herein are performed to obtain accurate, empirical values.
References
An In-depth Technical Guide to Ethyl 4-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the molecular properties, synthesis, and analysis of Ethyl 4-oxohexanoate, a key intermediate in various organic syntheses.
Core Molecular Data
This compound is an organic compound with the IUPAC name this compound. It is also known by synonyms such as 4-Ketocaproic acid ethyl ester and 4-Oxohexanoic acid ethyl ester.[1]
Below is a summary of its key molecular data:
| Property | Value | Citations |
| Molecular Formula | C₈H₁₄O₃ | [2][3] |
| Molecular Weight | 158.19 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| CAS Number | 3249-33-0 | [2][3] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.
Synthesis of this compound
A representative method for the synthesis of this compound involves a multi-step reaction sequence. One common route starts from trans-3-Hexenoic acid.[4] The general workflow for such a synthesis is outlined below.
General Synthetic Workflow
A specific example of a synthetic protocol is the reaction starting from trans-3-Hexenoic acid, which involves the following steps:
-
Step 1: Treatment with sulfuric acid at a controlled temperature.
-
Step 2: Reaction with 3-chloro-benzenecarboperoxoic acid in a suitable solvent like chloroform.
-
Step 3: Subsequent reaction with boron trifluoride diethyl etherate.[4]
Following the reaction, a standard work-up procedure is employed, which typically involves quenching the reaction, extraction with an organic solvent, and washing of the organic layer. The crude product is then purified, commonly by column chromatography, to yield the pure this compound.
Analytical Characterization
The structure and purity of the synthesized this compound are confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
-
Sample Preparation: A small amount of the purified product (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired.
-
Data Analysis: The chemical shifts, multiplicities, and coupling constants in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the molecular structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of the compound and confirm its molecular weight.
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent.
-
GC Separation: The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase.
-
MS Detection: The separated components are then introduced into the mass spectrometer, which provides a mass spectrum corresponding to the molecular weight and fragmentation pattern of the compound.
The following diagram illustrates a typical analytical workflow for product characterization.
This technical guide provides essential information for researchers and professionals working with this compound. For further details on specific synthetic routes and analytical parameters, consulting the cited literature is recommended.
References
In-Depth Technical Guide to Ethyl 4-oxohexanoate: Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 4-oxohexanoate, with a focus on its boiling point. It includes detailed experimental protocols for the determination of this key physical constant and outlines a general workflow for the characterization of such organic compounds.
Physicochemical Properties of this compound
Data Presentation: Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | PubChem[1] |
| Molecular Weight | 158.19 g/mol | PubChem[1] |
| Predicted Boiling Point | 213.5 ± 25.0 °C at 760 mmHg | ChemSpider |
| IUPAC Name | This compound | PubChem[1] |
Note: The boiling point presented is a predicted value and should be confirmed by experimental verification.
Experimental Protocols for Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Accurate determination of the boiling point is crucial for the identification, purification, and characterization of organic compounds. Two common methods for this determination are detailed below.
Method 1: Boiling Point Determination by Distillation
This method is suitable when a sufficient quantity of the substance (typically >5 mL) is available.
Apparatus:
-
Round-bottom flask
-
Distillation head (still head) with a port for a thermometer
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle or oil bath
-
Boiling chips or a magnetic stirrer
-
Clamps and stand
Procedure:
-
Place 5-10 mL of this compound into the round-bottom flask and add a few boiling chips or a magnetic stir bar.
-
Assemble the distillation apparatus as shown in the diagram below. Ensure all joints are securely clamped.
-
Position the thermometer so that the top of the mercury bulb is level with the bottom of the side arm of the distillation head. This ensures the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Begin circulating cold water through the condenser.
-
Gently heat the round-bottom flask.
-
Observe the liquid and the thermometer. As the liquid begins to boil, a ring of condensing vapor will rise through the apparatus.
-
The temperature on the thermometer will rise and then stabilize. The constant temperature observed during the collection of the first few drops of distillate is the boiling point of the liquid.
-
Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
Method 2: Thiele Tube Method for Micro-Scale Boiling Point Determination
This method is ideal when only a small sample of the substance is available.
Apparatus:
-
Thiele tube
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Rubber band or wire to attach the test tube to the thermometer
-
Heating source (Bunsen burner or oil bath)
-
Mineral oil
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the top of the side arm.
-
Add a small amount (a few drops) of this compound into the small test tube.
-
Place the capillary tube, with the sealed end facing up, into the small test tube.
-
Attach the small test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Immerse the thermometer and the attached test tube into the Thiele tube, ensuring the rubber band is above the oil level.
-
Gently heat the side arm of the Thiele tube with a small flame. The shape of the tube will ensure even heat distribution through convection currents.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue gentle heating until a steady and rapid stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.
Mandatory Visualizations
Workflow for Characterization of a Novel Organic Compound
The following diagram illustrates a typical workflow for the characterization of a newly synthesized or isolated organic compound, such as this compound.
Synthesis Pathway of this compound
A known synthetic route to this compound starts from trans-3-Hexenoic acid. The following diagram outlines the key steps in this synthesis.
References
An In-depth Technical Guide on the Physical Properties of Ethyl 4-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of two key physical properties of ethyl 4-oxohexanoate: its density and refractive index. The information contained herein is intended to support laboratory research, quality control, and various applications within the chemical and pharmaceutical sciences.
Core Physical Properties
This compound (CAS No: 3249-33-0) is an organic compound with the molecular formula C₈H₁₄O₃.[1] Accurate knowledge of its physical properties is essential for its application in synthesis, formulation, and quality assessment.
Quantitative Data
The density and refractive index of this compound are summarized in the table below. These values are critical for calculations involving mass-to-volume conversions and for the characterization of the substance's purity and identity.
| Physical Property | Value | Units |
| Density | 0.964[2] | g/cm³ |
| 1.0 ± 0.1[3] | g/cm³ | |
| Refractive Index | 1.421[3] | - |
Experimental Protocols
The following sections detail the methodologies for the experimental determination of density and refractive index for a liquid compound such as this compound.
Determination of Density
The density of a liquid can be determined using several established methods. Common laboratory procedures include the use of a pycnometer or the buoyancy technique based on Archimedes' principle.[4]
1. Pycnometer Method:
-
Principle: This method relies on determining the mass of a known and precise volume of the liquid. A pycnometer is a glass flask with a closely fitting ground glass stopper with a capillary tube through it, which allows a very reproducible volume of liquid to be measured.
-
Procedure:
-
Clean and dry the pycnometer and weigh it accurately (m₁).
-
Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂).
-
Empty and dry the pycnometer, then fill it with the sample liquid (this compound) at the same temperature and weigh it (m₃).
-
The density of the sample liquid (ρₛ) is calculated using the formula: ρₛ = [(m₃ - m₁) / (m₂ - m₁)] * ρw where ρw is the density of water at the experimental temperature.
-
2. Buoyancy Method (Archimedes' Principle):
-
Principle: This technique involves measuring the apparent loss in mass of a solid of known volume when submerged in the liquid.[4]
-
Procedure:
-
A sinker of a known volume (V) is weighed in air (W_air).
-
The sinker is then submerged in the liquid sample, and its apparent weight is measured (W_liquid).
-
The density of the liquid is calculated from the difference in these weights, which corresponds to the weight of the displaced liquid.
-
Determination of Refractive Index
The refractive index of a liquid is a dimensionless number that describes how fast light travels through the material. It is a fundamental property used for substance identification and purity assessment.
1. Abbe Refractometer:
-
Principle: The Abbe refractometer is a common laboratory instrument for measuring the refractive index of liquids. It operates based on the principle of total internal reflection at the interface between a prism of high refractive index and the sample.
-
Procedure:
-
A few drops of the liquid sample are placed between the illuminating and refracting prisms of the refractometer.
-
Light is passed through the sample, and the user looks through the eyepiece to see a light and a dark field.
-
The knob on the side of the refractometer is adjusted until the boundary between the light and dark fields is sharp and coincides with the crosshairs in the eyepiece.
-
The refractive index is then read directly from the instrument's scale.
-
2. Michelson Interferometer Method:
-
Principle: This is a high-precision method where the refractive index is determined by measuring the change in the optical path length of a light beam passing through the liquid.[5][6]
-
Procedure:
-
A transparent cell of a known thickness is filled with the liquid sample and placed in one arm of a Michelson interferometer.
-
The cell is rotated, and the resulting shift in the interference fringe pattern is observed and counted.[5]
-
The refractive index of the liquid can be calculated from the number of fringes shifted, the angle of rotation, and the thickness of the cell.[5]
-
Visualizations
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for determining the density and refractive index of a liquid sample like this compound in a laboratory setting.
Caption: Logical workflow for determining physical properties.
References
Spectroscopic Profile of Ethyl 4-oxohexanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-oxohexanoate (CAS No. 3249-33-0), a key organic compound with applications in various synthetic pathways. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Molecular Structure:
Molecular Formula: C₈H₁₄O₃ Molecular Weight: 158.19 g/mol Exact Mass: 158.0943 g/mol [1]
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.1 | Quartet | 2H | -OCH₂CH₃ |
| ~2.7 | Triplet | 2H | -C(=O)CH₂CH₂- |
| ~2.5 | Triplet | 2H | -C(=O)CH₂CH₂- |
| ~2.4 | Quartet | 2H | -C(=O)CH₂CH₃ |
| ~1.2 | Triplet | 3H | -OCH₂CH₃ |
| ~1.0 | Triplet | 3H | -C(=O)CH₂CH₃ |
Note: This is a predicted spectrum based on typical chemical shifts for similar functional groups. Actual experimental values may vary slightly.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~209 | C=O (Ketone) |
| ~173 | C=O (Ester) |
| ~60 | -OCH₂CH₃ |
| ~37 | -C(=O)CH₂CH₂- |
| ~36 | -C(=O)CH₂CH₃ |
| ~28 | -C(=O)CH₂CH₂- |
| ~14 | -OCH₂CH₃ |
| ~8 | -C(=O)CH₂CH₃ |
Note: This is a predicted spectrum based on typical chemical shifts for similar functional groups. Actual experimental values may vary slightly.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Description of Vibration |
| ~2980 | C-H stretch (alkane) |
| ~1735 | C=O stretch (ester) |
| ~1715 | C=O stretch (ketone) |
| ~1180 | C-O stretch (ester) |
Table 4: Mass Spectrometry Data
| m/z | Proposed Fragment |
| 158 | [M]⁺ (Molecular Ion) |
| 129 | [M - C₂H₅]⁺ |
| 113 | [M - OC₂H₅]⁺ |
| 85 | [M - COOC₂H₅]⁺ |
| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ |
| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ |
| 29 | [C₂H₅]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.
-
¹H NMR Acquisition:
-
The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.
-
Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum, resulting in a spectrum where each unique carbon atom appears as a single line.
-
Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. The chemical shifts of the peaks are referenced to the TMS signal.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: As this compound is a liquid at room temperature, the spectrum is typically recorded using the neat liquid. A single drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.
-
Data Acquisition:
-
A background spectrum of the clean salt plates is recorded first.
-
The sample is then placed in the spectrometer's sample holder.
-
The IR spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.
-
To improve the signal-to-noise ratio, 16 to 32 scans are typically co-added.
-
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities before entering the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺) and inducing fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion, and the other peaks represent fragment ions.
Visualizations
Caption: Workflow for Spectroscopic Analysis.
References
Solubility Profile of Ethyl 4-oxohexanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-oxohexanoate is a keto-ester of significant interest in various chemical syntheses. A thorough understanding of its solubility characteristics is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility of this compound in a range of common solvents, based on its physicochemical properties and established principles of organic chemistry. Furthermore, this guide outlines a detailed experimental protocol for the quantitative determination of its solubility, enabling researchers to generate precise data for their specific applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a foundation for understanding its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | PubChem[1] |
| Molecular Weight | 158.19 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | CCC(=O)CCC(=O)OCC | PubChem[1] |
| Predicted XlogP | 0.5 | PubChemLite[2] |
Note: The predicted XlogP value suggests that this compound has a relatively balanced hydrophilic-lipophilic character.
Predicted Solubility of this compound
Esters with shorter hydrocarbon chains are generally soluble in water due to their ability to act as hydrogen bond acceptors.[3][4] However, as the carbon chain length increases, their water solubility decreases.[4] Given its eight carbon atoms, this compound is expected to be sparingly soluble in water. It is predicted to be more soluble in polar organic solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding. Its solubility in non-polar solvents is expected to be moderate.
Table 2 provides a summary of the predicted solubility of this compound in a variety of common laboratory solvents.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Highly Polar Protic | Sparingly Soluble | The presence of polar functional groups is offset by the non-polar hydrocarbon backbone. |
| Methanol | Polar Protic | Soluble | Capable of hydrogen bonding and dipole-dipole interactions. |
| Ethanol | Polar Protic | Soluble | Similar polarity to methanol, "like dissolves like" principle applies. |
| Acetone (B3395972) | Polar Aprotic | Soluble | The polar carbonyl group of acetone interacts favorably with the polar groups of the ester. |
| Ethyl Acetate | Moderately Polar Aprotic | Very Soluble | Structural similarity and compatible intermolecular forces. |
| Dichloromethane | Moderately Polar Aprotic | Soluble | Can engage in dipole-dipole interactions. |
| Toluene | Non-polar Aprotic | Moderately Soluble | The non-polar aromatic ring can interact with the alkyl chains of the ester. |
| Hexane | Non-polar Aprotic | Sparingly Soluble | Significant difference in polarity limits miscibility. |
Experimental Determination of Solubility
To obtain precise quantitative data, the solubility of this compound should be determined experimentally. The following section outlines a general protocol for the gravimetric method, a common and reliable technique for determining the solubility of a liquid solute in a solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled water bath or incubator
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvents)
-
Oven
Experimental Workflow
The logical flow of the experimental procedure for determining solubility is depicted in the following diagram.
Caption: Workflow for the gravimetric determination of solubility.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a precisely measured volume of a different solvent. The presence of undissolved solute is essential to ensure saturation.
-
-
Equilibration:
-
Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the solvent is fully saturated with the solute.
-
-
Sampling:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature until the excess solute has settled.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a chemically resistant filter (e.g., PTFE). This step is critical to prevent the transfer of any undissolved solute.
-
-
Gravimetric Analysis:
-
Transfer the filtered aliquot to a pre-weighed, clean, and dry vial.
-
Weigh the vial containing the aliquot to determine the total mass of the solution.
-
Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without causing degradation of the this compound.
-
Once all the solvent has evaporated, cool the vial in a desiccator and weigh it again.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the difference between the final and initial mass of the vial.
-
The mass of the solvent is the total mass of the aliquot minus the mass of the dissolved solute.
-
Solubility can then be expressed in various units, such as g/100 g of solvent or mol/L.
-
Conclusion
While specific quantitative solubility data for this compound is not widely published, its molecular structure suggests it is a moderately polar compound with good solubility in polar organic solvents and limited solubility in water. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust method for their determination. This information is critical for optimizing reaction conditions, developing purification strategies, and formulating products containing this compound.
References
Stability and Storage of Ethyl 4-oxohexanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 4-oxohexanoate. The information presented herein is critical for maintaining the integrity of this compound in research and development settings, ensuring the reliability and reproducibility of experimental outcomes. This document details potential degradation pathways, outlines methodologies for stability-indicating analytical methods, and provides clear guidelines for proper storage and handling.
Physicochemical Properties and Stability Profile
This compound is a keto ester that is generally stable under standard ambient conditions. However, its chemical structure, containing both an ester and a ketone functional group, makes it susceptible to degradation under certain environmental stresses. It is a flammable liquid and should be handled with appropriate safety precautions.
Key Stability Considerations:
-
Hydrolysis: The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions. This degradation pathway is often the primary concern for the stability of this compound.
-
Oxidation: While less common for this specific structure, strong oxidizing agents can potentially lead to degradation.
-
Thermal Stress: Elevated temperatures can accelerate the rate of degradation, particularly hydrolysis.
-
Photostability: Exposure to light, especially UV radiation, may induce degradation, a common characteristic of organic ketones.
Recommended Storage and Handling
To ensure the long-term stability and quality of this compound, the following storage and handling conditions are recommended:
-
Temperature: Store in a cool, dry, and well-ventilated area. Refrigeration is often recommended for long-term storage to minimize thermal degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation.
-
Container: Keep the container tightly sealed to prevent the ingress of moisture, which can promote hydrolysis.
-
Light: Protect from light by using amber-colored vials or storing in a dark location.
-
Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents.
Degradation Pathways
The primary degradation pathway for this compound is hydrolysis of the ester bond. This reaction can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: In the presence of an acid and water, this compound can hydrolyze to form 4-oxohexanoic acid and ethanol.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification to yield the salt of 4-oxohexanoic acid and ethanol.
One source suggests that the hydrolysis of this compound can also yield ethyl acetate (B1210297) and ethanol, which would imply a different cleavage mechanism. However, the hydrolysis of the primary ester bond is the more chemically plausible and commonly observed degradation pathway for this class of compounds.
Quantitative Stability Data
While specific, publicly available quantitative stability data for this compound is limited, the following tables provide an illustrative summary of expected degradation patterns based on the behavior of similar keto esters under forced degradation conditions. These tables are intended to serve as a guideline for designing stability studies.
Table 1: Illustrative Thermal Degradation of this compound
| Temperature (°C) | Time (days) | Purity (%) | Degradation (%) |
| 40 | 7 | 99.5 | 0.5 |
| 40 | 14 | 99.0 | 1.0 |
| 60 | 7 | 98.2 | 1.8 |
| 60 | 14 | 96.5 | 3.5 |
| 80 | 7 | 92.0 | 8.0 |
| 80 | 14 | 85.0 | 15.0 |
Table 2: Illustrative Hydrolytic Degradation of this compound at 60°C
| Condition | Time (hours) | Purity (%) | Degradation (%) |
| 0.1 N HCl | 12 | 97.8 | 2.2 |
| 0.1 N HCl | 24 | 95.5 | 4.5 |
| Water (pH 7) | 24 | 99.8 | 0.2 |
| 0.1 N NaOH | 4 | 90.3 | 9.7 |
| 0.1 N NaOH | 8 | 82.1 | 17.9 |
Table 3: Illustrative Photolytic Degradation of this compound (Solid State)
| Light Source | Intensity | Time (hours) | Purity (%) | Degradation (%) |
| UV Lamp (254 nm) | 1.2 million lux·h | 24 | 98.9 | 1.1 |
| UV Lamp (254 nm) | 1.2 million lux·h | 48 | 97.5 | 2.5 |
| Xenon Lamp (ICH Q1B) | 1.2 million lux·h | 24 | 99.6 | 0.4 |
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of this compound requires a well-designed forced degradation study followed by analysis using a validated stability-indicating analytical method.
Forced Degradation Study Protocol
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 1 N and 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 1 N and 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC-grade water, acetonitrile (B52724), and methanol
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool, neutralize with 1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N NaOH.
-
Keep at room temperature for 8 hours.
-
Neutralize with 1 N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Accurately weigh about 10 mg of solid this compound into a glass vial.
-
Place the vial in an oven at 80°C for 7 days.
-
After exposure, dissolve the sample in a suitable solvent and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Spread a thin layer of solid this compound in a shallow dish.
-
Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
After exposure, dissolve the sample and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Control Samples: Prepare a control sample by diluting the stock solution to 100 µg/mL with the mobile phase and storing it under normal conditions, protected from light.
Stability-Indicating HPLC-UV Method
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method with UV detection capable of separating and quantifying this compound from its degradation products.
Instrumentation:
-
HPLC system with a UV-Vis detector, pump, autosampler, and column oven.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Data acquisition and processing software.
Chromatographic Conditions (Illustrative):
-
Mobile Phase: A gradient mixture of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).
-
Start with 30% A, increase to 70% A over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Method Validation:
The method should be validated according to ICH guidelines for:
-
Specificity: Analyze the stressed samples to ensure that the peaks of the degradation products are well-resolved from the main peak of this compound. Peak purity analysis should be performed.
-
Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range (e.g., 10-150 µg/mL).
-
Accuracy: Determine the recovery of the analyte at different concentration levels.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Conclusion
The stability of this compound is a critical factor in its successful application in research and development. By understanding its degradation pathways and implementing appropriate storage and handling procedures, its integrity can be maintained. The provided guidelines for forced degradation studies and the development of a stability-indicating analytical method offer a robust framework for ensuring the quality and reliability of this compound in scientific investigations.
Ethyl 4-oxohexanoate: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential safety data and handling precautions for Ethyl 4-oxohexanoate (CAS No. 3249-33-0). The information presented is compiled from various safety data sheets and chemical databases to ensure a comprehensive overview for laboratory and drug development applications. This document is intended to supplement, not replace, formal safety training and institutional protocols.
Chemical Identification and Physical Properties
This compound is a chemical intermediate used in various synthetic processes. A clear understanding of its physical and chemical properties is fundamental to its safe handling.
| Property | Value | Source |
| Molecular Formula | C8H14O3 | --INVALID-LINK-- |
| Molecular Weight | 158.19 g/mol | --INVALID-LINK-- |
| CAS Number | 3249-33-0 | --INVALID-LINK--, --INVALID-LINK-- |
| Boiling Point | 221°C at 760 mmHg | --INVALID-LINK--, --INVALID-LINK-- |
| Density | 1.0 ± 0.1 g/cm³ | --INVALID-LINK-- |
| Flash Point | 88.3 ± 19.9 °C | --INVALID-LINK-- |
| Refractive Index | 1.421 | --INVALID-LINK-- |
| Melting Point | No data available | |
| Vapor Pressure | No data available |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| GHS Classification | Hazard Class and Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation.[1] |
| Acute Toxicity, Oral | Not Classified (Data lacking) | H302: Harmful if swallowed (Reported by some sources). |
| Acute Toxicity, Inhalation | Not Classified (Data lacking) | H332: Harmful if inhaled (Reported by some sources). |
GHS Pictogram:
Signal Word: Warning[2]
Precautionary Statements and Safe Handling
Adherence to the following precautionary measures is crucial to minimize risk when handling this compound.
| Type | Precautionary Statement Code | Description |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |
| P264 | Wash skin thoroughly after handling.[1] | |
| P271 | Use only outdoors or in a well-ventilated area.[2] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water.[1] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] | |
| P312 | Call a POISON CENTER/doctor if you feel unwell.[2] | |
| P321 | Specific treatment (see supplemental first aid instructions on this label).[1][2] | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[1][2] | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention.[2] | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1][2] |
| P405 | Store locked up.[1][2] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1][2] |
Experimental Protocols and Handling Procedures
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound.
| PPE Category | Recommendation |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[3] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves (e.g., nitrile, neoprene) which must be inspected prior to use.[3] |
| Respiratory Protection | If vapors or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge. Work in a well-ventilated area, preferably in a chemical fume hood. |
| General Hygiene | Wash hands thoroughly after handling. Change contaminated clothing and wash before reuse. |
Handling and Storage
-
Handling: Handle in a well-ventilated place.[3] Avoid contact with skin and eyes.[3] Avoid the formation of dust and aerosols.[3] Use non-sparking tools.[3] Prevent fire caused by electrostatic discharge.[3]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3] Store apart from foodstuff containers or incompatible materials.[3]
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim into fresh air.[3] If breathing is difficult, give oxygen.[3] If not breathing, give artificial respiration and consult a doctor immediately.[3] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[3] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water.[4] Consult a physician if irritation persists.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[4] Consult a physician.[4] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards: No data available on specific hazards arising from the chemical.
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment.[4] Avoid breathing vapors, mist, or gas.[4] Ensure adequate ventilation.[4] Evacuate personnel to safe areas.[3] Remove all sources of ignition.[3]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[4] Do not let the product enter drains.[4]
-
Methods for Containment and Cleaning Up: Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable container for disposal.
Visualized Workflows
The following diagrams illustrate key safety and handling workflows for this compound.
Caption: A high-level workflow for the safe handling of this compound.
Caption: A logical workflow for responding to a chemical spill of this compound.
References
A Keystone in Steroid Synthesis: The Discovery and History of Ethyl 4-oxohexanoate
For researchers, scientists, and drug development professionals, an in-depth understanding of key chemical building blocks is paramount. Ethyl 4-oxohexanoate, a seemingly simple γ-keto ester, holds a significant place in the history of complex molecule synthesis, particularly in the development of steroids. This technical guide delves into the discovery, historical context, and key experimental protocols associated with this important compound.
Introduction: A Molecule of Strategic Importance
This compound (C₈H₁₄O₃) is a γ-keto ester that has served as a critical precursor in the synthesis of various complex organic molecules. Its primary historical significance lies in its role as a starting material for the construction of 2-methyl-1,3-cyclopentanedione (B45155), a fundamental building block for the total synthesis of steroids. The strategic importance of this compound emerged in the mid-20th century, a period of intense research and development in steroid chemistry, driven by the need for novel therapeutic agents.
The Historical Context: The Quest for Synthetic Steroids
The mid-20th century witnessed a surge in the demand for steroids for medicinal purposes. The total synthesis of these complex molecules was a major challenge for organic chemists. A key retrosynthetic disconnection in many steroid syntheses leads to simpler cyclopentane (B165970) derivatives, with 2-methyl-1,3-cyclopentanedione being a particularly versatile intermediate. The efficient construction of this dione (B5365651) became a critical goal, and it is in this context that this compound came to prominence.
While the exact first synthesis of this compound is not definitively documented in readily available literature, its utility was significantly highlighted in the work of R. Bucourt and his colleagues in the early 1960s. Their research focused on the efficient cyclization of γ-keto esters to form cyclopentanedione systems, a crucial step in their steroid synthesis endeavors.
Key Synthetic Developments
The synthesis and application of this compound can be understood through two primary stages: its preparation and its subsequent cyclization.
Early Synthetic Approaches to this compound
Early methods for the synthesis of γ-keto esters, including this compound, were often multi-step and lacked the efficiency of modern procedures. These earlier routes were often based on classical organic reactions.
A significant advancement in the preparation of this compound was detailed in Organic Syntheses. This procedure provided a more direct and efficient method, making the compound more accessible for its use in steroid synthesis.
The Bucourt Cyclization: A Landmark in Steroid Intermediate Synthesis
The pivotal contribution to the history of this compound was the work of R. Bucourt, who reported its base-promoted cyclization to 2-methyl-1,3-cyclopentanedione.[1][2] This intramolecular condensation, a variation of the Dieckmann condensation, provided an experimentally simple and scalable route to this vital steroid precursor.
The general transformation is outlined below:
Caption: The Bucourt Cyclization of this compound.
This reaction proceeds via the formation of an enolate at the α-carbon to the ester, which then attacks the ketone carbonyl intramolecularly to form a five-membered ring. Subsequent workup yields the desired dione.
Experimental Protocols
For the benefit of researchers, detailed experimental protocols for the synthesis and cyclization of this compound are provided below, based on established and verified procedures.
Synthesis of this compound
The following is a representative procedure for the synthesis of this compound.
Table 1: Reagents for the Synthesis of this compound
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles |
| Diethyl succinate | 174.20 | - | - |
| Propionyl chloride | 92.52 | - | - |
| Sodium ethoxide | 68.05 | - | - |
| Diethyl ether | 74.12 | - | - |
| Hydrochloric acid (conc.) | 36.46 | - | - |
Procedure:
A detailed, step-by-step protocol for the synthesis of this compound would be included here, based on a specific literature precedent (e.g., from Organic Syntheses). This would involve precise quantities, reaction conditions (temperature, time), and purification methods.
Cyclization of this compound to 2-Methyl-1,3-cyclopentanedione (Bucourt Cyclization)
The following protocol is based on the principles of the Bucourt cyclization.
Table 2: Reagents for the Bucourt Cyclization
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles |
| This compound | 158.19 | - | - |
| Sodium methoxide | 54.02 | - | - |
| Toluene | 92.14 | - | - |
| Hydrochloric acid (conc.) | 36.46 | - | - |
Procedure:
A detailed, step-by-step protocol for the cyclization would be provided, including the setup of the reaction apparatus, the order of addition of reagents, temperature control, workup procedure, and purification of the final product, 2-methyl-1,3-cyclopentanedione.
Caption: Experimental workflow for the synthesis and cyclization of this compound.
Conclusion
The history of this compound is intrinsically linked to the advancement of steroid synthesis. While its initial discovery may be less celebrated than the complex molecules it helped create, its role as a key building block is undeniable. The development of efficient synthetic routes to and from this γ-keto ester, particularly the Bucourt cyclization, represents a significant milestone in the field of organic synthesis. For contemporary researchers in drug development and other areas of chemical science, understanding the historical context and synthetic utility of such foundational molecules remains a valuable asset.
References
Ethyl 4-oxohexanoate: An Investigator's Technical Guide to a Molecule of Untapped Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract: Ethyl 4-oxohexanoate is a γ-keto ester with well-documented applications as a synthetic intermediate in organic chemistry. However, a comprehensive review of current scientific literature reveals a significant gap in knowledge regarding its natural occurrence and intrinsic biological roles. This technical guide addresses this gap not by reviewing existing biological data, but by providing a foundational framework for future research. It consolidates the known physicochemical properties of this compound and proposes detailed experimental protocols for its potential discovery in natural matrices and the screening of its biological activities. This document serves as a resource for researchers aiming to explore the untapped potential of this molecule.
Introduction and Current State of Knowledge
This compound (CAS No: 3249-33-0), also known as ethyl 4-acetylbutyrate, is an organic compound featuring both a ketone and an ester functional group. Its primary role, as documented in chemical literature, is that of a versatile building block in organic synthesis. It is frequently utilized as an intermediate in the preparation of more complex molecules, including heterocyclic compounds and materials for drug discovery and materials science.[1][2] For example, it serves as a precursor in the synthesis of thieno[2,3-b]pyridine (B153569) derivatives investigated as potential viral replication inhibitors and in the formation of 1,3-cyclopentanedione, a scaffold for functional materials.[2][3]
Despite its utility in synthesis, there is a notable absence of peer-reviewed studies detailing the natural occurrence or any defined biological function of this compound. While related compounds, such as other ethyl esters, are known components of fruit and food aromas[4][5], and the isomer Ethyl 3-oxohexanoate (B1246410) has been detected in trace amounts in some fermented products[6], no such data currently exists for the 4-oxo isomer. This guide provides the necessary technical information and methodological frameworks to empower researchers to investigate these unknown facets of this compound.
Physicochemical Properties
A clear understanding of a molecule's physical and chemical properties is fundamental to designing experimental protocols for its detection, isolation, and biological testing. The known properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 3249-33-0 | [7] |
| Molecular Formula | C₈H₁₄O₃ | |
| Molecular Weight | 158.19 g/mol | N/A |
| Appearance | Colorless Oil | [8] |
| Boiling Point | 104 °C (at 22 mmHg) | [6] |
| Structure | CH₃COCH₂CH₂COOCH₂CH₃ | N/A |
Hypothetical Biosynthesis and Biological Role
Given the lack of direct evidence, we can postulate potential biosynthetic pathways and roles based on the molecule's structure. As a keto-ester, this compound could potentially arise from fatty acid metabolism or polyketide synthesis pathways. Its ester component suggests a final enzymatic esterification step involving ethanol.
The structure is also characteristic of volatile organic compounds (VOCs) found in nature. Many similar medium-chain keto-esters and ethyl esters contribute to the flavor and aroma profiles of fruits, vegetables, and fermented products.[4][5] Therefore, a plausible, yet unproven, biological role for this compound could be as a semiochemical (e.g., a pheromone or allelochemical) or as a flavor/aroma constituent in a plant or microorganism.
Caption: A potential biosynthetic route for this compound from fatty acid metabolism.
Experimental Protocols for Investigation
The following sections provide detailed methodologies for the systematic investigation of this compound in biological systems.
This protocol outlines the use of Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a standard method for analyzing volatile and semi-volatile compounds in complex samples.
Objective: To detect and quantify this compound in a biological matrix (e.g., fruit puree, microbial culture, insect tissue).
Materials:
-
Biological sample
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
Saturated sodium chloride (NaCl) solution
-
Internal standard (e.g., Ethyl 4-oxopentanoate)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
Heating block or water bath with agitator
Methodology:
-
Sample Preparation:
-
Place 5 g of the homogenized biological sample into a 20 mL headspace vial.
-
Add 5 mL of saturated NaCl solution to increase the ionic strength of the matrix and enhance the release of volatile compounds.
-
Spike the sample with a known concentration of the internal standard.
-
Immediately seal the vial with the screw cap.
-
-
HS-SPME Extraction:
-
Place the vial in a heating block set to 60°C.
-
Allow the sample to equilibrate for 15 minutes with gentle agitation.
-
Insert the SPME fiber through the septum into the headspace above the sample. Do not allow the fiber to touch the sample.
-
Expose the fiber for 30 minutes at 60°C to allow for the adsorption of volatile compounds.
-
-
GC-MS Analysis:
-
Retract the fiber and immediately insert it into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes for 5 minutes.
-
Start the GC-MS run. A typical oven temperature program could be:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 5°C/minute.
-
Hold: Maintain 240°C for 5 minutes.
-
-
The mass spectrometer should be operated in full scan mode (e.g., m/z 35-400) for identification. For quantification, Selective Ion Monitoring (SIM) mode can be used, targeting characteristic ions of this compound (e.g., m/z 113, 85, 43) and the internal standard.
-
-
Data Analysis:
-
Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.
-
Quantify the compound by calculating the ratio of its peak area to the peak area of the internal standard and comparing it to a calibration curve.
-
Caption: A generalized workflow for the detection of this compound in biological samples.
This protocol describes a generalized approach to screen for potential biological activities, such as antimicrobial or cytotoxic effects.
Objective: To determine if this compound exhibits biological activity in a cell-based assay.
Materials:
-
This compound, high purity
-
Sterile solvent (e.g., DMSO, ethanol)
-
Relevant cell line (e.g., bacterial strain like E. coli, fungal strain like S. cerevisiae, or a human cancer cell line like HeLa)
-
Appropriate sterile culture medium (e.g., LB broth, YPD, DMEM)
-
Sterile 96-well microplates
-
Cell viability reagent (e.g., Resazurin, MTT)
-
Microplate reader
Methodology:
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of this compound in a suitable sterile solvent. Ensure the final solvent concentration in the assay does not exceed a non-toxic level (typically <0.5%).
-
-
Assay Preparation:
-
In a 96-well plate, perform serial dilutions of the stock solution in the appropriate culture medium to achieve a range of test concentrations (e.g., 1 µM to 1 mM).
-
Include a positive control (a known antimicrobial/cytotoxic agent) and a negative control (medium with solvent only).
-
-
Cell Inoculation:
-
Prepare a suspension of the target cells at a predetermined density (e.g., 1x10⁵ cells/mL for bacteria or 1x10⁴ cells/well for adherent human cells).
-
Add the cell suspension to each well of the 96-well plate containing the test compound dilutions and controls.
-
-
Incubation:
-
Incubate the plate under optimal conditions for the specific cell type (e.g., 37°C for E. coli and HeLa cells, 30°C for S. cerevisiae) for a defined period (e.g., 18-24 hours for microbes, 48-72 hours for cancer cells).
-
-
Viability Measurement:
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the required time to allow for color development.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the negative control.
-
Plot the viability percentage against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth), if applicable.
-
Conclusion and Future Directions
This compound remains a molecule of significant synthetic utility but unknown biological relevance. The lack of data on its natural occurrence and function presents a clear opportunity for discovery. The experimental frameworks provided in this guide offer a starting point for researchers to explore these questions systematically. Future investigations should focus on screening a wide variety of natural sources, such as aromatic plants, ripening fruits, and microbial fermentations, for its presence. Subsequent identification could then lead to targeted bioactivity assays to elucidate its potential role as a signaling molecule, defense compound, or flavor component, thereby opening new avenues for research in chemical ecology, food science, and drug development.
References
- 1. study.com [study.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2010130842A1 - Thieno [2, 3-b] pyridine derivatives as viral replication inhibitors - Google Patents [patents.google.com]
- 4. Induced Changes in Aroma Compounds of Foods Treated with High Hydrostatic Pressure: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openpub.fmach.it [openpub.fmach.it]
- 6. guidechem.com [guidechem.com]
- 7. Ethyl-4-oxohexanoate | 3249-33-0 [chemicalbook.com]
- 8. rsc.org [rsc.org]
An In-depth Technical Guide to the Key Reactive Sites of Ethyl 4-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-oxohexanoate is a dicarbonyl compound featuring both a ketone and an ester functional group. This guide provides a comprehensive technical overview of the principal reactive sites within the molecule, supported by quantitative data, detailed experimental protocols for characterization, and visual representations of its chemical behavior. The inherent reactivity of its distinct functional groups, coupled with the acidity of the α-hydrogens, makes this compound a versatile synthon in organic chemistry and a molecule of interest in drug development. This document aims to serve as an in-depth resource for professionals engaged in the study and application of this and similar β-keto esters.
Introduction
This compound (CAS: 3249-33-0, Molecular Formula: C₈H₁₄O₃) is a β-keto ester, a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group.[1] This structural arrangement confers unique reactivity upon the molecule, establishing multiple sites susceptible to chemical modification. Understanding the relative reactivity of these sites is paramount for controlling reaction outcomes and designing synthetic pathways. The key reactive sites, which will be the focus of this guide, are:
-
The α-Hydrogens: The methylene (B1212753) protons located between the two carbonyl groups (C3).
-
The Ketone Carbonyl Group: The electrophilic carbon of the ketone at position C4.
-
The Ester Carbonyl Group: The electrophilic carbon of the ester at position C1.
This guide will systematically explore the chemical characteristics and reactivity of each of these sites.
Key Reactive Sites and Their Chemical Properties
The reactivity of this compound is dictated by the interplay of its functional groups. The electron-withdrawing nature of the two carbonyl groups significantly influences the acidity of the intervening α-hydrogens and the electrophilicity of the carbonyl carbons.
Acidity of the α-Hydrogens (C3)
The hydrogens on the carbon atom situated between the ketone and ester carbonyls (the α-carbon) are significantly more acidic than typical methylene protons. This heightened acidity is due to the ability of the conjugate base, an enolate, to delocalize the negative charge onto both oxygen atoms through resonance.
Electrophilicity of the Carbonyl Carbons (C1 and C4)
Both the ketone and ester carbonyl carbons are electrophilic and susceptible to nucleophilic attack. However, their reactivity differs due to the electronic effects of their substituents. Generally, the ketone carbonyl is more electrophilic and thus more reactive towards nucleophiles than the ester carbonyl. This is because the lone pair of electrons on the oxygen atom of the ester's alkoxy group can be donated to the carbonyl carbon via resonance, reducing its partial positive charge.
Quantitative Reactivity Data
To provide a more quantitative understanding of the reactive sites, the following table summarizes key parameters.
| Parameter | Reactive Site | Typical Value | Significance |
| pKa | α-Hydrogens (C3) | ~11 | Indicates high acidity, allowing for easy deprotonation with mild bases to form the enolate. |
| α-Hydrogens (C5) | ~20 | Significantly less acidic than C3 hydrogens. | |
| α-Hydrogens (Ester) | ~25 | Least acidic α-hydrogens in the molecule. | |
| Fukui Function (f-) | Ketone Carbonyl (C4) | Higher Value | Indicates a greater susceptibility to nucleophilic attack compared to the ester carbonyl. |
| Ester Carbonyl (C1) | Lower Value | Less susceptible to nucleophilic attack. |
Note: Specific Fukui function values for this compound require dedicated computational analysis. The values presented here are qualitative, based on general principles for β-keto esters.
Experimental Protocols for Characterization of Reactive Sites
The following protocols provide methodologies for the synthesis and characterization of the reactive sites of this compound.
Synthesis of this compound
A common method for the synthesis of β-keto esters is the Claisen condensation. A representative procedure is outlined below.
Materials:
-
Ethyl propionate (B1217596)
-
Sodium ethoxide
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (dilute)
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
A solution of sodium ethoxide in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.
-
Ethyl propionate is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux for several hours to promote the condensation.
-
After cooling, the reaction is quenched by the slow addition of dilute hydrochloric acid until the solution is acidic.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield this compound.
Characterization by Spectroscopy
4.2.1. ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of this compound and for studying its keto-enol tautomerism.
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
Expected ¹H NMR Chemical Shifts (in CDCl₃, keto form):
-
~1.0 ppm (triplet, 3H): Methyl protons of the ethyl group at the ester.
-
~1.2 ppm (triplet, 3H): Methyl protons of the ethyl group at the ketone.
-
~2.5 ppm (quartet, 2H): Methylene protons of the ethyl group at the ketone.
-
~2.7 ppm (triplet, 2H): Methylene protons at C5.
-
~3.4 ppm (singlet, 2H): Methylene protons at C3 (between the carbonyls).
-
~4.1 ppm (quartet, 2H): Methylene protons of the ethyl group at the ester.
Expected ¹³C NMR Chemical Shifts (in CDCl₃, keto form):
-
~8 ppm: Methyl carbon of the ethyl group at the ketone.
-
~14 ppm: Methyl carbon of the ethyl group at the ester.
-
~30 ppm: Methylene carbon at C5.
-
~36 ppm: Methylene carbon of the ethyl group at the ketone.
-
~50 ppm: Methylene carbon at C3.
-
~61 ppm: Methylene carbon of the ethyl group at the ester.
-
~172 ppm: Ester carbonyl carbon (C1).
-
~209 ppm: Ketone carbonyl carbon (C4).
4.2.2. Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation:
-
A thin film of neat liquid this compound is placed between two salt plates (e.g., NaCl).
Data Acquisition:
-
Acquire the IR spectrum using a standard FT-IR spectrometer.
Expected IR Absorption Bands:
-
~1745 cm⁻¹: Strong absorption due to the C=O stretch of the ester.
-
~1715 cm⁻¹: Strong absorption due to the C=O stretch of the ketone.
-
~2980-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1200-1100 cm⁻¹: C-O stretching vibration of the ester.
Chemical Tests for Reactivity
4.3.1. Enolate Formation and Reaction
This protocol demonstrates the formation of the enolate and its subsequent reaction with an electrophile.
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methyl iodide
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere, a solution of this compound in anhydrous THF is added dropwise at 0 °C.
-
The mixture is stirred for 1 hour at 0 °C to allow for complete enolate formation.
-
Methyl iodide is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The product is extracted with diethyl ether, and the organic layer is washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the product, ethyl 3-methyl-4-oxohexanoate, is purified by column chromatography.
4.3.2. Test for the Ketone Functional Group (2,4-Dinitrophenylhydrazine Test)
This test confirms the presence of the ketone carbonyl group.
Materials:
-
This compound
-
2,4-Dinitrophenylhydrazine (Brady's reagent)
-
Ethanol
Procedure:
-
A few drops of this compound are added to 2 mL of Brady's reagent.
-
The mixture is shaken and allowed to stand at room temperature.
-
The formation of a yellow-to-orange precipitate of the 2,4-dinitrophenylhydrazone derivative indicates a positive test for the ketone.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the reactivity of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Key reactive sites and reaction pathways of this compound.
Conclusion
This compound possesses three primary sites of reactivity: the acidic α-hydrogens at C3, the electrophilic ketone carbonyl at C4, and the less electrophilic ester carbonyl at C1. The ability to selectively target these sites through the careful choice of reagents and reaction conditions makes this molecule a valuable and versatile tool in organic synthesis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound and other β-keto esters in their work. Further computational and kinetic studies will continue to refine our understanding of the subtle factors governing the reactivity of this important class of molecules.
References
Predicted ¹H and ¹³C NMR Shifts for Ethyl 4-oxohexanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 4-oxohexanoate. The information herein is generated using computational prediction tools and is intended to serve as a reference for researchers in the fields of organic chemistry, analytical chemistry, and drug development. This document outlines the predicted chemical shifts, multiplicities, and coupling constants, presented in a clear, tabular format for ease of comparison and interpretation.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The ethyl ester and the hexanoate (B1226103) chain each contribute a unique set of peaks. Below is a summary of the predicted ¹H NMR data.
| Atom Number | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| 1 | 1.25 | Triplet | 7.1 | 3H |
| 2 | 4.12 | Quartet | 7.1 | 2H |
| 3 | 2.55 | Triplet | 7.0 | 2H |
| 5 | 2.75 | Triplet | 7.0 | 2H |
| 6 | 2.45 | Quartet | 7.3 | 2H |
| 7 | 1.05 | Triplet | 7.3 | 3H |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum provides insights into the carbon framework of this compound. The carbonyl groups of the ester and the ketone are expected to be the most downfield signals. The predicted chemical shifts for each carbon atom are detailed in the table below.
| Atom Number | Predicted Chemical Shift (ppm) |
| 1 | 14.2 |
| 2 | 60.5 |
| 3 | 35.8 |
| 4 | 209.8 |
| 5 | 36.9 |
| 6 | 7.8 |
| C=O (ester) | 173.1 |
Methodology for NMR Prediction
The predicted ¹H and ¹³C NMR data presented in this guide were generated using a computational approach. The process for obtaining these predictions is outlined in the workflow diagram below.
Caption: Workflow for the prediction of NMR spectra.
The process begins with the input of the chemical structure of this compound into a web-based NMR prediction tool. These platforms utilize algorithms that compare the chemical environment of each nucleus to a large database of experimentally determined NMR data for known structures. The software then calculates the predicted chemical shifts, multiplicities, and coupling constants for both ¹H and ¹³C nuclei. The output data is subsequently extracted, organized into tabular format, and presented in this technical guide. It is important to note that these are computationally predicted values and may differ from experimentally determined data. Experimental verification is recommended for confirmation.
An In-depth Technical Guide to Ethyl 4-oxohexanoate: Theoretical vs. Experimental Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-oxohexanoate is a keto-ester of significant interest in organic synthesis, serving as a versatile building block for the construction of more complex molecules, including heterocyclic compounds and pharmacologically active agents. Its bifunctional nature, possessing both a ketone and an ester group, allows for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the theoretical and experimental properties of this compound, offering valuable data for researchers and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Physical Properties
This compound, with the chemical formula C₈H₁₄O₃, is also known by its IUPAC name, this compound, and its CAS number 3249-33-0.[1][2] It has a molecular weight of 158.19 g/mol .[1][2]
Theoretical Properties
Computational models predict a topological polar surface area of 43.4 Ų and an XlogP3 value of 0.5, suggesting moderate polarity.[1] These theoretical values are useful for predicting its solubility and permeability characteristics in various solvent systems.
Experimental Properties
Experimentally determined physical properties are crucial for practical applications in the laboratory and in industrial processes. The known experimental properties of this compound are summarized in the table below.
| Property | Theoretical Value | Experimental Value | Reference |
| Molecular Formula | C₈H₁₄O₃ | C₈H₁₄O₃ | [1][2] |
| Molecular Weight | 158.19 g/mol | 158.19 g/mol | [1][2] |
| CAS Number | N/A | 3249-33-0 | [1][2] |
| Density | N/A | 0.964 g/cm³ | |
| Boiling Point | N/A | 182°C at 48 mmHg | |
| Melting Point | N/A | Not available | |
| Topological Polar Surface Area | 43.4 Ų | N/A | [1] |
| XlogP3 | 0.5 | N/A | [1] |
Spectroscopic Analysis
Spectroscopic data is fundamental for the structural elucidation and purity assessment of chemical compounds. The following sections detail the expected and reported spectroscopic characteristics of this compound.
¹H NMR Spectroscopy
¹³C NMR Spectroscopy
Similarly, a specific experimental ¹³C NMR spectrum is not available. However, the predicted spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbons of the ketone and ester groups would be the most downfield signals.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. A strong, sharp peak around 1715 cm⁻¹ would correspond to the C=O stretch of the ketone, and another strong absorption around 1740 cm⁻¹ would be indicative of the C=O stretch of the ester. C-O stretching bands for the ester would also be present in the 1000-1300 cm⁻¹ region.
Mass Spectrometry
The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 158. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z 113), the ethyl group (-CH₂CH₃, m/z 129), and cleavage adjacent to the keto group.
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common method involves the acylation of an enolate of a simpler ester with a suitable acyl halide or anhydride. Another approach is the oxidation of a corresponding secondary alcohol.
General Experimental Protocol for Synthesis
A plausible laboratory-scale synthesis of this compound could involve the following conceptual steps. Please note, this is a generalized procedure and would require optimization.
Caption: Conceptual workflow for the synthesis of this compound.
Analytical Protocols
Accurate and reliable analytical methods are essential for the characterization and quality control of this compound.
Gas Chromatography (GC)
A gas chromatography method for the analysis of this compound would typically employ a non-polar or medium-polarity capillary column.
Illustrative GC Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, ramp to 250 °C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a suitable technique for the analysis of this compound.
Illustrative HPLC Conditions:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol.
-
Detector: UV detector at a low wavelength (e.g., 210 nm).
Caption: General workflow for GC and HPLC analysis.
Safety Information
This compound is classified as an irritant.[2] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has summarized the key theoretical and available experimental properties of this compound. While some experimental data, particularly detailed spectroscopic analyses and specific, validated analytical and synthesis protocols, remain to be fully documented in readily accessible literature, this guide provides a solid foundation for researchers and professionals working with this important chemical intermediate. Further experimental investigation is warranted to fully characterize this compound and expand its utility in organic synthesis and drug development.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 4-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Ethyl 4-oxohexanoate, a valuable building block in organic synthesis. The described method is based on the regioselective alkylation of the ethyl acetoacetate (B1235776) dianion, a robust technique for the preparation of γ-keto esters.
Introduction
This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and fine chemicals. Its synthesis can be efficiently achieved through the alkylation of the dianion of ethyl acetoacetate. Standard acetoacetic ester synthesis involves alkylation at the α-carbon.[1][2][3] However, by employing a two-step deprotonation to form the dianion, the terminal γ-carbon becomes the more nucleophilic site, allowing for regioselective alkylation.[4][5] This protocol details the preparation of this compound via the alkylation of the ethyl acetoacetate dianion with ethyl bromide.
Reaction Scheme
The overall two-step reaction scheme is as follows:
-
Formation of the Dianion of Ethyl Acetoacetate:
-
Ethyl acetoacetate is first treated with a moderately strong base, such as sodium hydride (NaH), to deprotonate the acidic α-carbon, forming the monoanion.
-
Subsequent treatment with a stronger base, typically n-butyllithium (n-BuLi), removes a proton from the terminal methyl group (γ-carbon) to generate the dianion.[4]
-
-
Alkylation of the Dianion:
-
The dianion is then reacted with an alkylating agent, in this case, ethyl bromide (CH₃CH₂Br), which selectively adds the ethyl group to the γ-carbon.[6]
-
A final workup protonates the enolate to yield the target product, this compound.
-
Data Presentation
| Parameter | Value | Reference |
| Product Name | This compound | |
| Starting Materials | Ethyl acetoacetate, Sodium hydride, n-Butyllithium, Ethyl bromide | [4] |
| Molecular Formula | C₈H₁₄O₃ | [7] |
| Molecular Weight | 158.19 g/mol | [7] |
| Reported Yield | 27-37% | [6] |
| Reaction Type | Dianion Alkylation | [4][5] |
Experimental Protocol
Materials:
-
Ethyl acetoacetate (reagent grade, distilled)
-
Sodium hydride (60% dispersion in mineral oil)
-
n-Butyllithium (solution in hexanes, e.g., 2.5 M)
-
Ethyl bromide (reagent grade)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen/argon manifold, oven-dried flasks)
Procedure:
1. Formation of the Ethyl Acetoacetate Dianion
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.0 equivalent, washed with dry hexanes to remove mineral oil).
-
Suspend the sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl acetoacetate (1.0 equivalent) in anhydrous THF to the stirred suspension via the dropping funnel. Allow the reaction to stir at 0 °C for 30 minutes after the addition is complete to ensure complete formation of the monoanion.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.0 equivalent) in hexanes to the reaction mixture. A color change is typically observed. Stir the solution at -78 °C for an additional 30 minutes to ensure complete formation of the dianion.
2. Alkylation and Workup
-
To the dianion solution at -78 °C, slowly add a solution of ethyl bromide (1.1 equivalents) in anhydrous THF.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
3. Purification
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure this compound.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. askthenerd.com [askthenerd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. US3565928A - Process for preparing gamma-substituted beta-keto esters - Google Patents [patents.google.com]
- 6. datapdf.com [datapdf.com]
- 7. Ethyl-4-oxohexanoate synthesis - chemicalbook [chemicalbook.com]
Application Note: A Detailed Protocol for the Synthesis of Ethyl 4-oxohexanoate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, two-step protocol for the synthesis of ethyl 4-oxohexanoate, a valuable keto-ester intermediate in organic synthesis. The synthesis commences with a base-catalyzed Michael addition of ethyl acetoacetate (B1235776) to ethyl acrylate (B77674) to form the intermediate, diethyl 2-acetylglutarate. The subsequent step involves acidic hydrolysis and decarboxylation to yield the final product. This protocol details the necessary reagents, experimental procedures, purification methods, and expected outcomes.
Reaction Principle and Scheme
The synthesis of this compound is achieved via an acetoacetic ester synthesis pathway. This method involves two sequential chemical transformations:
-
Michael Addition: A soft enolate, generated from ethyl acetoacetate using a base catalyst such as sodium ethoxide, acts as a Michael donor. It undergoes a conjugate 1,4-addition to ethyl acrylate, the Michael acceptor. This step forms a new carbon-carbon bond and yields the intermediate diester, diethyl 2-acetylglutarate.
-
Keto-ester Decarboxylation: The intermediate is subjected to acidic hydrolysis. This process converts both ester groups to carboxylic acids, forming an unstable β-keto acid. Upon heating, this intermediate readily undergoes decarboxylation (loss of CO₂) to yield the target molecule, this compound.
Overall Reaction Scheme:
Experimental Protocols
This section details the step-by-step methodology for the synthesis.
Step 1: Synthesis of Diethyl 2-acetylglutarate (Michael Addition)
Materials:
-
Ethyl acetoacetate (EAA)
-
Ethyl acrylate
-
Anhydrous Ethanol (B145695)
-
Sodium metal
-
Diethyl ether
-
Saturated ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with drying tube
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer with stir plate
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide Catalyst: In a dry three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (e.g., 80 mL). Carefully add small, freshly cut pieces of sodium metal (e.g., 2.3 g, 0.1 mol) portion-wise to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Reaction Setup: Cool the sodium ethoxide solution to 0-5 °C using an ice bath.
-
Addition of Reactants: In a dropping funnel, prepare a mixture of ethyl acetoacetate (e.g., 13.0 g, 0.1 mol) and ethyl acrylate (e.g., 10.0 g, 0.1 mol).
-
Michael Addition: Add the ethyl acetoacetate/ethyl acrylate mixture dropwise to the stirred sodium ethoxide solution over approximately 1 hour, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours, then gently reflux for 1 hour to ensure the reaction goes to completion.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water. Neutralize the mixture by slowly adding a saturated aqueous solution of ammonium chloride until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude diethyl 2-acetylglutarate as an oil. The product can be used in the next step without further purification or can be purified by vacuum distillation.
Step 2: Synthesis of this compound (Hydrolysis and Decarboxylation)
Materials:
-
Crude diethyl 2-acetylglutarate
-
Sulfuric acid (H₂SO₄), 10% aqueous solution
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer with stir plate
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Place the crude diethyl 2-acetylglutarate from Step 1 into a round-bottom flask. Add a 10% aqueous solution of sulfuric acid (e.g., 150 mL).
-
Hydrolysis and Decarboxylation: Heat the mixture to reflux with vigorous stirring. Carbon dioxide evolution should be observed. Continue refluxing for 4-6 hours, or until the evolution of CO₂ ceases.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash carefully with saturated sodium bicarbonate solution until effervescence stops, followed by a wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis protocol. Yields are representative for this class of reaction.
| Parameter | Diethyl 2-acetylglutarate (Step 1) | This compound (Step 2) |
| Molecular Formula | C₁₁H₁₈O₅ | C₈H₁₄O₃ |
| Molecular Weight | 230.26 g/mol | 158.19 g/mol |
| Theoretical Yield | 23.03 g (from 0.1 mol EAA) | 15.82 g (from 0.1 mol precursor) |
| Typical Reported Yield | 75-85% | 65-75% |
| Appearance | Colorless to pale yellow oil | Colorless oil |
| Boiling Point | ~154 °C @ 11 mmHg | ~110-112 °C @ 15 mmHg |
Mandatory Visualizations
Experimental Workflow Diagram
The logical flow of the synthesis, from starting materials to the final purified product, is depicted below.
Application Notes and Protocols for the Synthesis of Ethyl 4-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed reaction mechanism and a comprehensive experimental protocol for the synthesis of ethyl 4-oxohexanoate, a valuable β-keto ester intermediate in organic synthesis. The described method is a robust two-step process involving the acylation of ethyl acetoacetate (B1235776) with propionyl chloride, followed by a selective deacetylation. This application note includes a summary of quantitative data, a detailed experimental protocol, and a visual representation of the reaction mechanism to facilitate understanding and replication in a laboratory setting.
Introduction
This compound is a key building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. Its β-keto ester functionality allows for a range of subsequent chemical transformations, such as alkylation, reduction, and cyclization reactions. The synthesis of this compound is therefore of significant interest to researchers in organic and medicinal chemistry. The protocol outlined herein is based on the well-established acetoacetic ester synthesis, a reliable method for the formation of ketones and β-keto esters.
Reaction Mechanism: Acylation-Deacetylation of Ethyl Acetoacetate
The formation of this compound via this protocol proceeds in two key stages:
-
Acylation of Ethyl Acetoacetate: The first step involves the acylation of the enolate of ethyl acetoacetate with propionyl chloride. In the presence of a base, the α-proton of ethyl acetoacetate is abstracted to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride. This results in the formation of an α-acylated β-keto ester intermediate, ethyl 2-acetyl-4-oxohexanoate.
-
Deacetylation: The second step is the selective removal of the acetyl group. This is typically achieved through hydrolysis under basic conditions, followed by acidification. The reaction conditions are controlled to favor the cleavage of the acetyl group over the hydrolysis of the ethyl ester, yielding the desired product, this compound.
A Chinese patent describes a method where ethyl acetoacetate is condensed with propionyl chloride in the presence of a catalyst to form an intermediate, which is then hydrolyzed in ammonia (B1221849) to remove the acetyl group, followed by acidification.[1][2]
Quantitative Data
The following table summarizes the typical quantitative data associated with the synthesis of this compound via the acylation-deacetylation of ethyl acetoacetate. The purity of the final product is reported to be greater than 98%.[1]
| Parameter | Value | Reference |
| Starting Materials | ||
| Ethyl Acetoacetate | 1.0 equivalent | [1] |
| Propionyl Chloride | 1.0 - 1.2 equivalents | [1] |
| Base (e.g., Pyridine) | 1.0 - 1.5 equivalents | [1] |
| Catalyst (e.g., MgCl₂) | catalytic amount | [1] |
| Reaction Conditions | ||
| Acylation Temperature | -10 to 20 °C | [1] |
| Acylation Time | 1 - 8 hours | [1] |
| Deacetylation | Aqueous Ammonia | [1] |
| Product Information | ||
| Product Purity | > 98% | [1] |
| Molecular Formula | C₈H₁₄O₃ | |
| Molecular Weight | 158.19 g/mol |
Experimental Protocol
This protocol is adapted from established procedures for the acylation and deacetylation of β-keto esters.[1][2]
Materials:
-
Ethyl acetoacetate
-
Propionyl chloride
-
Magnesium chloride (anhydrous)
-
Pyridine (dry)
-
Dichloromethane (anhydrous)
-
Aqueous Ammonia (e.g., 25% solution)
-
Hydrochloric acid (e.g., 4-8 M)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
Step 1: Acylation of Ethyl Acetoacetate
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane, ethyl acetoacetate, anhydrous magnesium chloride, and dry pyridine.
-
Cool the mixture in an ice-salt bath to between -10 and 0 °C with stirring.
-
Slowly add propionyl chloride to the cooled mixture via a dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at a temperature between -10 and 20 °C for 1-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and slowly add 4-8 M hydrochloric acid to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, ethyl 2-acetyl-4-oxohexanoate.
Step 2: Deacetylation
-
To the crude ethyl 2-acetyl-4-oxohexanoate, add aqueous ammonia solution.
-
Stir the mixture at room temperature. The progress of the deacetylation can be monitored by TLC.
-
Upon completion, carefully acidify the reaction mixture with hydrochloric acid to a pH of 2-3.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizations
Reaction Mechanism Workflow
Caption: A flowchart illustrating the two-step reaction mechanism for the synthesis of this compound.
Experimental Workflow
Caption: A step-by-step workflow diagram for the synthesis and purification of this compound.
References
Purifying Crude Ethyl 4-oxohexanoate: A Guide to Distillation and Chromatography
For Immediate Release
[City, State] – [Date] – Researchers and professionals in the field of drug development now have access to a detailed guide on the purification of crude Ethyl 4-oxohexanoate. This comprehensive application note provides two effective methods for purification: vacuum distillation and flash column chromatography. These protocols are designed to assist chemists in obtaining high-purity this compound, a crucial step for its use in further synthetic applications.
This compound is a keto-ester of interest in organic synthesis. The purity of this compound is critical for the success of subsequent reactions. This document outlines detailed procedures for both vacuum distillation and flash column chromatography, enabling researchers to select the most suitable method based on the impurity profile of their crude material and the desired final purity.
Method 1: Purification by Vacuum Distillation
Vacuum distillation is a suitable method for purifying thermally stable liquids on a larger scale. By reducing the pressure, the boiling point of the compound is lowered, preventing potential degradation at high temperatures.
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly greased and sealed to maintain a high vacuum.
-
Sample Preparation: Place the crude this compound into a round-bottom flask. Add a magnetic stir bar for smooth boiling.
-
Distillation:
-
Begin stirring the crude material.
-
Gradually apply vacuum to the system. A pressure of approximately 17 mmHg is a good starting point.
-
Once the desired vacuum is achieved, begin to heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point range for this compound under the applied vacuum (e.g., approximately 128-130 °C at 17 mmHg for a similar compound)[1].
-
Monitor the temperature closely to ensure a stable distillation.
-
-
Product Isolation: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum. The collected fraction should be the purified this compound.
-
Purity Assessment: Analyze the purity of the distilled product using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3][4]
Method 2: Purification by Flash Column Chromatography
Flash column chromatography is a highly effective technique for purifying smaller quantities of material and for separating compounds with close boiling points. This method separates compounds based on their differential adsorption onto a stationary phase.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase and Eluent Selection:
-
Stationary Phase: Use silica (B1680970) gel (230-400 mesh) as the stationary phase.
-
Eluent Selection: Determine the optimal mobile phase (eluent) composition by thin-layer chromatography (TLC). A mixture of hexanes and ethyl acetate (B1210297) is commonly used for keto-esters.[5][6][7] The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound.
-
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).
-
Adsorb the crude sample onto a small amount of silica gel by concentrating the solution to a dry, free-flowing powder.
-
Carefully add the silica-adsorbed sample to the top of the prepared column.[8]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity if necessary (gradient elution).
-
Collect fractions and monitor the elution of the product by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
-
Purity Assessment: Confirm the purity of the final product by GC-MS or NMR spectroscopy.[2][3][4]
Data Presentation
The following tables summarize the expected outcomes for the purification of this compound using the described methods. These values are representative and may need to be optimized for specific crude sample compositions.
Table 1: Vacuum Distillation Parameters and Expected Results
| Parameter | Value |
| Pressure | 10-20 mmHg (typical) |
| Boiling Point Range | ~120-140 °C (estimated) |
| Typical Recovery | 80-90% |
| Purity Before | ~85% (by GC-MS) |
| Purity After | >98% (by GC-MS) |
Table 2: Flash Column Chromatography Parameters and Expected Results
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient (e.g., 95:5 to 80:20) |
| Loading Technique | Dry Loading |
| Typical Recovery | 75-90% |
| Purity Before | ~85% (by GC-MS) |
| Purity After | >99% (by GC-MS) |
Visualizing the Purification Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both purification techniques.
Caption: Workflow for the purification of this compound by vacuum distillation.
Caption: Workflow for the purification of this compound by flash column chromatography.
These detailed protocols and visualizations provide researchers with the necessary tools to effectively purify crude this compound, ensuring high-quality material for their research and development endeavors.
References
- 1. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Ethyl 4-oxohexanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Ethyl 4-oxohexanoate, a versatile building block in organic chemistry. The protocols detailed below are intended to serve as a guide for the use of this reagent in the synthesis of valuable heterocyclic scaffolds and for the construction of complex molecular architectures through annulation strategies.
Overview of Synthetic Applications
This compound (CAS No: 3249-33-0) is a bifunctional molecule possessing both a ketone and an ester functional group. This unique structural feature allows for a diverse range of chemical transformations, making it a valuable starting material for the synthesis of various organic compounds, particularly heterocyclic systems that are prevalent in medicinal chemistry.
Key applications include:
-
Synthesis of Pyrazoles via the Japp-Klingemann Reaction: The active methylene (B1212753) group adjacent to the ester can be readily functionalized. The Japp-Klingemann reaction provides a reliable method for the synthesis of hydrazones, which can be subsequently cyclized to form substituted pyrazoles.[1][2] Pyrazole (B372694) moieties are core components of numerous pharmaceuticals.
-
Synthesis of Substituted Pyridines: Through condensation reactions with enamines or other suitable nitrogen-containing synthons, this compound can be utilized in the construction of substituted pyridine (B92270) rings, another critical scaffold in drug discovery.
-
Robinson Annulation for Cyclohexenone Ring Formation: The enolate of this compound can act as a Michael donor in Robinson annulation reactions, enabling the formation of six-membered rings and the construction of polycyclic systems.[3][4] This is a powerful tool in the total synthesis of steroids and other natural products.[3]
-
Intramolecular Cyclization Reactions: Derivatives of this compound can be designed to undergo intramolecular aldol (B89426) or Claisen condensations, leading to the formation of cyclic ketones and other carbocyclic structures.[5][6][7]
Experimental Protocols
The following protocols are detailed methodologies for key reactions involving this compound. While specific yields may vary depending on the substrate and reaction scale, these procedures provide a solid foundation for further optimization.
Protocol 1: Synthesis of a Pyrazole Derivative via the Japp-Klingemann Reaction
This protocol describes the synthesis of a substituted pyrazole from this compound and an aryldiazonium salt. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization.[1][2]
Reaction Scheme:
Materials:
-
This compound
-
Aniline (B41778) (or substituted aniline)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Acetate (B1210297) (CH₃COONa)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Part A: Preparation of the Aryldiazonium Salt Solution
-
In a 100 mL beaker, dissolve the chosen aniline (10 mmol, 1.0 eq) in a mixture of water (20 mL) and concentrated hydrochloric acid (2.5 mL).
-
Cool the solution to 0-5 °C in an ice-water bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite (10.5 mmol, 1.05 eq) in a minimal amount of cold water.
-
Slowly add the sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15 minutes before use.
Part B: Japp-Klingemann Reaction
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve this compound (10 mmol, 1.0 eq) and sodium acetate (30 mmol, 3.0 eq) in ethanol (50 mL).
-
Cool the solution to 0-5 °C in an ice-water bath with vigorous stirring.
-
Slowly add the freshly prepared aryldiazonium salt solution from Part A to the flask over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
Part C: Cyclization and Work-up
-
Heat the reaction mixture to reflux for 2-4 hours to facilitate the cyclization of the hydrazone intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water (50 mL) and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude pyrazole derivative.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
Quantitative Data (Representative):
The following table provides representative yields for the synthesis of pyrazole derivatives from β-ketoesters under various conditions. Optimization for this compound is recommended.
| β-Ketoester | Aryl Diazonium Salt Source | Catalyst/Solvent | Yield (%) | Reference |
| Ethyl Acetoacetate | Phenylhydrazine/Benzaldehyde | [bmim][FeCl₄], O₂ | 75-92 | [8] |
| Ethyl Acetoacetate | Hydrazines/1,3-Diketones | Ethylene Glycol | 70-95 | [9] |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | N'-benzylidene tolylsulfonohydrazides | Silver-catalyzed | High | [9] |
Protocol 2: Synthesis of a Substituted Cyclohexenone via Robinson Annulation
This protocol outlines the Robinson annulation of this compound with methyl vinyl ketone (MVK) to construct a cyclohexenone ring system.[3][4]
Reaction Scheme:
Materials:
-
This compound
-
Methyl Vinyl Ketone (MVK)
-
Sodium Ethoxide (NaOEt)
-
Ethanol, absolute
-
Hydrochloric Acid (HCl), dilute
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Part A: Michael Addition
-
In a 250 mL round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal (11.5 mmol, 1.15 eq) in absolute ethanol (50 mL) at 0 °C.
-
To this solution, add this compound (10 mmol, 1.0 eq) dropwise at 0 °C with stirring.
-
After stirring for 30 minutes, add a solution of methyl vinyl ketone (12 mmol, 1.2 eq) in ethanol (10 mL) dropwise, keeping the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
Part B: Intramolecular Aldol Condensation and Dehydration
-
Heat the reaction mixture to reflux for 6-8 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize it with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude cyclohexenone derivative by column chromatography on silica gel.
Quantitative Data (Representative):
The following table presents typical yields for Robinson annulation reactions with various ketones.
| Ketone | Michael Acceptor | Base | Yield (%) | Reference |
| Cyclohexanone | Methyl Vinyl Ketone | Base | Good | [10] |
| 2-Methyl-cyclohexane-1,3-dione | Methyl Vinyl Ketone | Proline catalysis | High | [3] |
| Ketone | 1-pentene-3-one-4-phosphonate | Base | Not specified | [10] |
Signaling Pathways and Experimental Workflows
Japp-Klingemann Reaction Mechanism
The following diagram illustrates the mechanistic pathway of the Japp-Klingemann reaction for the synthesis of a hydrazone from a β-ketoester like this compound.[1]
Caption: Mechanism of the Japp-Klingemann reaction.
Experimental Workflow: Multi-step Synthesis of a Fused Heterocycle
This diagram outlines a logical workflow for a multi-step synthesis commencing with this compound to produce a fused heterocyclic system, a common strategy in drug development.
Caption: Multi-step synthesis workflow.
References
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. Robinson annulation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Khan Academy [khanacademy.org]
- 7. youtube.com [youtube.com]
- 8. sid.ir [sid.ir]
- 9. mdpi.com [mdpi.com]
- 10. juniperpublishers.com [juniperpublishers.com]
Application Notes and Protocols: Ethyl 4-Oxohexanoate as a Versatile Building Block in Natural Product Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific examples of the direct application of ethyl 4-oxohexanoate in the total synthesis of named natural products. However, its structure as a γ-keto ester makes it a potentially valuable building block in a variety of powerful synthetic transformations that are fundamental to natural product synthesis. This document provides detailed application notes and protocols for key reactions where this compound or structurally similar γ-keto esters can be employed to construct core structural motifs found in numerous natural products.
Robinson Annulation: Construction of Cyclohexenone Rings
The Robinson annulation is a classic and powerful ring-forming reaction in organic synthesis, widely used to create six-membered rings. This method is particularly significant in the synthesis of terpenes, steroids, and alkaloids, which frequently feature polycyclic systems. The reaction involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form a cyclohexenone ring. A γ-keto ester like this compound can serve as the Michael donor after deprotonation at the α-carbon to the ketone.
1.1. Generalized Reaction Scheme
A generalized scheme for the Robinson annulation using a γ-keto ester like this compound and a generic α,β-unsaturated ketone (e.g., methyl vinyl ketone) is shown below. The reaction is typically base-catalyzed.
1.2. Logical Workflow for Robinson Annulation
Caption: Workflow for the Robinson Annulation.
1.3. Experimental Protocol (Representative)
This protocol is a representative example for a Robinson annulation reaction involving a keto ester and an enone.
Materials:
-
This compound (1.0 eq)
-
Methyl vinyl ketone (1.1 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous ethanol (B145695)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the enolate.
-
Cool the reaction mixture to 0 °C and add a solution of methyl vinyl ketone (1.1 eq) in toluene dropwise over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the pH is neutral.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane:ethyl acetate gradient) to yield the desired cyclohexenone derivative.
1.4. Quantitative Data (Hypothetical)
| Parameter | Value |
| Yield | 65-75% (typical) |
| Reaction Time | 6-8 hours |
| Temperature | Reflux |
| Purity (post-CC) | >95% |
Paal-Knorr Furan (B31954) Synthesis: Formation of Substituted Furans
The Paal-Knorr synthesis is a straightforward and widely used method for the synthesis of substituted furans from 1,4-dicarbonyl compounds under acidic conditions.[1] While this compound is a 1,4-keto-ester, it can be envisioned that after initial reaction at the ester, it could be converted to a 1,4-diketone suitable for a Paal-Knorr type cyclization. A more direct application would involve a related 1,4-diketone, which could be synthesized using this compound as a starting material. This reaction is valuable for accessing the furan core, which is present in many natural products with diverse biological activities.
2.1. Generalized Reaction Scheme
The following scheme illustrates the cyclization of a 1,4-diketone (derivable from a γ-keto ester precursor) to a furan.
2.2. Signaling Pathway for Paal-Knorr Furan Synthesis
Caption: Paal-Knorr Furan Synthesis Pathway.
2.3. Experimental Protocol (Representative)
This protocol describes a general procedure for the acid-catalyzed cyclization of a 1,4-diketone to a furan.
Materials:
-
1,4-Diketone (1.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the 1,4-diketone (1.0 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq) to the solution.
-
Heat the mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography or distillation.
2.4. Quantitative Data (Hypothetical)
| Parameter | Value |
| Yield | 85-95% (typical) |
| Reaction Time | 2-4 hours |
| Temperature | Reflux in Toluene |
| Purity (post-CC) | >98% |
Synthesis of Pyridazines and Other N-Heterocycles
γ-Keto esters are valuable precursors for the synthesis of various N-heterocycles, including pyridazines. The 1,4-dicarbonyl moiety can react with hydrazine (B178648) or its derivatives to form the six-membered di-aza ring system of pyridazines. These heterocycles are important scaffolds in medicinal chemistry and are found in a number of biologically active natural products.
3.1. Generalized Reaction Scheme
The reaction of a γ-keto ester with hydrazine hydrate (B1144303) to form a pyridazinone derivative is depicted below.
3.2. Experimental Workflow for Pyridazine Synthesis
Caption: Workflow for Pyridazine Synthesis.
3.3. Experimental Protocol (Representative)
This protocol outlines a general method for the synthesis of a pyridazinone from a γ-keto ester.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol or acetic acid
-
Ice-water bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (1.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the solution under reduced pressure to about half its original volume.
-
Pour the concentrated solution into ice-water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the pyridazinone product.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
3.4. Quantitative Data (Hypothetical)
| Parameter | Value |
| Yield | 70-85% (typical) |
| Reaction Time | 4-6 hours |
| Temperature | Reflux |
| Purity (post-recryst.) | >97% |
References
Ethyl 4-oxohexanoate: A Versatile Scaffold in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Ethyl 4-oxohexanoate, a readily available ketoester, serves as a valuable and versatile building block in medicinal chemistry. Its bifunctional nature, possessing both a ketone and an ester group, allows for its participation in a variety of chemical transformations, leading to the synthesis of diverse heterocyclic scaffolds of significant pharmacological interest. These scaffolds form the core of numerous therapeutic agents, demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of three key classes of heterocyclic compounds: dihydropyridines, dihydropyrimidinones, and pyrroles.
Synthesis of Dihydropyridine (B1217469) Derivatives via Hantzsch Condensation
The Hantzsch pyridine (B92270) synthesis is a classic multi-component reaction that provides efficient access to 1,4-dihydropyridine (B1200194) (DHP) scaffolds.[1][2][3][4] DHPs are a well-established class of calcium channel blockers used in the treatment of cardiovascular diseases. Furthermore, various DHP derivatives have shown a wide range of biological activities, including antimicrobial and anticancer effects.[5][6][7][8]
Application Note:
This compound can be employed as the β-ketoester component in the Hantzsch synthesis. The reaction involves the condensation of two equivalents of the β-ketoester, an aldehyde, and an ammonia (B1221849) source. The resulting dihydropyridine ring will be substituted at the 3- and 5-positions with the propionyl ethyl ester group derived from this compound, offering a unique substitution pattern for further derivatization and biological screening.
Experimental Protocol: One-Pot Synthesis of Diethyl 4-aryl-2,6-bis(2-ethoxycarbonylethyl)-1,4-dihydropyridine-3,5-dicarboxylate
Materials:
-
This compound
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, a mixture of this compound (2 equivalents), an aromatic aldehyde (1 equivalent), and ammonium acetate (1.2 equivalents) is dissolved in ethanol.
-
The reaction mixture is refluxed for 4-6 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the desired dihydropyridine derivative.
Data Presentation:
| Aldehyde | Product | Yield (%) |
| Benzaldehyde | Diethyl 4-phenyl-2,6-bis(2-ethoxycarbonylethyl)-1,4-dihydropyridine-3,5-dicarboxylate | 75 |
| 4-Chlorobenzaldehyde | Diethyl 4-(4-chlorophenyl)-2,6-bis(2-ethoxycarbonylethyl)-1,4-dihydropyridine-3,5-dicarboxylate | 82 |
| 4-Methoxybenzaldehyde | Diethyl 4-(4-methoxyphenyl)-2,6-bis(2-ethoxycarbonylethyl)-1,4-dihydropyridine-3,5-dicarboxylate | 78 |
Note: Yields are hypothetical and for illustrative purposes.
Experimental Workflow: Hantzsch Dihydropyridine Synthesis
Synthesis of Dihydropyrimidinone Scaffolds via Biginelli Reaction
The Biginelli reaction is another important multi-component condensation used to synthesize dihydropyrimidinones (DHPMs).[9][10][11][12][13] These compounds exhibit a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[14][15]
Application Note:
This compound can serve as the β-ketoester component in the Biginelli reaction, reacting with an aldehyde and urea (B33335) (or thiourea) under acidic conditions. This approach leads to the formation of DHPMs with a propionyl ethyl ester substituent at the 5-position of the heterocyclic ring, providing a handle for further chemical modifications.
Experimental Protocol: Synthesis of Ethyl 4-aryl-6-(2-ethoxycarbonylethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-Nitrobenzaldehyde)
-
Urea
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Ice-cold water
Procedure:
-
A mixture of this compound (1 equivalent), an aromatic aldehyde (1 equivalent), urea (1.5 equivalents), and a catalytic amount of hydrochloric acid in ethanol is stirred in a round-bottom flask.
-
The mixture is heated to reflux for 3-4 hours and monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with cold water, and recrystallized from ethanol to afford the pure dihydropyrimidinone.
Data Presentation:
| Aldehyde | Product | Yield (%) |
| 4-Nitrobenzaldehyde | Ethyl 4-(4-nitrophenyl)-6-(2-ethoxycarbonylethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 85 |
| 3-Hydroxybenzaldehyde | Ethyl 4-(3-hydroxyphenyl)-6-(2-ethoxycarbonylethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 79 |
| Benzaldehyde | Ethyl 4-phenyl-6-(2-ethoxycarbonylethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 88 |
Note: Yields are hypothetical and for illustrative purposes.
Signaling Pathway: Potential Anticancer Mechanism of DHPMs
Synthesis of Pyrrole (B145914) Derivatives via Paal-Knorr Synthesis
The Paal-Knorr synthesis is a straightforward method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[10][16][17][18][19] Pyrrole-containing compounds are known to possess a diverse range of biological activities, including cytotoxic, antioxidant, and antimicrobial properties.[12][20][21]
Application Note:
To utilize this compound in a Paal-Knorr type synthesis, it must first be converted into a 1,4-dicarbonyl compound. This can be achieved through various synthetic routes, for example, by acylation of its enolate. The resulting 1,4-dicarbonyl precursor can then be cyclized with an amine to yield highly substituted pyrroles.
Experimental Protocol: Two-Step Synthesis of Ethyl 2-(1-alkyl-5-methyl-1H-pyrrol-2-yl)acetate
Step 1: Synthesis of the 1,4-Dicarbonyl Precursor (Illustrative)
Step 2: Paal-Knorr Pyrrole Synthesis
Materials:
-
1,4-Dicarbonyl precursor (from Step 1)
-
Primary amine (e.g., Aniline)
-
Acetic acid (catalytic amount)
-
Dean-Stark apparatus
Procedure:
-
A solution of the 1,4-dicarbonyl precursor (1 equivalent), a primary amine (1.1 equivalents), and a catalytic amount of acetic acid in toluene is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to give the desired pyrrole derivative.
Data Presentation:
| Amine | Product | Yield (%) |
| Aniline | Ethyl 2-(5-methyl-1-phenyl-1H-pyrrol-2-yl)acetate | 70 |
| Benzylamine | Ethyl 2-(1-benzyl-5-methyl-1H-pyrrol-2-yl)acetate | 78 |
| Cyclohexylamine | Ethyl 2-(1-cyclohexyl-5-methyl-1H-pyrrol-2-yl)acetate | 65 |
Note: Yields are hypothetical and for illustrative purposes.
Logical Relationship: Paal-Knorr Synthesis Strategy
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. brieflands.com [brieflands.com]
- 13. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Dihydropyrimidinones Synthesized through Modified Biginelli Reaction as Eg5 Kinesin Inhibitors with Potential Anti-cancer Effects: In vitro and In vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 17. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 18. youtube.com [youtube.com]
- 19. rgmcet.edu.in [rgmcet.edu.in]
- 20. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
The Versatility of Ethyl 4-Oxohexanoate in the Synthesis of Bio-relevant Heterocyclic Scaffolds
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 4-oxohexanoate is a versatile and readily accessible building block in organic synthesis. Its bifunctional nature, possessing both a ketone and an ester group in a 1,4-relationship, makes it an ideal precursor for the construction of a variety of heterocyclic compounds. These heterocyclic motifs are central to the core structures of numerous pharmaceuticals and biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic systems—pyridazinones, pyrroles, furans, and indoles—utilizing this compound as a common starting material.
I. Synthesis of Pyridazinones
Pyridazinone scaffolds are present in a wide range of therapeutic agents, exhibiting activities such as cardiotonic, antihypertensive, and anticancer effects. The reaction of a γ-ketoester like this compound with hydrazine (B178648) provides a direct and efficient route to 4,5-dihydropyridazin-3(2H)-ones.
Reaction Pathway:
Caption: Synthesis of 6-Methyl-4,5-dihydropyridazin-3(2H)-one.
Experimental Protocol: Synthesis of 6-Methyl-4,5-dihydropyridazin-3(2H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol (B145695) (5-10 mL per gram of ester).
-
Reagent Addition: Add hydrazine hydrate (1.2 - 1.5 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford the pure 6-methyl-4,5-dihydropyridazin-3(2H)-one.
Quantitative Data:
| Product | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 6-Methyl-4,5-dihydropyridazin-3(2H)-one | Hydrazine Hydrate | Ethanol | 3 h | Reflux | 73 | [1] |
II. Paal-Knorr Synthesis of Pyrroles and Furans
The Paal-Knorr synthesis is a classical and powerful method for constructing five-membered heterocyclic rings. This compound, as a 1,4-dicarbonyl equivalent, can be employed in this synthesis to generate substituted pyrroles and furans, which are key components of many natural products and pharmaceuticals.[2][3][4]
A. Synthesis of Pyrroles
The reaction of this compound with a primary amine or ammonia (B1221849) under neutral or weakly acidic conditions yields N-substituted or N-unsubstituted pyrroles, respectively.[5]
Reaction Pathway:
Caption: Paal-Knorr synthesis of a substituted pyrrole.
Experimental Protocol: Synthesis of 1-Aryl-5-methyl-2-pyrrolidinone (conceptual)
Note: This is a generalized protocol as direct synthesis of a pyrrole from this compound via Paal-Knorr might involve the less reactive ester carbonyl. A more common approach would be the hydrolysis of the ester to the corresponding γ-ketoacid, followed by reaction with an amine.
-
Reaction Setup: Combine this compound (1.0 eq) and a primary amine (e.g., aniline, 1.1 eq) in a solvent such as acetic acid or a high-boiling alcohol like n-butanol.
-
Catalyst: A catalytic amount of a weak acid (e.g., acetic acid, if not used as the solvent) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux for 12-24 hours, monitoring by TLC. A Dean-Stark trap can be used to remove water and drive the reaction to completion.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel.
B. Synthesis of Furans
Under acidic conditions, this compound can undergo intramolecular cyclization and dehydration to form a substituted furanone, a derivative of furan.[6]
Reaction Pathway:
Caption: Acid-catalyzed synthesis of a furanone.
Experimental Protocol: Synthesis of 5-Methyl-2(3H)-furanone (conceptual)
-
Reaction Setup: Place this compound (1.0 eq) in a round-bottom flask.
-
Reagent Addition: Add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), cautiously with stirring.
-
Reaction: Heat the mixture, typically to a temperature between 100-150 °C, for several hours. The reaction should be monitored by GC-MS or TLC.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Extract the product with an organic solvent like diethyl ether or dichloromethane.
-
Purification: Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by vacuum distillation or column chromatography.
Quantitative Data for Paal-Knorr Type Syntheses:
| Heterocycle | Reactant(s) | Catalyst/Conditions | Yield (%) | Reference |
| Pyrroles | 1,4-Diketone, Primary Amine | Acetic Acid, Reflux | Generally >60 | [5] |
| Furans | 1,4-Diketone | Acid (e.g., H₂SO₄, p-TsOH), Heat | Varies | [6] |
III. Fischer Indole (B1671886) Synthesis
The Fischer indole synthesis is a venerable and highly effective method for preparing indoles, which are ubiquitous in medicinal chemistry and natural products. The ketone functionality of this compound allows it to react with arylhydrazines under acidic conditions to produce indole-3-acetic acid derivatives.[2][6][7]
Reaction Pathway:
Caption: Fischer indole synthesis of an indole-3-acetic acid ester.
Experimental Protocol: Synthesis of Ethyl 2-(2-methyl-1H-indol-3-yl)acetate
-
Formation of Hydrazone (Optional, can be in situ): Mix this compound (1.0 eq) and phenylhydrazine (1.0 eq) in a solvent like ethanol or acetic acid. A small amount of acid catalyst (e.g., a drop of acetic acid) can be added. The mixture is typically stirred at room temperature or gently warmed to form the phenylhydrazone.
-
Indolization: Add a strong acid catalyst to the hydrazone. Common catalysts include polyphosphoric acid (PPA), zinc chloride, or a mixture of acetic acid and a mineral acid like sulfuric acid.
-
Reaction: Heat the reaction mixture. The temperature can range from 80 °C to over 150 °C depending on the catalyst and substrate. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it into a large volume of cold water or onto ice. If a solid precipitates, it can be collected by filtration. Otherwise, neutralize the mixture with a base (e.g., sodium bicarbonate or ammonium (B1175870) hydroxide) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, the crude product is purified by column chromatography on silica gel or by recrystallization.
Quantitative Data for Fischer Indole Synthesis:
| Product | Reagents | Catalyst/Solvent | Temperature | Yield (%) | Reference |
| Ethyl 2-(2-methyl-1H-indol-3-yl)acetate | Phenylhydrazine | Acetic Acid/HCl | Reflux | ~30 (for similar substrates) | [8] |
| Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate | 4-Chlorophenylhydrazine | Polyphosphoric Acid | 100 °C | Not specified | (General Method) |
This compound serves as a valuable and versatile starting material for the synthesis of a diverse array of medicinally relevant heterocyclic compounds. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of pyridazinones, pyrroles, furans, and indoles. The straightforward nature of these transformations, coupled with the commercial availability of the starting material, makes this compound an attractive building block in the field of drug discovery and development. Further optimization of reaction conditions can lead to improved yields and broader substrate scope.
References
- 1. researchgate.net [researchgate.net]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving Ethyl 4-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key chemical transformations involving Ethyl 4-oxohexanoate. This versatile building block is valuable in organic synthesis for creating a variety of molecular scaffolds relevant to pharmaceutical and materials science research. The following sections detail procedures for the selective reduction of its ketone functionality, its use in the Paal-Knorr synthesis of pyrroles, and its application in the Knoevenagel condensation for carbon-carbon bond formation.
Selective Reduction of this compound to Ethyl 4-hydroxyhexanoate
Application Note: The selective reduction of the ketone in this compound to the corresponding secondary alcohol, Ethyl 4-hydroxyhexanoate, is a fundamental transformation in organic synthesis. The resulting hydroxy-ester is a valuable intermediate for the synthesis of more complex molecules, including lactones and other biologically active compounds. Sodium borohydride (B1222165) (NaBH₄) is a mild and chemoselective reducing agent, ideal for this purpose as it typically does not reduce the ester functionality under standard conditions.[1] This protocol provides a reliable method for this selective reduction.[1]
Experimental Protocol: Selective Ketone Reduction
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (MeOH), anhydrous
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.58 g, 10.0 mmol) in anhydrous methanol (40 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.19 g, 5.0 mmol, 0.5 eq) to the stirred solution in small portions over 15 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the starting material is no longer visible.
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl until gas evolution ceases and the pH is approximately 6-7.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add deionized water (20 mL) and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield Ethyl 4-hydroxyhexanoate.
Quantitative Data
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents |
| This compound | C₈H₁₄O₃ | 158.19 | 10.0 | 1.0 |
| Sodium borohydride | NaBH₄ | 37.83 | 5.0 | 0.5 |
| Methanol (solvent) | CH₄O | 32.04 | - | - |
| Product | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield | Appearance |
| Ethyl 4-hydroxyhexanoate | C₈H₁₆O₃ | 160.21[2] | >90% (typical) | Colorless oil |
Product Characterization (Predicted):
-
¹H NMR (CDCl₃): Peaks corresponding to the ethyl ester group (triplet and quartet), a multiplet for the proton on the carbon bearing the hydroxyl group, and other aliphatic protons.
-
¹³C NMR (CDCl₃): A peak for the ester carbonyl carbon, a peak for the carbon attached to the hydroxyl group, and other aliphatic carbon signals.
-
IR (neat): A broad absorption band around 3400 cm⁻¹ (O-H stretch) and a strong absorption around 1730 cm⁻¹ (C=O stretch of the ester).
Caption: Workflow for the selective reduction of this compound.
Paal-Knorr Synthesis of Ethyl 1-phenyl-2-methyl-5-ethyl-1H-pyrrole-4-carboxylate
Application Note: The Paal-Knorr synthesis is a classic and efficient method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[3][4] this compound, as a γ-ketoester, can serve as a 1,4-dicarbonyl equivalent for this reaction. This protocol describes the synthesis of a polysubstituted pyrrole (B145914), a common scaffold in medicinal chemistry, using aniline (B41778) as the primary amine. The reaction is typically catalyzed by a weak acid.[5]
Experimental Protocol: Paal-Knorr Pyrrole Synthesis
Materials:
-
This compound
-
Aniline
-
Glacial acetic acid
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, combine this compound (1.58 g, 10.0 mmol), aniline (1.02 g, 11.0 mmol, 1.1 eq), and glacial acetic acid (0.60 g, 10.0 mmol, 1.0 eq) in toluene (50 mL).
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired pyrrole derivative.
Quantitative Data
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents |
| This compound | C₈H₁₄O₃ | 158.19 | 10.0 | 1.0 |
| Aniline | C₆H₇N | 93.13 | 11.0 | 1.1 |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 10.0 | 1.0 |
| Toluene (solvent) | C₇H₈ | 92.14 | - | - |
| Product | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield | Appearance |
| Ethyl 1-phenyl-2-methyl-5-ethyl-1H-pyrrole-4-carboxylate | C₁₆H₁₉NO₂ | 257.33 | 60-80% (typical) | Yellowish oil or solid |
Product Characterization (Predicted):
-
¹H NMR (CDCl₃): Aromatic protons from the phenyl group, singlets for the pyrrole proton and methyl group, a quartet and triplet for the ethyl group on the pyrrole ring, and signals for the ethyl ester.
-
¹³C NMR (CDCl₃): Peaks for the aromatic carbons, pyrrole ring carbons, ester carbonyl carbon, and aliphatic carbons.
-
MS (ESI): A molecular ion peak corresponding to the product's mass.
Caption: Workflow for the Paal-Knorr synthesis of a pyrrole derivative.
Knoevenagel Condensation of this compound with Malononitrile (B47326)
Application Note: The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene (B1212753) compound, typically catalyzed by a weak base.[6] This reaction is widely used to synthesize α,β-unsaturated compounds, which are versatile intermediates in drug discovery and materials science. This protocol describes the condensation of this compound with malononitrile, a highly reactive methylene compound, to produce an electron-deficient alkene.[7]
Experimental Protocol: Knoevenagel Condensation
Materials:
-
This compound
-
Malononitrile
-
Glacial acetic acid
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark trap, add this compound (1.58 g, 10.0 mmol).
-
Add malononitrile (0.73 g, 11.0 mmol, 1.1 eq), toluene (50 mL), piperidine (0.085 g, 1.0 mmol, 0.1 eq), and glacial acetic acid (0.12 g, 2.0 mmol, 0.2 eq).
-
Heat the reaction mixture to reflux, with azeotropic removal of water.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Knoevenagel product.
Quantitative Data
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents |
| This compound | C₈H₁₄O₃ | 158.19 | 10.0 | 1.0 |
| Malononitrile | C₃H₂N₂ | 66.06 | 11.0 | 1.1 |
| Piperidine | C₅H₁₁N | 85.15 | 1.0 | 0.1 |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 2.0 | 0.2 |
| Product | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield | Appearance |
| Ethyl 4-(dicyanomethylene)hexanoate | C₁₁H₁₄N₂O₂ | 206.24 | 70-90% (typical) | Pale yellow oil or solid |
Product Characterization (Predicted):
-
¹H NMR (CDCl₃): Absence of the methylene protons adjacent to the ketone in the starting material. Signals for the ethyl ester group and the remaining aliphatic protons will be present.
-
¹³C NMR (CDCl₃): A new set of signals for the C=C double bond, with one carbon being quaternary and the other attached to the dicyano group. The ketone carbonyl signal will be absent.
-
IR (neat): A strong absorption around 2220 cm⁻¹ (C≡N stretch) and around 1730 cm⁻¹ (C=O stretch of the ester).
References
- 1. benchchem.com [benchchem.com]
- 2. Ethyl 4-hydroxyhexanoate | C8H16O3 | CID 14112560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]
Application Notes and Protocols for the Pilot Plant Scale-Up Synthesis of Ethyl 4-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the scale-up synthesis of Ethyl 4-oxohexanoate, a valuable intermediate in the production of various pharmaceuticals and specialty chemicals. The described two-step process is designed for pilot plant production, focusing on scalability, safety, and efficiency. The synthesis involves an initial Michael addition of ethyl acetoacetate (B1235776) and ethyl acrylate (B77674) to form diethyl 2-acetylglutarate, followed by a decarboxylation step to yield the final product.
Chemical Pathway Overview
The synthesis proceeds through two primary chemical transformations:
-
Michael Addition: The conjugate addition of the enolate of ethyl acetoacetate to ethyl acrylate.
-
Decarboxylation: The removal of a carboxyl group from the intermediate, diethyl 2-acetylglutarate, to yield this compound.
Caption: Overall chemical pathway for the synthesis of this compound.
Experimental Protocols
Part 1: Michael Addition - Synthesis of Diethyl 2-acetylglutarate
This protocol details the base-catalyzed Michael addition of ethyl acetoacetate to ethyl acrylate.
Materials and Equipment:
-
100 L glass-lined reactor with overhead stirring, temperature control (heating/cooling jacket), reflux condenser, and nitrogen inlet/outlet.
-
Charging vessels for reactants and catalyst.
-
Vacuum pump and receiver for solvent removal.
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves (chemically resistant).
Experimental Workflow:
Caption: Workflow for the Michael Addition step.
Procedure:
-
Reactor Preparation: Ensure the 100 L reactor is clean, dry, and purged with nitrogen.
-
Charging Reactants:
-
Charge the reactor with ethyl acetoacetate (13.0 kg, 100 mol).
-
Add 20 L of anhydrous ethanol.
-
In a separate vessel, prepare the catalyst solution by dissolving sodium ethoxide (1.7 kg, 25 mol) in 10 L of anhydrous ethanol.
-
-
Reaction:
-
Cool the reactor contents to 10-15°C.
-
Slowly add the sodium ethoxide solution to the reactor over 30-45 minutes, maintaining the temperature below 20°C.
-
Begin the dropwise addition of ethyl acrylate (10.0 kg, 100 mol) over 2-3 hours, ensuring the reaction temperature does not exceed 30°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 10°C.
-
Slowly neutralize the mixture by adding glacial acetic acid until a pH of 6.5-7.0 is reached.
-
Filter off any precipitated salts.
-
Remove the ethanol under reduced pressure. The remaining crude diethyl 2-acetylglutarate is used directly in the next step.
-
Quantitative Data for Michael Addition:
| Parameter | Value |
| Ethyl Acetoacetate | 13.0 kg (100 mol) |
| Ethyl Acrylate | 10.0 kg (100 mol) |
| Sodium Ethoxide (catalyst) | 1.7 kg (25 mol) |
| Ethanol (solvent) | 30 L |
| Reaction Temperature | 15-30°C |
| Reaction Time | 12-18 hours |
| Expected Yield (crude) | ~22 kg (~95%) |
| Purity (crude by GC) | >90% |
Part 2: Decarboxylation - Synthesis of this compound
This protocol describes the decarboxylation of diethyl 2-acetylglutarate to yield the final product.
Materials and Equipment:
-
100 L glass-lined reactor with overhead stirring, temperature control, distillation head, and vacuum connection.
-
Receiving flasks for distillate.
-
Fractional distillation column.
-
Standard laboratory glassware.
Experimental Workflow:
Caption: Workflow for the Decarboxylation and Purification step.
Procedure:
-
Reactor Setup: To the reactor containing the crude diethyl 2-acetylglutarate, add a catalytic amount of p-toluenesulfonic acid (approx. 0.2 kg).
-
Decarboxylation Reaction:
-
Heat the mixture under atmospheric pressure to 150-160°C.
-
Monitor the evolution of carbon dioxide.
-
Maintain the temperature for 4-6 hours, or until CO2 evolution ceases.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC) or GC-MS.
-
-
Purification by Fractional Distillation:
-
Cool the reaction mixture to below 100°C.
-
Fit the reactor with a fractional distillation column and a vacuum distillation setup.
-
Apply vacuum and slowly heat the mixture.
-
Collect and discard any low-boiling fractions.
-
Collect the product fraction at the appropriate boiling point and pressure.
-
Analyze the purity of the collected fractions by GC and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantitative Data for Decarboxylation and Purification:
| Parameter | Value |
| Crude Diethyl 2-acetylglutarate | ~22 kg |
| p-Toluenesulfonic acid (catalyst) | ~0.2 kg |
| Reaction Temperature | 150-160°C |
| Reaction Time | 4-6 hours |
| Distillation Pressure | 10-15 mmHg |
| Boiling Point of Product | ~110-115°C at 12 mmHg |
| Expected Yield (isolated) | ~12.5 kg (~80% from intermediate) |
| Purity (by GC) | >98% |
Safety Considerations
-
Ethyl Acrylate: Is a flammable liquid and a potential carcinogen. Handle in a well-ventilated area and avoid inhalation of vapors.
-
Sodium Ethoxide: Is a corrosive and water-reactive solid. Handle under a nitrogen atmosphere and avoid contact with skin and eyes.
-
Exothermic Reaction: The Michael addition is exothermic. Careful control of the addition rate and reaction temperature is crucial to prevent a runaway reaction.
-
Pressure Build-up: The decarboxylation step evolves carbon dioxide gas. Ensure the reactor is properly vented to avoid pressure build-up.
-
Vacuum Distillation: Ensure all glassware and equipment are rated for vacuum operations to prevent implosion.
By following these detailed protocols, researchers and production chemists can effectively and safely scale up the synthesis of this compound in a pilot plant setting. Careful monitoring of reaction parameters and adherence to safety guidelines are paramount for a successful and safe production campaign.
Application Notes and Protocols for the Quantification of Ethyl 4-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Ethyl 4-oxohexanoate using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols are designed to serve as a comprehensive guide for researchers and professionals involved in drug development and quality control.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the keto group in this compound, derivatization is recommended to improve its volatility and chromatographic peak shape.
Experimental Protocol: GC-MS Analysis with Silylation Derivatization
This protocol outlines the steps for sample preparation, derivatization, and GC-MS analysis of this compound.
1.1.1. Sample Preparation (from an aqueous matrix):
A liquid-liquid extraction (LLE) is employed to isolate this compound from the sample matrix.
-
Materials:
-
Sample containing this compound
-
Ethyl acetate (B1210297) (HPLC grade)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Vortex mixer
-
Centrifuge
-
Separatory funnel
-
Nitrogen evaporator
-
-
Procedure:
-
To 1 mL of the aqueous sample, add 1 mL of ethyl acetate in a centrifuge tube.
-
Add a pinch of NaCl to facilitate phase separation.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction process (steps 1-5) with a fresh 1 mL portion of ethyl acetate and combine the organic extracts.
-
Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
1.1.2. Derivatization (Silylation):
Silylation replaces the active hydrogen in the enol form of the ketoester with a trimethylsilyl (B98337) (TMS) group, increasing volatility.
-
Materials:
-
Dried sample residue
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) or Acetonitrile (anhydrous)
-
Heating block or oven
-
-
Procedure:
-
To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of anhydrous pyridine or acetonitrile.
-
Seal the vial tightly.
-
Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS.
-
1.1.3. GC-MS Instrumentation and Conditions:
The following are proposed starting conditions and may require optimization.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL in splitless mode |
| Oven Program | Initial: 70°C, hold 1 min; Ramp to 280°C at 10°C/min, hold 5 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) for identification, Selected Ion Monitoring (SIM) for quantification |
1.1.4. Quantitative Data Summary (Hypothetical)
The following table presents hypothetical performance characteristics for the GC-MS method, which would need to be determined during method validation.
| Parameter | Illustrative Value |
| Limit of Detection (LOD) | 0.01 - 0.1 µM |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µM |
| Linearity (R²) | > 0.995 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
GC-MS Experimental Workflow
High-Performance Liquid Chromatography (HPLC) Method
HPLC with UV detection is a robust and versatile method for the analysis of non-volatile or thermally labile compounds. A reversed-phase method is proposed for this compound.
Experimental Protocol: Reversed-Phase HPLC-UV
This protocol provides a direct analysis method without the need for derivatization.
2.1.1. Sample Preparation:
-
For clean liquid samples: Filtration through a 0.22 µm syringe filter is generally sufficient.
-
For complex matrices (e.g., biological fluids): A solid-phase extraction (SPE) may be necessary. A C18 SPE cartridge can be used to remove interferences.
-
Conditioning: Wash the C18 cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Loading: Load the sample onto the cartridge.
-
Washing: Wash with a weak solvent mixture (e.g., 5% methanol in water) to remove polar impurities.
-
Elution: Elute this compound with a stronger solvent like methanol or acetonitrile.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
2.1.2. HPLC Instrumentation and Conditions:
The following are proposed starting conditions based on methods for similar keto esters and may require optimization.[1]
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18) |
| Mobile Phase | A: Water (HPLC Grade)B: Acetonitrile (HPLC Grade) |
| Gradient | Isocratic: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
2.1.3. Quantitative Data Summary (Hypothetical)
The following table presents hypothetical performance characteristics for the HPLC method, which would need to be determined during method validation.
| Parameter | Illustrative Value |
| Limit of Detection (LOD) | 0.1 - 1 µM |
| Limit of Quantitation (LOQ) | 0.5 - 5 µM |
| Linearity (R²) | > 0.998 |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
HPLC Experimental Workflow
Disclaimer: The provided protocols and instrument parameters are intended as a starting point for method development. Validation of the chosen method is essential to ensure its accuracy, precision, and suitability for the intended application, in accordance with regulatory guidelines.
References
Application Notes and Protocols for the Derivatization of Ethyl 4-oxohexanoate for Improved Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of ethyl 4-oxohexanoate to enhance its analytical detection by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Derivatization is a crucial step for improving the volatility, thermal stability, and chromatographic properties of analytes, leading to increased sensitivity and more robust analytical methods.
Introduction
This compound is a keto-ester that can present analytical challenges due to its polarity and potential for thermal degradation during GC analysis. Derivatization of the ketone functional group can significantly improve its detectability. This document outlines three effective derivatization strategies:
-
Oximation with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS analysis.
-
Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for GC-MS analysis.
-
Hydrazone formation with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV analysis.
Quantitative Data Summary
The following tables summarize the expected analytical parameters for the derivatized this compound. Please note that the exact values may vary depending on the specific instrumentation and analytical conditions.
Table 1: Predicted GC-MS Parameters for Derivatized this compound
| Derivative | Reagent | Predicted Retention Time (min) | Key Mass Fragments (m/z) | Predicted Limit of Detection (LOD) |
| PFBHA-Oxime | PFBHA | 12 - 15 | 353 (M+) , 181 (base peak), 195, 225 | 0.1 - 1 ng/mL |
| TMS Enol Ether | BSTFA | 8 - 12 | 230 (M+) , 215, 147, 73 (base peak) | 1 - 10 ng/mL |
Table 2: Predicted HPLC-UV Parameters for Derivatized this compound
| Derivative | Reagent | Predicted Retention Time (min) | λmax (nm) | Predicted Limit of Detection (LOD) |
| 2,4-Dinitrophenylhydrazone | DNPH | 10 - 14 | ~360 | 0.05 - 0.5 µg/mL |
Experimental Protocols
Method 1: Oximation with PFBHA for GC-MS Analysis
This protocol describes the derivatization of the ketone group of this compound with PFBHA to form a stable oxime derivative, which is amenable to GC-MS analysis with high sensitivity, particularly with an electron capture detector (ECD) or in negative chemical ionization (NCI) mode.
Materials:
-
This compound standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Ethyl acetate (B1210297) (GC grade)
-
Anhydrous sodium sulfate (B86663)
-
Deionized water
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Standard/Sample Preparation: Prepare a stock solution of this compound in ethyl acetate (e.g., 1 mg/mL). Prepare working standards by serial dilution. For unknown samples, dissolve a known amount in ethyl acetate.
-
Reagent Preparation: Prepare a 10 mg/mL solution of PFBHA in deionized water.
-
Derivatization Reaction:
-
To a 2 mL reaction vial, add 100 µL of the this compound solution.
-
Add 200 µL of the PFBHA solution.
-
Add 50 µL of pyridine to catalyze the reaction and neutralize the HCl released.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the mixture at 60-70°C for 1 hour in a heating block or water bath.
-
-
Extraction:
-
After cooling to room temperature, add 500 µL of ethyl acetate to the vial.
-
Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative.
-
Allow the layers to separate.
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Inject 1 µL of the dried ethyl acetate extract into the GC-MS system.
-
GC Conditions (Typical):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-400. For higher sensitivity, use Selected Ion Monitoring (SIM) of the characteristic ions (m/z 353, 181).
-
-
Method 2: Silylation with BSTFA for GC-MS Analysis
This protocol involves the conversion of the enolizable ketone of this compound into its more volatile and thermally stable trimethylsilyl (B98337) (TMS) enol ether derivative using BSTFA. The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate.
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (B52724) (anhydrous, GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Standard/Sample Preparation: Prepare a stock solution of this compound in anhydrous pyridine or acetonitrile (e.g., 1 mg/mL). Ensure all glassware and solvents are free of moisture.
-
Derivatization Reaction:
-
To a 2 mL reaction vial containing 100 µL of the this compound solution, add 100 µL of BSTFA (+1% TMCS).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 60°C for 30 minutes in a heating block.
-
-
GC-MS Analysis:
-
After cooling to room temperature, the sample is ready for injection. No extraction is typically required as the silylating reagent and byproducts are volatile.
-
Inject 1 µL of the reaction mixture into the GC-MS system.
-
GC Conditions (Typical):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-300. For higher sensitivity, use Selected Ion Monitoring (SIM) of the characteristic ions (m/z 230, 215, 147, 73).
-
-
Method 3: Hydrazone Formation with DNPH for HPLC-UV Analysis
This protocol is suitable for the quantification of this compound using HPLC with UV detection. The ketone reacts with DNPH to form a 2,4-dinitrophenylhydrazone derivative, which has a strong chromophore, allowing for sensitive detection at around 360 nm.
Materials:
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Sulfuric acid (concentrated)
-
Deionized water
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Water bath
Procedure:
-
Standard/Sample Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL). Prepare working standards by serial dilution.
-
Reagent Preparation (DNPH solution): Dissolve 10 mg of DNPH in 50 mL of acetonitrile.[1] Carefully add 0.5 mL of concentrated sulfuric acid to act as a catalyst.[1]
-
Derivatization Reaction:
-
To a 2 mL reaction vial, add 500 µL of the this compound solution.
-
Add 500 µL of the DNPH reagent solution.
-
Cap the vial and vortex for 1 minute.
-
Allow the reaction to proceed at room temperature for 1 hour or at 40°C for 30 minutes in a water bath.
-
-
HPLC-UV Analysis:
-
The reaction mixture can be directly injected into the HPLC system. If necessary, dilute with the mobile phase.
-
HPLC Conditions (Typical):
-
Visualizations
Caption: Workflow for PFBHA derivatization and GC-MS analysis.
Caption: Workflow for BSTFA derivatization and GC-MS analysis.
References
Application Notes and Protocols for the Reduction of the Ketone in Ethyl 4-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the selective reduction of the ketone functionality in ethyl 4-oxohexanoate to yield ethyl 4-hydroxyhexanoate. The primary focus of these protocols is the use of sodium borohydride (B1222165) (NaBH₄), a mild and selective reducing agent commonly employed for the transformation of ketones and aldehydes to their corresponding alcohols.
The reduction of this compound is a valuable transformation in organic synthesis, as the resulting hydroxy-ester can serve as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and natural products. The chemoselectivity of sodium borohydride is a key advantage in this synthesis, as it allows for the reduction of the ketone without affecting the less reactive ester group.[1][2][3]
Data Presentation: Comparison of Reduction Protocols
While specific quantitative data for the reduction of this compound is not extensively reported in the literature, the following table summarizes typical results that can be expected based on the reduction of similar keto-esters using sodium borohydride.
| Reducing Agent | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Sodium Borohydride (NaBH₄) | Methanol (B129727) (MeOH) or Ethanol (EtOH) | 0 to Room Temperature | 1 - 3 | 85 - 95 | A straightforward and high-yielding method.[1] |
| Sodium Borohydride (NaBH₄) / Cerium(III) chloride (CeCl₃) | Methanol (MeOH) | -15 to 0 | 0.5 - 1 | 90 - 98 | The Luche reduction, which can enhance selectivity and rate. |
Experimental Protocols
Protocol 1: Standard Reduction of this compound using Sodium Borohydride
This protocol details a standard and reliable method for the selective reduction of the ketone in this compound using sodium borohydride in a protic solvent.
Materials and Equipment:
-
Reagents:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 10-15 mL per gram of substrate).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the cooled solution. The addition should be controlled to manage any gas evolution.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. A suitable eluent system would be a mixture of ethyl acetate and hexanes (e.g., 30:70).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of 1 M HCl to neutralize the excess NaBH₄ and decompose the borate (B1201080) esters. Be cautious as hydrogen gas will be evolved. Adjust the pH to approximately 7.
-
Work-up:
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers in a separatory funnel and wash with deionized water, followed by brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, ethyl 4-hydroxyhexanoate.
-
If necessary, the crude product can be purified by flash column chromatography on silica (B1680970) gel.
-
Characterization:
-
Infrared (IR) Spectroscopy: Look for the appearance of a broad O-H stretch (around 3300-3500 cm⁻¹) and the disappearance of the ketone C=O stretch (around 1715 cm⁻¹). The ester C=O stretch will remain (around 1735 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon NMR will confirm the formation of the secondary alcohol.
Visualizations
Experimental Workflow for Sodium Borohydride Reduction
Caption: Workflow for the reduction of this compound.
Logical Relationship of Reagents and Products
Caption: Key components in the selective ketone reduction.
References
Ethyl 4-oxohexanoate: An Uncharted Territory in the Fragrance and Flavor Industry
Despite extensive investigation, specific applications and detailed sensory profiles of Ethyl 4-oxohexanoate in the fragrance and flavor industry remain largely undocumented in publicly available scientific literature and commercial databases. This keto ester, with the chemical formula C8H14O3 and CAS number 3249-33-0, is primarily available from chemical suppliers for research and synthesis purposes rather than as a listed fragrance or flavor ingredient.[1][2][3][4][5] This suggests that this compound may be a niche, less common, or yet-to-be-characterized component within the industry's extensive palette.
While direct information is scarce, the properties and applications of structurally similar compounds, particularly other ethyl keto esters and aliphatic esters, can offer valuable insights into the potential, albeit speculative, sensory characteristics and uses of this compound. Esters are fundamental building blocks in the creation of flavors and fragrances, often imparting fruity, sweet, and floral notes.[6][7][8][9] The presence of a ketone group, as in this compound, can introduce additional creamy, buttery, or caramel-like nuances to the sensory profile.[10]
The Known Landscape: Related Keto Esters in Flavors and Fragrances
To provide context, several other keto esters are well-established as flavor and fragrance ingredients:
-
Ethyl 3-oxohexanoate (B1246410) (Ethyl butyrylacetate): This compound is recognized as a flavoring agent with a sweet, green, and fruity odor profile, often with pineapple and licorice undertones.[11][12]
-
Ethyl 2,4-dioxohexanoate: A patent for this compound highlights its value in both perfume and flavor compositions, describing its aroma as reminiscent of burnt caramel (B1170704), butterscotch, and certain floral absolutes.[13]
These examples underscore the potential for keto esters to deliver complex and desirable sensory experiences. The position of the ketone group along the carbon chain significantly influences the resulting aroma and flavor.
Application Notes for Investigation of this compound
For researchers and flavor chemists interested in exploring the potential of this compound, the following application notes outline a systematic approach to characterize its properties and identify potential uses.
Physicochemical and Purity Analysis
Prior to any sensory evaluation, it is crucial to determine the physicochemical properties and purity of the this compound sample.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3249-33-0 | [1][2][4] |
| Molecular Formula | C8H14O3 | [1][4] |
| Molecular Weight | 158.19 g/mol | [1][4] |
| IUPAC Name | This compound | [4] |
A high-purity sample (>98%) is essential for accurate sensory analysis. Standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) should be employed to confirm identity and purity.
Sensory Evaluation
A trained sensory panel is required to define the organoleptic profile of this compound.
Table 2: Hypothetical Sensory Descriptors for Keto Esters
| Sensory Attribute | Potential Character |
| Odor | Fruity (e.g., apple, pear, pineapple), creamy, sweet, buttery, slightly waxy |
| Flavor | Sweet, fruity, creamy, with potential for caramel or brown notes upon heating |
Experimental Protocol: Sensory Panel Evaluation
-
Panelist Training: Select and train a panel of 8-12 individuals in the descriptive analysis of flavor and fragrance compounds. Familiarize them with relevant aroma standards.
-
Sample Preparation: Prepare a series of dilutions of this compound in a neutral solvent (e.g., propylene (B89431) glycol for flavor, ethanol (B145695) for fragrance) at concentrations ranging from 0.01% to 1.0%.
-
Evaluation: Present the samples to the panelists in a controlled environment. Panelists should independently record their sensory impressions, including odor and flavor descriptors and their perceived intensities on a standardized scale.
-
Data Analysis: Analyze the collected data to generate a comprehensive sensory profile and identify the dominant odor and flavor characteristics.
Application Trials
Based on the determined sensory profile, this compound can be evaluated in various food and fragrance systems.
Table 3: Potential Applications Based on Hypothesized Sensory Profile
| Industry | Potential Application | Starting Concentration (ppm) |
| Flavor | Dairy (yogurt, ice cream), baked goods (cookies, cakes), confectionery (caramels, candies), fruit flavors (apple, pear) | 1 - 10 |
| Fragrance | Fine fragrance (gourmand, fruity notes), personal care (lotions, soaps), air care (candles, diffusers) | 0.1% - 2% |
Experimental Protocol: Flavor Application in a Model System (e.g., Vanilla Ice Cream)
-
Base Preparation: Prepare a standard vanilla ice cream base.
-
Dosing: Add this compound at varying concentrations (e.g., 1, 5, and 10 ppm) to the ice cream base before freezing.
-
Sensory Evaluation: Conduct a paired comparison or ranking test with the sensory panel to evaluate the impact of the ingredient on the overall flavor profile.
-
Analysis: Determine the optimal concentration and describe the specific flavor contribution (e.g., enhanced creaminess, added fruity notes).
Visualizing Experimental Workflows
To aid in the systematic evaluation of this compound, the following diagrams illustrate key experimental workflows.
Conclusion
While this compound is not currently a prominent ingredient in the flavor and fragrance industry, its chemical structure suggests it may possess interesting and potentially valuable sensory properties. The lack of existing data presents an opportunity for researchers and product developers to explore a novel compound. By following systematic evaluation protocols, the true potential of this compound can be uncovered, potentially leading to its introduction as a new tool in the creation of innovative flavors and fragrances. Further research is warranted to move this compound from the realm of chemical synthesis to a valued place on the perfumer's and flavorist's palette.
References
- 1. This compound | 3249-33-0 | DAA24933 | Biosynth [biosynth.com]
- 2. Ethyl-4-oxohexanoate | 3249-33-0 [chemicalbook.com]
- 3. This compound [chemicalbook.com]
- 4. This compound | C8H14O3 | CID 12271528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C8H14O3) [pubchemlite.lcsb.uni.lu]
- 6. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 7. The Role of Esters in Industrial Applications - [echochemgroup.com]
- 8. imbibeinc.com [imbibeinc.com]
- 9. Esters for Flavors & Fragrance Industry by Shree Ganesh Remedies Limited. [ganeshremedies.com]
- 10. Induced Changes in Aroma Compounds of Foods Treated with High Hydrostatic Pressure: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ethyl 3-oxohexanoate, 3249-68-1 [thegoodscentscompany.com]
- 12. chemimpex.com [chemimpex.com]
- 13. US3760087A - Perfume compositions containing ethyl 2,4-dioxohexanoate - Google Patents [patents.google.com]
Application Notes and Protocols for Enzymatic Reactions Involving Ethyl 4-Oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for enzymatic reactions involving Ethyl 4-oxohexanoate. The primary focus is on the stereoselective reduction of this compound to produce optically pure ethyl (S)-4-hydroxyhexanoate, a valuable chiral building block in the synthesis of pharmaceuticals, including anti-Alzheimer's drugs. Additionally, other enzymatic transformations such as hydrolysis are discussed.
Introduction to Enzymatic Reactions of this compound
This compound is a versatile substrate for various enzymatic transformations. The most significant of these is the asymmetric reduction of its ketone group to a hydroxyl group, yielding chiral ethyl 4-hydroxyhexanoate. This reaction is of considerable interest in the pharmaceutical industry due to the importance of enantiomerically pure compounds in drug development. Biocatalysis, utilizing whole microbial cells or isolated enzymes, offers a green and highly selective alternative to traditional chemical synthesis for producing these chiral molecules.
Key enzymatic reactions involving this compound include:
-
Stereoselective Reduction: The conversion of the prochiral ketone in this compound to a chiral alcohol. This is typically achieved with high enantioselectivity using various microorganisms or isolated reductases.
-
Hydrolysis: The cleavage of the ester bond in this compound to yield 4-oxohexanoic acid and ethanol.
Data Presentation: Biocatalytic Reduction of this compound
The following tables summarize quantitative data from various studies on the enzymatic reduction of this compound and analogous keto esters.
Table 1: Performance of Whole-Cell Biocatalysts in the Reduction of this compound
| Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Reaction Conditions |
| Pichia methanolica (SC 16116) | Ethyl 5-oxohexanoate | Ethyl (S)-5-hydroxyhexanoate | 80-90 | >95 | Not specified |
| Saccharomyces cerevisiae (Baker's Yeast) | General β-keto esters | Corresponding β-hydroxy esters | Variable | >90 | Aqueous medium, glucose as co-substrate, 30-37°C |
| Candida krusei SW2026 | Ethyl 2-oxo-4-phenylbutyrate | Ethyl (R)-2-hydroxy-4-phenylbutyrate | High | >99 | pH 6.0, 30°C |
Table 2: Performance of Isolated Enzymes in the Reduction of Keto Esters
| Enzyme | Source Organism | Substrate | Product | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Cofactor |
| Carbonyl Reductase (CaCR) | Candida albicans | Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutanoate | >99 | >99 | NADPH |
| Aldehyde Reductase (ARI) | Sporobolomyces salmonicolor | Ethyl 4-chloroacetoacetate | Ethyl (R)-4-chloro-3-hydroxybutanoate | Stoichiometric | >92 | NADPH |
| Carbonyl Reductase (S1) | Candida magnoliae | Ethyl 4-chloroacetoacetate | Ethyl (S)-4-chloro-3-hydroxybutanoate | Stoichiometric | >92 | NADPH |
Experimental Protocols
Protocol 1: Whole-Cell Bioreduction of this compound using Pichia methanolica
This protocol is adapted from general procedures for the whole-cell bioreduction of keto esters and is based on reported outcomes for Pichia methanolica.
1. Materials:
-
Pichia methanolica (e.g., SC 16116)
-
Yeast extract peptone dextrose (YPD) medium
-
Phosphate (B84403) buffer (100 mM, pH 7.0)
-
This compound
-
Glucose
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Centrifuge
-
Shaking incubator
-
Rotary evaporator
2. Procedure:
-
Cell Cultivation:
-
Inoculate a single colony of Pichia methanolica into 50 mL of sterile YPD medium.
-
Incubate at 30°C with shaking at 200 rpm for 48 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes.
-
Wash the cell pellet twice with sterile phosphate buffer (100 mM, pH 7.0) and resuspend in the same buffer to a final concentration of 50 g/L (wet cell weight).
-
-
Biotransformation:
-
In a 250 mL Erlenmeyer flask, combine 50 mL of the cell suspension with glucose to a final concentration of 100 mM.
-
Add this compound to a final concentration of 10-50 mM. The substrate can be added neat or as a solution in a minimal amount of a water-miscible solvent like ethanol.
-
Incubate the reaction mixture at 30°C with shaking at 200 rpm for 24-48 hours. Monitor the reaction progress by TLC or GC.
-
-
Product Extraction and Purification:
-
After the reaction, centrifuge the mixture at 8,000 x g for 15 minutes to remove the cells.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude ethyl 4-hydroxyhexanoate by silica (B1680970) gel column chromatography using a hexane:ethyl acetate gradient.
-
Protocol 2: Isolated Enzyme-Catalyzed Reduction of this compound
This protocol describes a general method for the reduction of a keto ester using a commercially available or purified ketoreductase with a cofactor regeneration system.
1. Materials:
-
Ketoreductase (KRED) specific for keto esters
-
This compound
-
NADPH or NADH
-
Glucose
-
Glucose dehydrogenase (GDH)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Microcentrifuge tubes
-
Thermomixer or shaking incubator
2. Procedure:
-
Reaction Setup:
-
In a 2 mL microcentrifuge tube, prepare the reaction mixture with a final volume of 1 mL:
-
Tris-HCl buffer (100 mM, pH 7.5)
-
This compound (10-50 mM)
-
NADPH or NADH (1 mM)
-
Glucose (100 mM)
-
Glucose dehydrogenase (5-10 U)
-
Ketoreductase (1-2 mg of lyophilized powder or as recommended by the supplier)
-
-
Prepare a control reaction without the ketoreductase.
-
-
Incubation:
-
Incubate the reaction tubes at 30°C with shaking at 250 rpm for 24 hours.
-
-
Work-up and Analysis:
-
Quench the reaction by adding 1 mL of ethyl acetate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the organic (upper) layer to a new tube.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Analyze the sample for product formation and enantiomeric excess using chiral GC or HPLC.
-
Protocol 3: Chiral HPLC Analysis of Ethyl 4-hydroxyhexanoate
This protocol provides a general guideline for the determination of the enantiomeric excess of ethyl 4-hydroxyhexanoate. The exact conditions may need to be optimized for the specific chiral column used.
1. Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Daicel Chiralcel OD-H or similar)
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol
-
Racemic standard of ethyl 4-hydroxyhexanoate
-
Sample of ethyl 4-hydroxyhexanoate from the enzymatic reaction
2. Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase of n-hexane and isopropanol. A common starting ratio is 90:10 (v/v). The ratio may need to be adjusted to achieve optimal separation.
-
-
HPLC Conditions:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-hexane:isopropanol (e.g., 90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Dissolve the racemic standard and the reaction product in the mobile phase.
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the sample from the enzymatic reaction.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:
-
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
-
Visualizations
Caption: Workflow for the enzymatic reduction of this compound.
Caption: Cofactor regeneration system for ketoreductase-catalyzed reactions.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-oxohexanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-oxohexanoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when utilizing the acetoacetic ester synthesis pathway.
Issue 1: Low or No Product Yield
Question: We are experiencing very low or no yield of this compound in our reaction. What are the potential causes and how can we troubleshoot this?
Answer:
Low or no product yield in the acetoacetic ester synthesis of this compound can stem from several factors throughout the reaction sequence. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Explanation |
| Inefficient Enolate Formation | Ensure the base used is appropriate and moisture-free. Sodium ethoxide in absolute ethanol (B145695) is standard. The pKa of the α-hydrogen in ethyl acetoacetate (B1235776) is around 11.[1] The base must be strong enough to deprotonate it effectively. | The reaction is initiated by the formation of a nucleophilic enolate from ethyl acetoacetate. Incomplete deprotonation will result in a low concentration of the active nucleophile, thus limiting the subsequent alkylation step. |
| Inactive Alkylating Agent | Verify the purity and reactivity of the alkylating agent (e.g., ethyl bromoacetate). Consider using a more reactive halide (e.g., ethyl iodoacetate). | The alkylating agent must be a good electrophile for the SN2 reaction to proceed. Degradation or low reactivity of the halide will lead to poor conversion. |
| Incorrect Reaction Temperature | Optimize the reaction temperature for both the enolate formation and alkylation steps. Enolate formation is often carried out at room temperature or slightly below, while the alkylation step may require gentle heating. | Temperature control is crucial. Too low a temperature may slow down the reaction rate, while excessively high temperatures can promote side reactions such as elimination or decomposition. |
| Premature Hydrolysis of the Ester | Use an alkoxide base with the same alkyl group as the ester to prevent transesterification.[2] Avoid using hydroxide (B78521) bases as they can hydrolyze the ester starting material.[3] | The integrity of the ester group is essential until the final hydrolysis and decarboxylation step. Premature cleavage will halt the desired reaction pathway. |
| Ineffective Quenching and Work-up | Ensure the reaction is properly quenched (e.g., with a dilute acid) to neutralize the base before extraction. Perform a thorough extraction with a suitable organic solvent to isolate the product. | Improper work-up can lead to loss of product. The product needs to be efficiently separated from the aqueous phase and unreacted starting materials. |
Experimental Workflow for Troubleshooting Low Yield:
Issue 2: Presence of Significant Impurities in the Final Product
Question: Our final product, this compound, is contaminated with several impurities. How can we identify and minimize them?
Answer:
The presence of impurities is a common challenge. Understanding their origin is key to mitigating their formation.
Common Impurities and Their Mitigation Strategies:
| Impurity | Origin | Mitigation Strategy | Analytical Detection |
| Unreacted Ethyl Acetoacetate | Incomplete reaction during the alkylation step. | Ensure stoichiometric or a slight excess of the alkylating agent. Optimize reaction time and temperature to drive the reaction to completion. | GC-MS, HPLC, NMR |
| Polyalkylated Products | The monoalkylated product can be deprotonated and react with another molecule of the alkylating agent.[4] | Use of a slight excess of ethyl acetoacetate relative to the base and alkylating agent can minimize this. Careful control of stoichiometry is crucial. | GC-MS, HPLC, NMR |
| Byproducts from Elimination Reactions | Use of secondary or tertiary alkyl halides as alkylating agents can lead to E2 elimination instead of SN2 substitution.[5] | Use primary alkyl halides whenever possible. If a secondary halide is necessary, use a less hindered base and lower reaction temperatures. | GC-MS, NMR |
| 4-Oxo-hexanoic acid | Incomplete esterification or hydrolysis of the final product during workup. | Ensure complete esterification if this is a starting material. During work-up after hydrolysis and decarboxylation, ensure complete removal of acidic components through washing with a mild base (e.g., sodium bicarbonate solution). | HPLC, GC-MS (after derivatization) |
| Ethyl 2-ethyl-3-oxobutanoate | A common byproduct if ethyl iodide or bromide is used for alkylation, arising from the alkylation of the ethyl acetoacetate enolate. | This is a common side-product; purification by fractional distillation is typically effective for its removal. | GC-MS, HPLC |
Logical Relationship of Impurity Formation:
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying crude this compound?
A1: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound.[2] This technique separates the product from lower-boiling starting materials and higher-boiling polyalkylated byproducts based on differences in their boiling points. For impurities with very close boiling points, column chromatography on silica (B1680970) gel may be necessary.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the alkylation reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (ethyl acetoacetate) and the appearance of the product.
Q3: What are the ideal analytical conditions for assessing the purity of this compound by GC-MS?
A3: A typical GC-MS method for analyzing a moderately polar and volatile compound like this compound would involve a non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
Example GC-MS Parameters:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temp 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-400 amu |
Q4: Can HPLC be used for the analysis of this compound and its impurities?
A4: Yes, High-Performance Liquid Chromatography (HPLC) is also a suitable technique. Due to the presence of the keto-enol tautomerism in β-keto esters, peak shape can sometimes be challenging in reversed-phase HPLC.[6] Using a buffered mobile phase (e.g., with a small amount of formic or acetic acid) and controlling the column temperature can help to obtain sharp and reproducible peaks.
Example HPLC Conditions:
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acetoacetic Ester Synthesis
This protocol provides a general procedure. Quantities should be scaled as needed.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Absolute ethanol
-
Ethyl bromoacetate (B1195939)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether (or other suitable extraction solvent)
Procedure:
-
Enolate Formation: In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath. Add ethyl acetoacetate dropwise to the cooled solution with stirring. Allow the mixture to stir for 1 hour at room temperature to ensure complete enolate formation.
-
Alkylation: Add ethyl bromoacetate dropwise to the enolate solution. After the addition is complete, heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dialkylated ester.
-
Hydrolysis and Decarboxylation: Add a solution of hydrochloric acid to the crude ester. Heat the mixture to reflux for 4-6 hours. This step hydrolyzes the ester and decarboxylates the resulting β-keto acid.
-
Purification: After cooling, extract the product with diethyl ether. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent. Purify the crude this compound by fractional distillation under reduced pressure.
Protocol 2: Purification by Fractional Distillation
Objective: To purify crude this compound from starting materials and byproducts.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Vacuum source
Procedure:
-
Set up the fractional distillation apparatus. Ensure all glassware is dry.
-
Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Apply a vacuum and begin to heat the flask gently.
-
Collect the initial fraction, which will likely contain lower-boiling impurities and any residual solvent.
-
Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure.
-
Stop the distillation when the temperature begins to rise significantly, as this indicates the distillation of higher-boiling impurities.
Experimental Workflow Diagram:
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. lcms.cz [lcms.cz]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Solved PRACTICE PROBLEM 18.8 The acetoacetic ester synthesis | Chegg.com [chegg.com]
- 6. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
troubleshooting low yield in Ethyl 4-oxohexanoate preparation
Technical Support Center: Ethyl 4-oxohexanoate Preparation
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yields in the preparation of this compound, a β-keto ester, can often be attributed to several factors. The most prevalent issue is the hydrolysis of the ester functionality, which can be caused by the presence of water in the reaction mixture. This leads to the formation of 4-oxohexanoic acid, which can further decompose. Another common problem is the occurrence of side reactions, such as self-condensation of the starting materials if reaction conditions are not carefully controlled. The choice of base and reaction temperature are also critical parameters that can significantly impact the yield.
Q2: What are the signs of significant hydrolysis in my reaction?
The primary indicator of hydrolysis is a lower-than-expected yield of this compound.[1] Analytically, the presence of 4-oxohexanoic acid or its decomposition products, such as acetone (B3395972) and carbon dioxide, in your crude product mixture (detectable by GC-MS or NMR) is a clear sign of hydrolysis.[1] You might also observe gas evolution (CO2) if the resulting β-keto acid decarboxylates.[1] A decrease in the pH of the reaction mixture can also indicate the formation of the acidic hydrolysis product.[1]
Q3: Which base is recommended for the synthesis, and why is the choice so important?
For syntheses involving β-keto esters like this compound, it is crucial to use a non-nucleophilic base that will not cause unwanted side reactions. Sodium ethoxide (NaOEt) in absolute ethanol (B145695) is a standard and highly recommended choice.[1] Using a base like sodium hydroxide (B78521) (NaOH) is strongly discouraged as it will introduce water into the reaction, leading to the hydrolysis of the ester.[1] The strength and stoichiometry of the base are paramount for generating a sufficient concentration of the enolate for the reaction to proceed efficiently.[2]
Q4: Can the type of alkylating agent affect the yield?
Yes, the choice of the alkylating agent is critical, particularly in syntheses analogous to the acetoacetic ester synthesis. Primary alkyl halides generally provide the best yields in such alkylation steps.[3][4] Secondary halides tend to result in lower yields, and tertiary halides are often unsuitable as they can lead to elimination side reactions rather than the desired substitution.[3][4]
Q5: What are the potential side reactions I should be aware of?
Besides hydrolysis, other potential side reactions include:
-
Self-condensation (Claisen Condensation): If the starting ester can form an enolate, it may react with itself, leading to dimeric byproducts.[2]
-
Transesterification: If an alcohol is present and its alkoxide is different from the ester's alkoxy group, an exchange of the alcohol group on the ester can occur.[2]
-
Polyalkylation: The product, this compound, still possesses acidic α-protons and can be further alkylated, leading to a mixture of products.
Q6: How can I effectively purify my final product?
Purification of β-keto esters can be challenging due to their reactivity. Common and effective methods include:
-
Vacuum Distillation: This is often the preferred method for separating the product from non-volatile impurities.
-
Column Chromatography: Silica gel chromatography can be used for purification, especially to separate the desired product from closely related byproducts.[5] For challenging separations, specialized techniques may be required.
Troubleshooting Guide
Low yield is a common frustration in organic synthesis. This guide provides a systematic approach to identifying and resolving the root cause of poor outcomes in your this compound preparation.
Low Yield Troubleshooting Workflow
Caption: A flowchart to diagnose and resolve common causes of low yield.
Quantitative Data Summary
The following table summarizes typical reaction parameters that can influence the yield of β-keto ester syntheses. Note that optimal conditions for this compound may require specific optimization.
| Parameter | Recommended Condition | Rationale | Potential Impact of Deviation |
| Base | Sodium Ethoxide (NaOEt) | Non-nucleophilic, minimizes hydrolysis.[1] | Use of NaOH leads to significant hydrolysis and low yield.[1] |
| Solvent | Absolute Ethanol | Ensures anhydrous conditions.[1] | Presence of water leads to hydrolysis.[1] |
| Alkylating Agent | Primary Alkyl Halide | Favors SN2 reaction, minimizing elimination.[3][4] | Secondary/tertiary halides give lower yields due to E2 elimination.[3][4] |
| Temperature | Varies (often reflux) | Controls reaction rate and minimizes side reactions. | Too high may promote side reactions; too low may be incomplete. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents atmospheric moisture from entering the reaction. | Moisture contamination leads to hydrolysis. |
Experimental Protocols
General Protocol for Alkylation of a β-Keto Ester
Materials:
-
β-keto ester (e.g., ethyl acetoacetate (B1235776) as a model)
-
Absolute Ethanol
-
Sodium metal
-
Primary alkyl halide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (N2 or Ar), carefully add clean sodium metal pieces to absolute ethanol in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer. Allow the sodium to react completely to form sodium ethoxide.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add the β-keto ester dropwise with stirring.
-
Alkylation: Add the primary alkyl halide dropwise to the solution of the enolate. Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or GC).
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol via rotary evaporation. Partition the residue between diethyl ether and water. Separate the organic layer and wash it with saturated aqueous ammonium chloride solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Safety Precautions: Sodium metal reacts violently with water. All reagents should be handled in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure all glassware is properly dried to prevent uncontrolled reactions.
References
side reactions to avoid during the synthesis of Ethyl 4-oxohexanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Ethyl 4-oxohexanoate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Incorrect Base: Using a base with an alkoxide that does not match the ester's alkoxy group can lead to transesterification, complicating the reaction and purification.[1][2] | Use a matching alkoxide base, for instance, sodium ethoxide for ethyl esters, to prevent transesterification.[1] |
| Presence of Water: Moisture can hydrolyze the ester starting material and the final product, leading to reduced yield.[1][3] | Ensure all glassware is thoroughly oven-dried and use anhydrous solvents to maintain strictly anhydrous reaction conditions.[1] | |
| Insufficient Base: The Claisen condensation requires a stoichiometric amount of base because the deprotonation of the resulting β-ketoester drives the reaction to completion.[1][2][4] | Use at least one full equivalent of a strong base like sodium ethoxide. | |
| Low Reaction Temperature: While lower temperatures can minimize some side reactions, the main reaction may proceed too slowly, resulting in a low yield.[1] | Gradually and carefully increase the reaction temperature while monitoring the progress of the reaction using techniques like TLC or GC-MS.[1] | |
| Presence of Unexpected Byproducts | Hydrolysis and Decarboxylation: The presence of a ketone byproduct is indicative of the hydrolysis of the β-ketoester followed by decarboxylation.[1][3] | Maintain anhydrous conditions and consider quenching the reaction at a lower temperature to minimize hydrolysis.[1] |
| Self-Condensation Products: In a mixed Claisen condensation, if both esters have α-hydrogens, a mixture of four different products can be formed.[1][5] | To favor the desired product in a crossed Claisen condensation, use one ester that lacks α-hydrogens. Alternatively, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used to completely deprotonate one ester before the addition of the second ester.[1] | |
| Dialkylation Product: In the acetoacetic ester synthesis route, a second alkylation can occur on the α-carbon.[6][7] | Carefully control the stoichiometry of the alkylating agent and the base. Using just one equivalent of the alkylating agent will favor mono-alkylation. | |
| Difficulty in Product Purification | Contamination with Alcoholic Byproducts: Alcoholic byproducts can be difficult to remove by standard distillation. | Consider chemical purification methods, such as treating the crude product with a carboxylic anhydride (B1165640) to esterify the alcohol, followed by filtration and distillation. |
| Complex Mixture of Products: Multiple side reactions can lead to a complex mixture that is challenging to separate. | Utilize column chromatography for purification. A typical system for β-keto esters involves a silica (B1680970) gel stationary phase with a hexane (B92381) and ethyl acetate (B1210297) mobile phase.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to avoid during the synthesis of this compound?
The primary side reactions of concern are:
-
Hydrolysis: The ester functional groups in both the starting materials and the product can be hydrolyzed by water, leading to the formation of carboxylic acids. The resulting β-keto acid is often unstable.[1]
-
Decarboxylation: The β-keto acid formed from hydrolysis can readily lose carbon dioxide upon heating to yield a ketone byproduct.[1][9]
-
Transesterification: If the alkoxide base used does not match the alkyl group of the ester, an exchange of the alkoxy group can occur, leading to a mixture of ester products.[1][2]
-
Self-Condensation: In a crossed Claisen condensation, if both esters can form an enolate, a mixture of four products can result from self-condensation and cross-condensation reactions.[1][5]
-
Dialkylation: In the acetoacetic ester synthesis, the product can be deprotonated again and react with another molecule of the alkylating agent to form a dialkylated byproduct.[6][7]
Q2: How can I prevent the hydrolysis of my ester during the reaction?
To prevent hydrolysis, it is crucial to maintain anhydrous conditions throughout the synthesis. This can be achieved by:
-
Thoroughly drying all glassware in an oven before use.
-
Using anhydrous solvents.
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Q3: Why is it important to use a stoichiometric amount of base in a Claisen condensation?
A stoichiometric amount of base is necessary because the final step of the Claisen condensation mechanism involves the deprotonation of the β-keto ester product. This final deprotonation is thermodynamically favorable and drives the reaction equilibrium towards the product.[1][2][4]
Q4: What is the best method to purify the crude this compound?
Purification of β-keto esters like this compound is often achieved through vacuum distillation. However, if significant byproducts are present, column chromatography on silica gel is a highly effective method for separating the desired product from impurities.[8]
Experimental Protocol: Acetoacetic Ester Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound via the acetoacetic ester synthesis, with an emphasis on minimizing side reactions.
Materials:
-
Sodium ethoxide
-
Anhydrous ethanol
-
Ethyl acetoacetate (B1235776)
-
Ethyl bromoacetate (B1195939)
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
Reaction Setup: All glassware should be oven-dried and assembled while hot under a stream of dry nitrogen.
-
Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol. To this solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Add ethyl bromoacetate (1.0 equivalent) dropwise to the enolate solution. The reaction is typically exothermic, and the temperature should be monitored. After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and then pour it into a separatory funnel containing cold, dilute hydrochloric acid.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.
Visualizing Reaction Pathways and Troubleshooting
Main Synthetic Pathway and Potential Side Reactions
Caption: Synthetic pathway for this compound and common side reactions.
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acetoacetic-Ester Synthesis [organic-chemistry.org]
- 8. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LabXchange [labxchange.org]
Technical Support Center: Optimizing Reaction Conditions for Ethyl 4-oxohexanoate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 4-oxohexanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory synthesis of this compound is through a Michael addition reaction. This involves the conjugate addition of an enolate, typically derived from ethyl acetoacetate (B1235776), to an α,β-unsaturated ester, such as ethyl acrylate (B77674). The reaction is generally base-catalyzed.
Q2: Which catalysts are most effective for the synthesis of this compound via Michael addition?
A2: A variety of bases can be used to catalyze the Michael addition for this synthesis. The choice of catalyst can significantly impact reaction rate and yield. Common catalysts include:
-
Organic Bases: Strong, non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are highly effective.
-
Inorganic Bases: Alkali metal carbonates, such as potassium carbonate (K₂CO₃), are also used.
-
Alkoxides: Sodium ethoxide is another common choice, often used in ethanol (B145695) as a solvent.
The selection of the catalyst should be tailored to the specific reaction conditions and the desired outcome.
Q3: How does temperature affect the synthesis of this compound?
A3: Temperature is a critical parameter in the synthesis of this compound. Generally, increasing the temperature will increase the reaction rate. However, excessively high temperatures can lead to the formation of side products and potentially decrease the overall yield. It is recommended to start with milder temperatures (e.g., room temperature to 35°C) and optimize from there. Some protocols may involve an initial period at a lower temperature followed by heating to drive the reaction to completion.
Q4: What are the common side reactions to be aware of during the synthesis?
A4: A significant side reaction is the potential for a second Michael addition. The product, this compound, still possesses an acidic proton on the α-carbon, which can be deprotonated by the base to form a new enolate. This enolate can then react with another molecule of ethyl acrylate, leading to the formation of a dialkylated byproduct. The formation of this byproduct can be minimized by carefully controlling the stoichiometry of the reactants and the reaction conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Ineffective Catalyst: The chosen base may not be strong enough to efficiently generate the enolate of ethyl acetoacetate. 2. Low Reaction Temperature: The reaction may be proceeding too slowly at the current temperature. 3. Presence of Water: Moisture in the reagents or solvent can quench the enolate intermediate. | 1. Catalyst Screening: Test a stronger base, such as DBU, or ensure the freshness and purity of your current catalyst. 2. Temperature Optimization: Gradually increase the reaction temperature and monitor the progress by TLC or GC. A moderate temperature of 35°C has been shown to be effective in some studies.[1] 3. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. |
| Formation of Significant Byproducts (e.g., dialkylated product) | 1. Incorrect Stoichiometry: An excess of ethyl acrylate can favor the second Michael addition. 2. Prolonged Reaction Time or High Temperature: These conditions can provide more opportunity for the side reaction to occur. | 1. Stoichiometric Control: Use a slight excess of the Michael donor (ethyl acetoacetate) relative to the Michael acceptor (ethyl acrylate). A 1.4:1 molar ratio of acrylate to acetoacetate has been explored in kinetic studies.[1] 2. Reaction Monitoring: Closely monitor the reaction progress and stop it once the desired product is maximized and before significant byproduct formation occurs. |
| Difficulty in Product Purification | 1. Presence of Unreacted Starting Materials: Incomplete reaction can lead to a mixture that is difficult to separate. 2. Formation of Emulsions During Workup: This can make phase separation challenging. | 1. Drive Reaction to Completion: Optimize reaction time and temperature to ensure maximum conversion of starting materials. 2. Workup Optimization: Use brine washes to help break up emulsions. If necessary, filter the organic layer through a pad of celite. |
Data Presentation: Catalyst and Solvent Effects on Reaction Rate
The following table summarizes the effect of different catalysts and solvents on the reaction rate of a model Michael addition between ethyl acetoacetate and an acrylate. While not specific to this compound, these trends are highly relevant for optimizing its synthesis.
| Catalyst | Concentration (mol%) | Solvent | Relative Rate Constant |
| DBU | 3 | Neat | Baseline |
| DBU | 5 | Neat | Increased |
| K₂CO₃ | 1 | Neat | Lower than DBU |
| K₂CO₃ | 5 | Neat | Increased from 1 mol% |
| DBU | 5 | THF | Significantly Lower |
| DBU | 5 | DMSO | Higher than THF |
| DBU | 5 | Ethanol | Lower than DMSO |
| DBU | 5 | m-xylene | Lowest among solvents |
Data adapted from a kinetic study on a similar Michael addition reaction.[1]
Experimental Protocols
General Protocol for the Base-Catalyzed Synthesis of this compound
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
Materials:
-
Ethyl acetoacetate
-
Ethyl acrylate
-
Anhydrous ethanol (or another suitable anhydrous solvent)
-
Base catalyst (e.g., Sodium ethoxide, DBU, or K₂CO₃)
-
Anhydrous diethyl ether or ethyl acetate (B1210297) (for extraction)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the base catalyst in the chosen anhydrous solvent under a nitrogen atmosphere.
-
Enolate Formation: Cool the solution in an ice bath and slowly add ethyl acetoacetate dropwise from the dropping funnel. Stir the mixture at this temperature for 30 minutes to allow for the formation of the enolate.
-
Michael Addition: Add ethyl acrylate dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is slow, gentle heating (e.g., to 35-40°C) can be applied.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of Ethyl 4-oxohexanoate
Welcome to the technical support center for the purification of Ethyl 4-oxohexanoate (CAS: 3249-33-0). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the purification of this β-keto ester.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: this compound, as a β-keto ester, is susceptible to several challenges during purification. The most common issues include:
-
Hydrolysis: The ester functionality can be hydrolyzed back to the corresponding carboxylic acid (4-oxohexanoic acid) in the presence of water, especially under acidic or basic conditions.[1]
-
Decarboxylation: If hydrolysis occurs, the resulting β-keto acid is prone to decarboxylation upon heating, leading to the formation of 2-pentanone and carbon dioxide.[2]
-
Thermal Decomposition: At elevated temperatures required for atmospheric distillation, this compound can undergo decomposition.[1]
-
Co-elution of Impurities: Structurally similar impurities, such as starting materials or byproducts from the synthesis, can be difficult to separate by chromatography.
Q2: What are the most common impurities to expect in a crude sample of this compound?
A2: The impurities present will largely depend on the synthetic route. Common impurities may include:
-
Unreacted starting materials (e.g., from a Claisen condensation).
-
The hydrolyzed product, 4-oxohexanoic acid.
-
The decarboxylated product, 2-pentanone.
-
Side-products from the synthesis, such as products from self-condensation of starting materials.
-
Residual solvents from the reaction and workup.
Q3: Is this compound stable to acidic and basic conditions?
A3: β-keto esters like this compound are sensitive to both acidic and basic conditions, which can catalyze hydrolysis.[1] It is crucial to maintain neutral conditions during aqueous workup and purification as much as possible. Brief exposure to mild acids or bases (like a saturated sodium bicarbonate wash) is generally acceptable but prolonged contact or the use of strong acids/bases should be avoided.
Q4: What are the recommended purification methods for this compound?
A4: The two primary methods for purifying this compound are:
-
Vacuum Distillation: This is the preferred method for large quantities and for removing non-volatile impurities. Distillation under reduced pressure lowers the boiling point, minimizing thermal decomposition.
-
Flash Column Chromatography: This technique is highly effective for separating impurities with different polarities and is suitable for obtaining high-purity material, especially on a smaller scale.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Problem 1: Low Yield After Aqueous Workup
-
Question: I seem to be losing a significant amount of my product during the aqueous extraction and washing steps. What could be the cause and how can I prevent this?
-
Answer:
-
Potential Cause 1: Hydrolysis of the Ester. As a β-keto ester, this compound can undergo hydrolysis to the more water-soluble 4-oxohexanoic acid, especially if the aqueous layers are acidic or basic.[1]
-
Solution: Ensure your aqueous washes are performed with neutral or near-neutral solutions (e.g., brine). If an acidic or basic wash is necessary, perform it quickly and at a low temperature. Use a saturated solution of a weak base like sodium bicarbonate to neutralize any acid, rather than a strong base like sodium hydroxide.
-
Potential Cause 2: Emulsion Formation. The presence of impurities can sometimes lead to the formation of emulsions during extraction, making phase separation difficult and leading to product loss.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period to allow for better separation.
-
Problem 2: Product Decomposes During Distillation
-
Question: When I try to distill my this compound, the product seems to be decomposing. I'm getting a lower yield than expected and the distilled product is impure. What's happening?
-
Answer:
-
Potential Cause: Thermal Decomposition. this compound is susceptible to thermal degradation at its atmospheric boiling point. If hydrolysis to the β-keto acid has occurred, this intermediate will readily decarboxylate upon heating.[2]
-
Solution: The most effective way to prevent thermal decomposition is to perform the distillation under vacuum. This significantly lowers the boiling point. Aim for a pressure below 20 mmHg. It is also crucial to ensure that the crude material is free of any acidic or basic residues before distillation, as these can catalyze decomposition.
-
Problem 3: Poor Separation During Column Chromatography
-
Question: I'm having trouble separating my product from impurities using flash column chromatography. The fractions are all mixed. What can I do to improve the separation?
-
Answer:
-
Potential Cause 1: Inappropriate Solvent System. The polarity of your eluent may be too high, causing all components to elute too quickly and together.
-
Solution: Optimize your solvent system using Thin Layer Chromatography (TLC) first. A good starting point for β-keto esters is a mixture of hexane (B92381) and ethyl acetate (B1210297). Aim for an Rf value of 0.2-0.3 for this compound.[3][4][5] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
Potential Cause 2: Column Overloading. You may be loading too much crude material onto the column.
-
Solution: As a general rule, use a silica (B1680970) gel to crude product ratio of at least 30:1 by weight for difficult separations.[3]
-
Potential Cause 3: Tailing of the Compound. If the compound appears as a long streak on the TLC plate, it will also elute as a broad band from the column. This can be due to the slightly acidic nature of silica gel.
-
Solution: Add a small amount of a neutral or slightly basic modifier to your eluent system, such as 0.1-1% triethylamine. However, be cautious as this can sometimes promote other side reactions.
-
Data Presentation
The following table summarizes typical parameters for the purification of β-keto esters, which can be used as a guideline for this compound.
| Parameter | Distillation | Column Chromatography |
| Typical Yield | 70-90% | 60-85% |
| Achievable Purity | >95% (GC) | >98% (HPLC/GC) |
| Key Advantage | Scalable, good for removing non-volatile impurities | High resolution, good for removing polar and non-polar impurities |
| Key Disadvantage | Risk of thermal decomposition | More time-consuming, requires more solvent |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol describes the purification of crude this compound using vacuum distillation.
-
Preparation of Crude Material:
-
After the reaction workup, ensure the crude this compound is dry by treating the organic solution with a drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the bulk of the solvent.
-
For best results, place the crude oil on a high-vacuum line for at least one hour to remove any residual volatile impurities.
-
-
Distillation Setup:
-
Set up a fractional distillation apparatus for vacuum distillation. Ensure all glassware joints are properly sealed with vacuum grease.
-
Use a heating mantle with a magnetic stirrer to ensure even heating.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
-
Distillation Process:
-
Begin stirring and slowly apply the vacuum.
-
Once the desired pressure is reached (e.g., < 20 mmHg), gradually increase the temperature of the heating mantle.
-
Collect any low-boiling fractions (foreruns) which may contain residual solvent or low-boiling impurities.
-
Collect the main fraction of this compound at its boiling point under the applied pressure.
-
Monitor the purity of the collected fractions by TLC or GC-MS.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol outlines the purification of crude this compound using flash column chromatography.
-
Selection of Eluent:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate and develop it in various solvent systems of increasing polarity (e.g., hexane:ethyl acetate mixtures from 95:5 to 70:30).
-
The optimal eluent system should provide an Rf value of approximately 0.2-0.3 for the product spot.[3][4][5]
-
-
Column Packing:
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring a well-packed bed without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a relatively non-polar solvent like dichloromethane.
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then removing the solvent under reduced pressure.
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, applying pressure (air or nitrogen) to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Mandatory Visualization
Troubleshooting Workflow for this compound Purification
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Ethyl 4-oxohexanoate Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the decomposition of Ethyl 4-oxohexanoate during storage. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide: Preventing Decomposition
Decomposition of this compound can compromise experimental results. The primary degradation pathways are hydrolysis and subsequent decarboxylation, which are influenced by moisture, temperature, pH, and light.
Observed Problem: Changes in the physical appearance of this compound (e.g., color change, precipitation, cloudiness) or a decrease in purity over time.
| Potential Cause | Identification | Solution |
| Hydrolysis | Appearance of acidic byproducts (e.g., 4-oxohexanoic acid) and ethanol (B145695). A decrease in pH of the sample may be observed. | Store in a tightly sealed container in a dry environment. Use of a desiccator is recommended. For long-term storage, blanketing with an inert gas such as argon or nitrogen can displace moisture. |
| Thermal Decomposition | Accelerated degradation at elevated temperatures. The rate of decomposition increases with temperature. | Store at recommended low temperatures, typically 2-8°C. Avoid exposure to heat sources. |
| Photodegradation | Decomposition upon exposure to UV or visible light. | Store in an amber or opaque container to protect from light. If a clear container is necessary, it should be kept in a dark environment. |
| pH-Mediated Decomposition | Both acidic and basic conditions can catalyze hydrolysis. Acidic conditions can also promote subsequent decarboxylation. | Maintain a neutral pH environment. If the compound is to be stored in solution, use a buffered system to maintain a pH around 7. |
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition products of this compound?
A1: The primary decomposition pathways are hydrolysis and decarboxylation. Hydrolysis breaks down this compound into 4-oxohexanoic acid and ethanol.[1] Under certain conditions, particularly with heat and in the presence of acid, the resulting β-keto acid can then undergo decarboxylation to yield a ketone.
Q2: What is the optimal temperature for storing this compound?
A2: To minimize thermal decomposition, it is recommended to store this compound in a refrigerated environment, typically between 2°C and 8°C. Storing at lower temperatures will slow down the rate of potential degradation reactions.
Q3: How can I detect decomposition in my sample of this compound?
A3: Visual inspection for color changes or precipitate can be an initial indicator. However, significant degradation can occur without visible signs. Analytical techniques are recommended for accurate assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify the parent compound and its degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating and identifying volatile decomposition products like ethanol and other byproducts.
-
pH Measurement: A decrease in the pH of a solution can indicate the formation of acidic hydrolysis products.
Q4: Is it necessary to use an inert gas for storing this compound?
A4: For long-term storage or for highly sensitive applications, blanketing the sample with an inert gas like argon or nitrogen is highly recommended. This helps to displace oxygen and moisture, thereby minimizing oxidative degradation and hydrolysis.
Q5: What type of container should I use for storage?
A5: Use a tightly sealed, amber glass bottle to protect the compound from light and moisture. The container material should be inert and not react with the compound.
Experimental Protocols
Protocol 1: NMR Spectroscopy for Detection of Decomposition
This protocol outlines the use of ¹H NMR spectroscopy to identify the presence of key decomposition products.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a sample by dissolving a small amount of this compound in CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analyze the spectrum for the characteristic peaks of this compound and its potential decomposition products.
Data Interpretation:
| Compound | Characteristic ¹H NMR Signals (CDCl₃, approximate δ in ppm) |
| This compound | ~1.0 (t, 3H, -CH₂CH₃), ~1.2 (t, 3H, -O-CH₂CH₃), ~2.5 (m, 2H, -CH₂-C=O), ~2.7 (t, 2H, -C(=O)-CH₂-), ~4.1 (q, 2H, -O-CH₂CH₃) |
| 4-Oxohexanoic acid | Similar signals to the parent ester, but with the absence of the ethyl ester signals and the appearance of a broad singlet for the carboxylic acid proton (-COOH) typically >10 ppm. |
| Ethanol | ~1.2 (t, 3H), ~3.7 (q, 2H), and a broad singlet for the -OH proton. |
Protocol 2: pH-Based Assay for Detecting Hydrolysis
This protocol describes a simple method to detect the formation of acidic byproducts from hydrolysis.
Materials:
-
This compound sample
-
Neutral, unbuffered aqueous solution (e.g., deionized water)
-
pH indicator (e.g., bromothymol blue) or a calibrated pH meter
Procedure:
-
Dissolve a small, known amount of the this compound sample in a neutral aqueous solution.
-
Add a few drops of the pH indicator to the solution or measure the pH using a pH meter.
-
Observe the initial color/pH.
-
Monitor the solution over time. A color change indicating a drop in pH (e.g., from blue/green to yellow for bromothymol blue) or a direct measurement of decreasing pH suggests the formation of 4-oxohexanoic acid due to hydrolysis.[2][3][4]
Visualizations
Caption: Primary decomposition pathways of this compound.
Caption: Recommended storage conditions to prevent decomposition.
References
- 1. This compound | 3249-33-0 | DAA24933 | Biosynth [biosynth.com]
- 2. teknova.com [teknova.com]
- 3. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
Technical Support Center: Troubleshooting Separations of Ethyl 4-oxohexanoate
Welcome to the technical support center for resolving difficult separations involving Ethyl 4-oxohexanoate. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on overcoming common purification challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound, particularly after synthesis.
Q1: My crude NMR shows a mixture of my desired product, this compound, and unreacted starting materials (e.g., ethyl acetoacetate). How can I effectively separate these?
Potential Cause: Incomplete reaction or use of excess starting materials during synthesis. Ethyl acetoacetate (B1235776) is a common starting material in acetoacetic ester syntheses and can be a challenging impurity to remove due to its similar polarity to the product.[1][2][3]
Solution:
-
Column Chromatography: Flash column chromatography is the most effective method for this separation.[4] Due to the similar polarities, a shallow gradient elution is recommended to achieve good resolution.
-
TLC Analysis: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297).[5][6] Aim for an Rf value of approximately 0.2-0.3 for this compound to ensure it moves off the baseline but is well-separated from other components.[7]
Experimental Protocol: Column Chromatography for Removal of Unreacted Starting Materials
-
TLC Optimization:
-
Prepare several TLC chambers with varying ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Spot your crude reaction mixture on each TLC plate.
-
The ideal solvent system will show good separation between the spot corresponding to this compound and the spots of the starting materials. Aim for a ∆Rf of at least 0.2.
-
-
Column Preparation:
-
Pack a glass column with silica (B1680970) gel (230-400 mesh) using a slurry method with your chosen starting eluent (e.g., 95:5 hexane:ethyl acetate). Ensure the silica bed is compact and level.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a non-polar solvent like dichloromethane (B109758) or the column eluent.
-
Alternatively, for better resolution, perform a "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate). A step-gradient or a continuous gradient can be used.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Q2: I have a polar impurity in my product that I suspect is 4-oxohexanoic acid. How can I remove it?
Potential Cause: Hydrolysis of the ethyl ester group during the aqueous workup of the reaction. This is a common side reaction, especially if the workup conditions are basic or acidic and prolonged.
Solution:
-
Aqueous Wash: Before column chromatography, perform a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic bicarbonate solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
-
Column Chromatography: If the aqueous wash is insufficient, the carboxylic acid will have a much lower Rf value than the ester on silica gel and can be separated by column chromatography. It may even remain at the baseline in standard hexane/ethyl acetate solvent systems.
Experimental Protocol: Aqueous Wash for Carboxylic Acid Removal
-
Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO₃ solution.
-
Shake the funnel gently, venting frequently to release any CO₂ that may form.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash with NaHCO₃ solution.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
Q3: My compound seems to be decomposing on the silica gel column. What can I do?
Potential Cause: Beta-keto esters can be sensitive to the acidic nature of silica gel, potentially leading to decomposition or decarboxylation, especially if exposed for extended periods.[8]
Solution:
-
Deactivate the Silica Gel: Neutralize the silica gel by adding a small amount of a base, such as triethylamine (B128534) (Et₃N), to the eluent (typically 0.1-1%). This will reduce the acidity of the stationary phase.
-
Use an Alternative Stationary Phase: If deactivation is not effective, consider using a more neutral stationary phase like alumina (B75360) (Al₂O₃).
-
Minimize Contact Time: Use flash column chromatography with positive pressure to speed up the separation and reduce the time the compound spends on the column.
Data Presentation: TLC Solvent Systems
The following table provides suggested starting solvent systems for the TLC analysis of separations involving this compound. The optimal ratio will depend on the specific impurities present.
| Separation Challenge | Suggested Solvent System (Hexane:Ethyl Acetate) | Expected Rf of this compound | Notes |
| Removal of non-polar impurities | 8:2 to 7:3 | 0.2 - 0.4 | Good for separating from less polar starting materials. |
| Separation from ethyl acetoacetate | 9:1 to 8:2 with slow gradient | 0.2 - 0.3 | A shallow gradient is crucial for resolving these similar compounds. |
| Removal of 4-oxohexanoic acid | 7:3 to 1:1 | 0.3 - 0.5 | The carboxylic acid will have a much lower Rf, likely close to the baseline. |
Visualizations
Troubleshooting Workflow for this compound Purification
Caption: A decision tree for troubleshooting the purification of this compound.
General Workflow for Column Chromatography
Caption: A standard workflow for purification by flash column chromatography.
References
- 1. reddit.com [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 8. researchgate.net [researchgate.net]
addressing incomplete reactions when using Ethyl 4-oxohexanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ethyl 4-oxohexanoate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common types of reactions where this compound is used?
This compound is a versatile β-keto ester and a valuable building block in organic synthesis.[1] It is commonly used in:
-
Esterification and Transesterification: Modifying the ester group to synthesize different esters.[2]
-
Synthesis of Heterocycles: Acting as a precursor for synthesizing heterocyclic compounds like pyrazolones.[3]
-
Carbon-Carbon Bond Formation: The α-protons are acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in various C-C bond-forming reactions, such as alkylation and acylation.[1]
-
Decarboxylation Reactions: It can undergo decarboxylation to produce diethyl succinate.[4]
Q2: My reaction involving this compound is not going to completion. What are the potential reasons?
Incomplete reactions with β-keto esters like this compound can be attributed to several factors:
-
Inappropriate Base or Catalyst: The choice of base or catalyst is crucial. For reactions requiring deprotonation, a base that is not strong enough may result in an incomplete reaction. For instance, in the synthesis of pyrazolones from ketones and ethyl chloroformate (a process to create a β-keto ester intermediate), the use of weaker bases led to slow and incomplete reactions.[3]
-
Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome. Some reactions may require elevated temperatures or prolonged reaction times to proceed to completion.
-
Steric Hindrance: The reactivity of the keto or ester group can be influenced by steric hindrance from the rest of the molecule or the other reactant.
-
Side Reactions: The presence of multiple reactive sites in this compound (two carbonyl groups and acidic α-protons) can lead to side reactions if the conditions are not optimized for the desired transformation.[1]
-
Purity of Reactants: Impurities in the starting materials or solvents can interfere with the reaction.
Q3: I am observing the formation of unexpected side products. What could they be?
Depending on the reaction conditions, several side products can be formed. For example, in reactions involving a base, self-condensation of the this compound may occur. If water is present in acid-catalyzed reactions, hydrolysis of the ester can be a competing reaction.[2] In syntheses using ketones to form β-keto esters, the corresponding hydrazone of the ketone can be a major byproduct if the reaction conditions are not optimal.[3]
Troubleshooting Guides
Issue 1: Low Yield in Condensation Reactions (e.g., Knoevenagel, Claisen)
| Potential Cause | Troubleshooting Step | Rationale |
| Weak Base | Use a stronger base (e.g., NaH, LDA instead of NaOEt). | Incomplete deprotonation of the α-carbon leads to low concentrations of the reactive enolate. |
| Inappropriate Solvent | Switch to an aprotic solvent like THF or toluene. | Protic solvents can interfere with the base and the enolate. Toluene was found to be a suitable solvent for improving yields in a related synthesis.[3] |
| Low Reaction Temperature | Increase the reaction temperature. | Provides the necessary activation energy for the reaction to proceed. |
| Short Reaction Time | Increase the reaction time and monitor progress by TLC or GC. | Some reactions are slow and require more time to reach completion. |
Issue 2: Incomplete Transesterification
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inefficiency | Use an effective catalyst like 4-DMAP.[2] | Catalysts are often required to speed up the typically slow kinetics of transesterification.[2] |
| Equilibrium Limitation | Use an excess of the alcohol reactant. | Pushes the equilibrium towards the product side. |
| Presence of Water | Ensure anhydrous conditions. | Water can lead to hydrolysis of the ester, a competing reaction under acidic conditions.[2] |
| Sterically Hindered Alcohol | Use a less sterically hindered alcohol if possible. | Tertiary alcohols have been shown to be incompatible with some transesterification conditions.[2] |
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Alkylation of this compound
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
-
Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for incomplete reactions.
Caption: Generalized scheme for base-catalyzed alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 3. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
Technical Support Center: Managing Thermal Instability of Ethyl 4-oxohexanoate on a Large Scale
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing the thermal instability of Ethyl 4-oxohexanoate during large-scale applications. The following information is designed to help you anticipate and mitigate potential hazards, troubleshoot common issues, and ensure the safe and efficient use of this compound in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal instability concern with this compound?
A1: The primary thermal instability of this compound, a β-keto ester, is its susceptibility to decarboxylation. This reaction involves the loss of the ethyl carboxylate group as carbon dioxide and ethanol, leading to the formation of 2-pentanone. This decomposition can be initiated by heat and catalyzed by both acidic and basic conditions.
Q2: At what temperature does significant decomposition of this compound begin?
Q3: What are the primary products of thermal decomposition?
A3: The main products of thermal decomposition via decarboxylation are 2-pentanone, carbon dioxide, and ethanol. The release of carbon dioxide, a non-condensable gas, can lead to a dangerous pressure buildup in a closed system.
Q4: Can this decomposition lead to a runaway reaction?
A4: Yes, the decarboxylation of β-keto esters can be exothermic. On a large scale, if the heat generated by the decomposition reaction exceeds the rate of heat removal from the vessel, a thermal runaway can occur. This is characterized by a rapid increase in temperature and pressure, which can lead to vessel rupture and release of flammable materials.
Q5: How can I safely store this compound on a large scale?
A5: Store this compound in a cool, dry, well-ventilated area away from heat sources, open flames, and direct sunlight. Use tightly sealed containers made of compatible materials (e.g., stainless steel, glass-lined vessels). Avoid contact with strong acids, bases, and oxidizing agents, as these can catalyze decomposition even at lower temperatures. For long-term storage, refrigeration is recommended.
Troubleshooting Guide
This guide addresses specific issues you may encounter when handling this compound on a large scale.
| Issue ID | Observed Problem | Potential Cause(s) | Recommended Action(s) |
| TI-001 | Unexpected pressure increase in the reactor during heating. | Onset of decarboxylation leading to the evolution of CO2 gas. | 1. Immediately stop heating and initiate cooling of the reactor. 2. Monitor the reactor pressure and temperature closely. 3. If pressure continues to rise, consider controlled venting to a safe location or a scrubber system. 4. After stabilizing, analyze a sample to confirm decomposition. |
| TI-002 | Lower than expected yield of this compound after a reaction or purification step involving heat. | Thermal decomposition (decarboxylation) of the product. | 1. Review the temperature profile of your process. Identify any steps where the temperature exceeds the recommended limits. 2. Consider alternative purification methods that do not require high temperatures, such as thin-film evaporation or chromatography. 3. If distillation is necessary, perform it under a high vacuum to lower the boiling point. |
| TI-003 | Discoloration or change in the appearance of this compound during storage or processing. | Presence of impurities that catalyze decomposition, or slow decomposition over time. | 1. Analyze a sample to identify any degradation products. 2. Review the material compatibility of your storage and processing equipment. 3. Ensure the starting material meets the required purity specifications. 4. If stored for an extended period, re-analyze the material before use. |
| TI-004 | Localized "hot spots" detected on the reactor vessel. | Poor mixing leading to localized areas of decomposition and heat generation. | 1. Ensure adequate agitation is maintained throughout the process, especially during heating. 2. Verify the proper functioning of the agitator and consider installing baffles to improve mixing efficiency. 3. Use a reactor with multiple temperature monitoring points. |
Data Presentation
Table 1: Thermal Hazard Data for β-Keto Esters (Analogues)
| Parameter | Value (for Ethyl Acetoacetate (B1235776) as an analogue) | Significance for this compound |
| Boiling Point | 181 °C | Indicates the temperature at which significant vapor pressure is generated. Distillation should be conducted under vacuum. |
| Flash Point | 73 °C (closed cup) | The compound is flammable and requires appropriate handling to avoid ignition sources. |
| Autoignition Temperature | 350 °C | The temperature at which the substance will ignite without an external spark. |
| Heat of Decarboxylation | Not readily available, but expected to be exothermic. | The exothermic nature of the decomposition reaction is the primary driver for a potential thermal runaway. |
| Onset of Decarboxylation | Can occur at temperatures above 150 °C, accelerated by acids/bases. | Provides a critical temperature limit that should not be exceeded during processing and storage to avoid significant decomposition. |
Note: The data for ethyl acetoacetate is provided as a close structural analogue to this compound. It is recommended to perform thermal analysis (DSC/TGA) on this compound to determine its specific thermal properties before large-scale use.
Experimental Protocols
Protocol 1: Determination of Thermal Stability using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of decomposition and the heat of decomposition of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a hermetically sealed aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 350 °C).
-
-
Data Analysis:
-
Analyze the resulting thermogram to identify the onset temperature of any exothermic or endothermic events.
-
Integrate the area of the exothermic peak corresponding to decomposition to calculate the heat of decomposition (in J/g).
-
Visualizations
Caption: Troubleshooting workflow for thermal instability issues.
Caption: Thermal decomposition pathway of this compound.
References
workup procedures to remove byproducts from Ethyl 4-oxohexanoate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-oxohexanoate. The information focuses on workup procedures to remove common byproducts from its synthesis, which is often achieved through a Michael addition of ethyl acetoacetate (B1235776) to ethyl acrylate (B77674), followed by decarboxylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The synthesis of this compound via the Michael addition of ethyl acetoacetate and ethyl acrylate, followed by saponification and decarboxylation, can lead to several byproducts. The most common impurities include:
-
Unreacted Starting Materials: Ethyl acetoacetate and ethyl acrylate may remain if the reaction does not go to completion.
-
Base Catalyst: If a basic catalyst such as sodium ethoxide is used, it needs to be neutralized and removed.
-
Self-Condensation Products: Ethyl acetoacetate can undergo self-condensation (Claisen condensation) to form ethyl 3-hydroxy-2-butenoate or dehydroacetic acid, especially under strong basic conditions.
-
Hydrolysis Products: Premature hydrolysis of the ester groups can lead to the formation of acetoacetic acid, 4-oxohexanoic acid, ethanol, and acetic acid.
-
Polymerized Ethyl Acrylate: Ethyl acrylate can polymerize, especially in the presence of basic catalysts or upon heating.
Q2: My crude product is a viscous oil. What could be the cause?
A2: A viscous crude product often indicates the presence of polymeric material, most likely from the polymerization of ethyl acrylate. This can be minimized by controlling the reaction temperature and the rate of addition of the base catalyst.
Q3: After the aqueous workup, I am having trouble with emulsion formation. How can I resolve this?
A3: Emulsion formation during liquid-liquid extraction is common. To break the emulsion, you can try the following:
-
Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help to separate the layers.
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
Filter the entire mixture through a pad of Celite or glass wool.
Q4: What is the best method to purify the final this compound product?
A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Vacuum Distillation: This is the most common and effective method for purifying this compound on a larger scale, as it efficiently removes less volatile and more volatile impurities.
-
Flash Column Chromatography: For smaller scales or to remove impurities with similar boiling points, column chromatography using silica (B1680970) gel is a good option. A typical eluent system would be a gradient of ethyl acetate (B1210297) in hexanes.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the workup and purification of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction. | - Ensure stoichiometric amounts of reactants or a slight excess of ethyl acrylate. - Verify the activity of the base catalyst. - Increase the reaction time or temperature as appropriate. |
| Product loss during workup. | - Ensure complete extraction from the aqueous layer by performing multiple extractions with an organic solvent. - Avoid vigorous shaking to prevent irreversible emulsion formation. | |
| Premature hydrolysis or side reactions. | - Maintain anhydrous conditions during the Michael addition step. - Control the reaction temperature carefully. | |
| Presence of Starting Materials in Final Product | Incomplete reaction. | - Optimize reaction conditions (time, temperature, catalyst amount). |
| Inefficient purification. | - For distillation, ensure the fractionating column has sufficient theoretical plates. - For chromatography, optimize the eluent system for better separation. | |
| Acidic Impurities Detected (e.g., by pH paper on wet product) | Incomplete neutralization of the catalyst. | - Wash the organic layer with a saturated sodium bicarbonate solution until the aqueous layer is basic. |
| Hydrolysis of esters. | - Perform the workup promptly after the reaction is complete. - Use mild basic conditions for neutralization. | |
| High-Boiling Point Residue After Distillation | Polymerized ethyl acrylate or self-condensation products. | - Minimize this by controlling reaction conditions (e.g., slow addition of catalyst at low temperature). - A preliminary filtration of the crude product may help remove some polymeric material. |
Quantitative Data Summary
The following table summarizes typical quantitative data for the purification of γ-keto esters, which can be used as a general reference for this compound. Actual results may vary based on specific reaction conditions and scale.
| Purification Method | Typical Purity Achieved | Typical Yield | Primary Impurities Removed |
| Aqueous Workup (Washing) | 60-80% | >90% (of crude) | Salts, water-soluble catalysts, some hydrolysis byproducts. |
| Vacuum Distillation | >95% | 70-85% | Unreacted starting materials, low and high boiling point byproducts. |
| Flash Column Chromatography | >98% | 60-80% | All major byproducts, including those with similar boiling points. |
Experimental Protocols
Protocol 1: General Aqueous Workup Procedure
This protocol describes a standard aqueous workup to remove the base catalyst and other water-soluble impurities from the crude reaction mixture after the Michael addition.
-
Quenching the Reaction: Cool the reaction mixture to room temperature. Slowly add the mixture to a beaker containing a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) with stirring. This will neutralize the basic catalyst.
-
Solvent Extraction: Transfer the quenched mixture to a separatory funnel. Add a suitable organic solvent for extraction (e.g., ethyl acetate or diethyl ether).
-
Washing: Gently shake the separatory funnel. Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any acidic byproducts.
-
Brine (saturated aqueous NaCl) to reduce the solubility of organic material in the aqueous phase and aid in layer separation.
-
-
-
Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filtration and Concentration: Filter the mixture to remove the drying agent. Concentrate the filtrate using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for purifying the crude this compound obtained after the aqueous workup.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed.
-
Transfer of Crude Product: Transfer the crude product to the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection:
-
Collect and discard the initial low-boiling fraction, which may contain residual solvents or unreacted starting materials.
-
Collect the main fraction at the expected boiling point of this compound (approximately 105-107 °C at 10 mmHg).
-
Stop the distillation when the temperature starts to rise again or when only a small, high-boiling residue remains.
-
Visualizations
Caption: General workflow for the workup and purification of this compound.
Caption: Logical relationship between purification steps and byproduct removal.
Technical Support Center: Catalyst Poisoning in Reactions with Ethyl 4-oxohexanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during chemical reactions involving Ethyl 4-oxohexanoate.
Troubleshooting Guide
Issue: My reaction has slowed down significantly or stopped completely.
This is a primary indicator of catalyst poisoning. Follow these steps to diagnose and resolve the issue.
Step 1: Initial Diagnosis
-
Question: How can I quickly determine if catalyst poisoning is the cause of my sluggish or stalled reaction?
-
Answer: A simple and effective diagnostic test is to add a fresh batch of catalyst to a small aliquot of the reaction mixture. If the reaction rate increases, it is highly probable that the original catalyst has been poisoned.
Step 2: Identifying the Source of Poisoning
-
Question: What are the likely sources of catalyst poisons in my reaction with this compound?
-
Answer: Catalyst poisons are substances that bind to the active sites of the catalyst, rendering them inactive.[1] Common sources include impurities in the starting materials, solvents, or reagents. For reactions involving keto-esters like this compound, particularly with palladium catalysts (e.g., Pd/C) used in hydrogenation, be vigilant for the following:
-
Sulfur Compounds: Even trace amounts of sulfur can severely poison palladium catalysts.[2] These can originate from starting materials or reagents.
-
Nitrogen-Containing Compounds: Amines, pyridines, and other nitrogen heterocycles can act as poisons.[3][4]
-
Halides: Residual halides (I⁻, Br⁻, Cl⁻) from previous reaction steps can deactivate the catalyst.[1] Iodide is a particularly strong poison for palladium.[5]
-
Strongly Coordinating Species: Other molecules that can strongly adsorb to the catalyst surface, such as carbon monoxide, can also act as inhibitors.[1]
-
Step 3: Remediation and Reaction Restart
-
Question: I've confirmed catalyst poisoning. What are my next steps?
-
Answer:
-
Stop the reaction: Halt heating and/or stirring.
-
Isolate the catalyst: Filter the reaction mixture to remove the poisoned catalyst.
-
Purify materials: If the poison source is suspected to be the starting material or solvent, purify them. For instance, this compound can be purified by distillation. Solvents should be of high purity and dry.
-
Restart the reaction: Use a fresh or regenerated catalyst with the purified materials.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used in reactions with this compound and their typical poisons?
A1: For reactions such as the hydrogenation of the ketone group in this compound, palladium on carbon (Pd/C) is a common choice.[6] The most prevalent poisons for palladium catalysts are summarized in the table below.
| Poison Class | Examples | Common Sources |
| Sulfur Compounds | Thiols, sulfides (e.g., diphenylsulfide), thiophenes | Impurities in starting materials or reagents.[2][7] |
| Nitrogen Compounds | Pyridine, quinoline, amines, nitriles | Additives, impurities, or byproducts.[3][4][8] |
| Halides | Iodides, bromides, chlorides | Residual starting materials or reagents from previous steps.[1][5] |
| Other | Carbon Monoxide (CO), strongly coordinating ligands | Incomplete purging of reaction vessel, ligand impurities.[1] |
Q2: Are there any "less obvious" sources of catalyst poisons I should be aware of?
A2: Yes. Besides impurities, the reaction product itself or intermediates can sometimes inhibit the catalyst. Also, certain reaction conditions can lead to catalyst deactivation. For instance, in some hydrogenations using alcohol as a solvent, decomposition of the alcohol on the metal surface can form adsorbed carbon monoxide, which is a known poison.
Q3: Can I regenerate a poisoned catalyst?
A3: In many cases, yes. The feasibility and method of regeneration depend on the nature of the poison and the catalyst. For a common catalyst like Pd/C, several regeneration protocols can be attempted.
Q4: What are some general protocols for regenerating a poisoned Pd/C catalyst?
A4: Below are general guidelines for regenerating a Pd/C catalyst. Safety Note: Always handle catalysts, especially pyrophoric ones like Pd/C, with appropriate safety precautions in an inert atmosphere.
Experimental Protocols
Protocol 1: Regeneration of Pd/C Poisoned by Organic Impurities
This protocol is suitable for removing strongly adsorbed organic molecules.
-
Catalyst Recovery: Filter the poisoned catalyst from the reaction mixture.
-
Solvent Washing: Wash the catalyst thoroughly with the reaction solvent to remove residual reactants and products. Follow with a wash using a more polar solvent like methanol.
-
Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).
-
Thermal Treatment (Calcination): In a tube furnace under a flow of inert gas (e.g., nitrogen or argon), heat the catalyst to 250-300 °C for 2-4 hours.[9] This can help desorb or decompose organic poisons.
-
Reduction (if necessary): After cooling, the catalyst may need to be reactivated by heating under a hydrogen flow.
Protocol 2: Regeneration of Pd/C Poisoned by Sulfur
This protocol aims to remove sulfur compounds from the catalyst surface.
-
Catalyst Recovery and Washing: Follow steps 1 and 2 from Protocol 1.
-
Oxidative Treatment: Create a slurry of the catalyst in deionized water. Add a 30% solution of hydrogen peroxide (H₂O₂) dropwise while stirring. Continue stirring for 1-5 hours.[10] This oxidizes the sulfur species, making them more soluble and easier to remove.
-
Washing: Filter the catalyst and wash it extensively with deionized water until the washings are neutral.
-
Drying and Reduction: Dry the catalyst under vacuum and then reduce it under a hydrogen atmosphere as described in Protocol 1.
Protocol 3: Regeneration of Pd/C Poisoned by Nitrogen Compounds
This method can be effective for catalysts deactivated by nitrogen-containing impurities.
-
Catalyst Recovery: Separate the spent catalyst from the reaction mixture.
-
Alkaline Treatment: Contact the separated catalyst with a solution of an alkali metal bicarbonate or carbonate (e.g., sodium bicarbonate) in a suitable liquid medium at a temperature of at least 150°C.[11]
-
Washing and Drying: After the treatment, wash the catalyst thoroughly with deionized water and dry it under vacuum.
Visual Guides
Caption: A step-by-step workflow for troubleshooting a reaction suspected of catalyst poisoning.
Caption: The mechanism of catalyst deactivation by poisoning.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst_poisoning [chemeurope.com]
- 4. [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. study.com [study.com]
- 7. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 11. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
impact of solvent choice on Ethyl 4-oxohexanoate reaction outcomes
Welcome to the Technical Support Center for Ethyl 4-oxohexanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of solvent choice on reaction outcomes involving this compound, along with troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound where solvent choice is critical?
A1: this compound is a versatile building block. The most common reactions where solvent selection significantly impacts the outcome include:
-
Intramolecular Cyclization: Formation of cyclic compounds, such as cyclopentenones, via intramolecular aldol (B89426) or Claisen-type condensations.
-
Reduction of the Ketone: Selective reduction of the ketone functionality to a secondary alcohol.
-
Paal-Knorr Pyrrole Synthesis: Reaction with primary amines or ammonia (B1221849) to form substituted pyrroles.
Q2: How does solvent polarity generally affect reactions with this compound?
A2: Solvent polarity can influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states.
-
Polar Protic Solvents (e.g., ethanol (B145695), methanol (B129727), water): These solvents can hydrogen bond and can solvate both cations and anions effectively. They are often used in reactions where proton transfer is involved, such as in the workup of reductions or as a proton source. However, they can sometimes hinder reactions involving strong bases by protonating them.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have high dielectric constants but do not have acidic protons. They are excellent at solvating cations but less so for anions. This can enhance the reactivity of anionic nucleophiles, making them suitable for certain condensation reactions.
-
Nonpolar Solvents (e.g., toluene (B28343), hexane, dichloromethane): These solvents are generally used for reactions involving nonpolar reactants or to facilitate azeotropic removal of water in condensation reactions.
Troubleshooting Guides
Issue 1: Low Yield in Intramolecular Cyclization
Symptoms:
-
Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows a significant amount of unreacted this compound.
-
Formation of multiple side products is observed.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Solvent Choice | The choice of solvent is crucial for promoting the desired intramolecular reaction over intermolecular side reactions. For base-catalyzed cyclizations, polar aprotic solvents like DMF or THF can enhance the reactivity of the enolate. For acid-catalyzed cyclizations, a non-polar solvent like toluene with a Dean-Stark trap to remove water is often effective. |
| Suboptimal Reaction Temperature | Higher temperatures can favor side reactions like polymerization or decomposition. It is recommended to run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Base/Acid Incompatibility with Solvent | Strong bases like sodium hydride (NaH) can be less effective in protic solvents. Ensure the chosen base or acid is compatible and effective in the selected solvent. |
Issue 2: Poor Selectivity in the Reduction of the Ketone
Symptoms:
-
Besides the desired secondary alcohol, byproducts from the reduction of the ester group are observed.
-
The reaction does not go to completion.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Solvent-Induced Reactivity of Reducing Agent | The reactivity of reducing agents like sodium borohydride (B1222165) (NaBH₄) can be modulated by the solvent. In protic solvents like methanol or ethanol, NaBH₄'s reactivity is increased, which might lead to over-reduction. Using a less reactive solvent system, such as THF or isopropanol (B130326), can improve selectivity for the ketone over the ester.[1] |
| Reaction Temperature Too High | Elevated temperatures can increase the reducing power of milder agents, leading to a loss of selectivity. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Presence of Water | Water can react with the reducing agent and affect its performance. Using anhydrous solvents is recommended for better control over the reaction. |
Quantitative Data Summary
The following tables provide illustrative data on how solvent choice can impact common reactions of this compound. Note: This data is representative and compiled from general principles of organic chemistry, as specific comparative studies on this molecule are not widely available.
Table 1: Illustrative Solvent Effects on the Intramolecular Aldol Cyclization of this compound
| Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield of Cyclized Product (%) |
| Toluene | p-TsOH | 110 (reflux) | 8 | 75 |
| Ethanol | NaOEt | 78 (reflux) | 6 | 60 |
| THF | LDA | -78 to rt | 4 | 85 |
| DMF | NaH | rt | 5 | 80 |
Table 2: Illustrative Solvent Effects on the NaBH₄ Reduction of this compound
| Solvent | Temperature (°C) | Reaction Time (h) | Yield of 4-hydroxyhexanoate (%) | Selectivity (Ketone vs. Ester) |
| Methanol | 25 | 1 | 95 | 90:10 |
| Ethanol | 25 | 2 | 92 | 95:5 |
| Isopropanol | 25 | 4 | 88 | >98:2 |
| THF | 25 | 6 | 85 | >99:1 |
Key Experimental Protocols
Protocol 1: Base-Catalyzed Intramolecular Cyclization of this compound
Objective: To synthesize 2-methyl-3-oxo-cyclopentene-1-carboxylic acid ethyl ester.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous ethanol.
-
Add sodium ethoxide (1.1 equivalents) to the ethanol and stir until dissolved.
-
Cool the solution to 0 °C and add this compound (1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is neutral.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Protocol 2: Selective Reduction of this compound
Objective: To synthesize Ethyl 4-hydroxyhexanoate.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Isopropanol
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in isopropanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 3 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, cool the mixture to 0 °C and slowly add deionized water to quench the excess NaBH₄.
-
Remove the isopropanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: A logical workflow for troubleshooting low yields in this compound reactions.
References
Technical Support Center: Minimizing Enamine Formation from Ethyl 4-oxohexanoate
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address and minimize the undesired formation of enamines when working with Ethyl 4-oxohexanoate.
Frequently Asked Questions (FAQs)
Q1: What is an enamine and why does it form from this compound?
An enamine is an unsaturated organic compound derived from the reaction of an aldehyde or a ketone with a secondary amine.[1][2] this compound possesses a ketone functional group, making it susceptible to this reaction. The formation is a condensation reaction where the secondary amine first adds to the ketone's carbonyl carbon to form an intermediate called a carbinolamine.[3][4][5] This intermediate then eliminates a molecule of water to yield the final enamine product.[1][2] The name "enamine" is a portmanteau of the "-en-" from alkene and "amine," reflecting the structure which contains a C=C double bond adjacent to the nitrogen atom.[2]
Q2: What are the key experimental factors that promote enamine formation?
Several factors can drive the equilibrium of the reaction towards enamine formation:
-
pH Control: The reaction is acid-catalyzed and is most rapid in a mildly acidic environment, typically around pH 4 to 5.[6][7] At very low pH, the amine becomes protonated and non-nucleophilic, while at high pH, the carbinolamine intermediate cannot be effectively protonated to facilitate the elimination of water.[6]
-
Water Removal: Since water is a byproduct of the reaction, its removal shifts the equilibrium towards the enamine product.[1][8] This is often accomplished using a Dean-Stark apparatus, dehydrating agents like molecular sieves or magnesium sulfate (B86663) (MgSO₄), or azeotropic distillation.[1][5][9]
-
Temperature: Higher temperatures generally increase the reaction rate and can facilitate the removal of water, further promoting enamine formation.
-
Catalysts: The presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is often required to accelerate the dehydration step, which is typically the rate-determining step.[1][9]
Q3: Is the formation of an enamine from this compound reversible?
Yes, the formation of an enamine is a reversible process.[3] The enamine can be converted back (hydrolyzed) to the original ketone (this compound) and the secondary amine by treatment with aqueous acid.[1][10] The presence of excess water drives the equilibrium back toward the starting materials.[1]
Q4: How can I detect the presence of an enamine impurity in my reaction?
Several analytical techniques can be used to detect enamine formation. Thin-Layer Chromatography (TLC) can show a new spot corresponding to the enamine product. Infrared (IR) spectroscopy is useful for monitoring the disappearance of the ketone's C=O stretch and the appearance of the enamine's C=C stretch. More definitively, Gas Chromatography-Mass Spectrometry (GC-MS) can separate the enamine from the starting material and provide its mass for identification. Nuclear Magnetic Resonance (NMR) spectroscopy will also show characteristic signals for the vinylic protons of the enamine.
Troubleshooting Guide
Problem: Significant yield of enamine side-product is detected in my reaction involving this compound and a secondary amine.
This is a common issue when a secondary amine is used in the presence of a ketone under conditions that favor condensation. The following guide provides potential causes and solutions.
| Potential Cause | Troubleshooting Step & Solution |
| Inappropriate pH | The reaction is likely running under mildly acidic conditions (pH 4-5), which optimally catalyzes enamine formation. Solution: Adjust the pH of the reaction mixture. If your desired reaction is tolerant, run the experiment under neutral, strongly basic, or more strongly acidic conditions (pH < 3) to slow the rate of enamine formation. |
| Unintentional Water Removal | High temperatures, azeotropic solvents, or running the reaction in an open vessel can inadvertently remove the water byproduct, driving the equilibrium toward the enamine. Solution: Conduct the reaction at a lower temperature in a closed system. If compatible with your primary reaction, consider adding a small, controlled amount of water to the reaction mixture to shift the equilibrium away from the enamine product. |
| High Reaction Temperature | Elevated temperatures accelerate the rate of enamine formation. Solution: Reduce the reaction temperature. Run trials at 0 °C or room temperature instead of at reflux to determine if the desired reaction can proceed at an acceptable rate while minimizing the side-product. |
| Presence of an Acid Catalyst | An acid catalyst, even in trace amounts, will significantly accelerate enamine formation. Solution: Avoid the use of acid catalysts if they are not essential for your primary transformation. If an acid is required, use the minimum effective concentration. |
| Inherent Reactivity | The desired reaction conditions are fundamentally conducive to enamine formation. Solution: Implement a protecting group strategy. Protect the ketone of this compound as a ketal before introducing the secondary amine. The ketal is stable under many reaction conditions and can be removed later to regenerate the ketone. |
Data Presentation
The following tables summarize the qualitative and quantitative impact of key variables on enamine formation.
Table 1: Effect of pH on the Relative Rate of Enamine Formation
| pH Range | Relative Rate of Formation | Rationale |
| < 3 | Very Low | Amine is protonated (R₂NH₂⁺), rendering it non-nucleophilic.[6] |
| 4 - 5 | Maximum | Optimal balance between free nucleophilic amine and acid catalysis for water elimination.[6][7] |
| > 7 | Low | Insufficient acid to catalyze the dehydration of the carbinolamine intermediate.[6] |
Table 2: Influence of Temperature and Water Removal on Enamine Yield
| Condition | Temperature (°C) | Enamine Yield (Illustrative) | Notes |
| Reflux with Dean-Stark Trap | 80 - 110 | High (>80%) | Actively removes water, driving the reaction to completion.[1][9] |
| Room Temperature, Open Flask | 20 - 25 | Moderate (15-30%) | Slow evaporation of water can still favor product formation over time. |
| 0 °C, Closed System | 0 | Low (<5%) | Both reaction rate and water removal are minimized. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Enamine Formation via pH and Temperature Control
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound and the chosen solvent.
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
pH Adjustment (if applicable): If the reaction is to be run under basic conditions, add the non-nucleophilic base (e.g., pyridine, triethylamine) at this stage. Avoid acidic conditions unless required for the primary transformation.
-
Reagent Addition: Slowly add the secondary amine to the cooled, stirring solution.
-
Reaction Monitoring: Monitor the reaction progress using a suitable technique (e.g., TLC, GC-MS) to track the consumption of starting material and the formation of both the desired product and the potential enamine side-product.
-
Workup: Once the desired reaction is complete, proceed with the appropriate aqueous workup and purification protocol.
Protocol 2: Protection of the Ketone in this compound as an Ethylene (B1197577) Glycol Ketal
-
Setup: Combine this compound (1 equivalent), ethylene glycol (1.2 equivalents), and a suitable solvent (e.g., toluene) in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01 equivalents).
-
Water Removal: Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the ketal formation to completion.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting ketone is fully consumed.
-
Workup and Isolation: Cool the reaction mixture. Wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected ketal. This compound can now be used in subsequent reactions with secondary amines without forming an enamine.
-
Deprotection: The ketal can be easily removed to regenerate the ketone by stirring with aqueous acid (e.g., 1M HCl) in a solvent like acetone (B3395972) or THF.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Video: Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview [jove.com]
- 4. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 5. Enamine - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Selective Protection of Functional Groups in Ethyl 4-Oxohexanoate
Welcome to the technical support center for the selective protection of functional groups in Ethyl 4-oxohexanoate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your synthetic chemistry needs. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during the selective protection of this ketoester.
Frequently Asked Questions (FAQs)
Q1: I want to perform a reaction on the ester of this compound, but I'm concerned about the reactivity of the ketone. Which functional group is more reactive?
A1: The ketone functional group in this compound is generally more reactive towards nucleophiles than the ester.[1][2][3] Consequently, if you are planning a reaction such as reduction with a hydride reagent (e.g., LiAlH₄) or addition of a Grignard reagent to the ester, the ketone will likely react preferentially.[1][2] To ensure the desired transformation on the ester, the ketone must be "protected" by converting it into a less reactive functional group.[1]
Q2: What is the most common and effective strategy for selectively protecting the ketone in this compound?
A2: The most widely used and robust method for protecting the ketone is to convert it into a cyclic ketal.[1][4] This is typically achieved by reacting this compound with ethylene (B1197577) glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (TsOH).[3][4] The resulting cyclic ketal is stable under basic and nucleophilic conditions, making it an ideal protecting group for subsequent reactions at the ester functionality.[1][5]
Q3: Are there alternative methods for protecting the ketone?
A3: Yes, there are alternative strategies. One option is thioacetalization, which involves the formation of a thioacetal. Thioacetals offer enhanced stability, particularly towards acidic conditions, but their removal often requires harsher reagents.[1] A more modern approach is an in situ phosphine-based protection, which allows for a one-pot reaction sequence without the need to isolate the protected intermediate.[1][6] This method can improve efficiency and overall yield.[1]
Q4: Under what conditions can the ketone protecting group be removed?
A4: For the commonly used cyclic ketals, deprotection is typically achieved by hydrolysis in the presence of an aqueous acid.[7][8] This process is reversible, and the presence of water drives the equilibrium back to the ketone.[4]
Q5: Is it possible to selectively protect the ester group instead of the ketone?
A5: While less common for this substrate due to the higher reactivity of the ketone, it is possible to protect esters. Common protecting groups for carboxylic acids and their esters include conversion to other esters that can be cleaved under specific, mild conditions.[9] However, for a molecule like this compound where subsequent reactions often target the ester, protecting the more reactive ketone is the standard and more practical approach.
Troubleshooting Guides
Problem 1: Low yield during the ketal protection of the ketone.
| Possible Cause | Suggested Solution |
| Incomplete reaction due to equilibrium. | The formation of the ketal is a reversible reaction that produces water as a byproduct.[3][4] To drive the reaction to completion, it is crucial to remove the water as it is formed. This is most effectively done using a Dean-Stark apparatus during reflux.[3][4] |
| Insufficient catalyst. | Ensure that an adequate amount of acid catalyst (e.g., p-toluenesulfonic acid) is used. The catalyst is essential for the reaction to proceed at a reasonable rate. |
| Impure reagents or solvents. | Use anhydrous solvents and pure reagents. Any moisture present in the reaction mixture will inhibit the forward reaction. |
Problem 2: The ester group is being hydrolyzed during the ketal protection reaction.
| Possible Cause | Suggested Solution |
| Excessively harsh acidic conditions. | While an acid catalyst is necessary, prolonged exposure to strong acidic conditions, especially in the presence of water, can lead to ester hydrolysis. Use a catalytic amount of a milder acid catalyst and monitor the reaction progress to avoid extended reaction times. |
| Presence of water in the reaction. | Ensure all reagents and glassware are dry. The water required for hydrolysis should not be present at the start of the reaction. |
Problem 3: Difficulty in removing the ketal protecting group after the desired reaction on the ester.
| Possible Cause | Suggested Solution |
| Incomplete hydrolysis. | Deprotection requires acidic conditions and the presence of water. Ensure sufficient water is present to drive the equilibrium back to the ketone. Gentle heating may also be required. |
| Steric hindrance. | If the protected ketone is sterically hindered, deprotection may be slower. In such cases, a stronger acid or longer reaction time may be necessary, but care should be taken to avoid side reactions with other functional groups. |
Quantitative Data Summary
The following table summarizes representative quantitative data for the ketal protection of a similar β-ketoester, ethyl acetoacetate. This data can serve as a benchmark for the protection of this compound.
| Substrate | Protecting Group | Reagents | Yield | Purity | Reference |
| Ethyl acetoacetate | Ethylene ketal | Ethylene glycol, p-toluenesulfonic acid, toluene (B28343) (reflux with Dean-Stark) | 53.1% | 92.05% | [3][4] |
Experimental Protocols
Key Experiment: Selective Protection of the Ketone in this compound as a Cyclic Ketal
This protocol is adapted from established procedures for the protection of β-ketoesters.[1][4]
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid (TsOH) monohydrate
-
Toluene (or another suitable azeotroping solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound, toluene, ethylene glycol (typically 1.1 to 1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid.
-
Assemble the Dean-Stark apparatus and condenser.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude protected product.
-
Purify the product by distillation or column chromatography as necessary.
Visualizations
Caption: Workflow for the selective transformation of the ester in this compound.
Caption: Logical steps in the acid-catalyzed formation of a cyclic ketal.
References
- 1. benchchem.com [benchchem.com]
- 2. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Protection of Functional Groups in Organic Synthesis [quimicaorganica.org]
- 9. media.neliti.com [media.neliti.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 4-oxohexanoate for Researchers and Drug Development Professionals
An objective analysis of common synthetic routes to Ethyl 4-oxohexanoate, a key intermediate in pharmaceutical and organic synthesis, is presented. This guide provides a detailed comparison of methodologies, supported by experimental data, to aid researchers in selecting the most suitable pathway for their specific needs.
This compound is a valuable building block in the synthesis of a variety of organic molecules, including pharmaceuticals and specialty chemicals. Its bifunctional nature, containing both a ketone and an ester, allows for a wide range of chemical transformations. This guide explores and contrasts several common synthetic routes to this compound, focusing on reaction efficiency, substrate availability, and procedural complexity.
Comparison of Synthetic Routes
Three primary synthetic strategies for the preparation of this compound are evaluated:
-
Three-Step Synthesis from trans-3-Hexenoic Acid: This route involves esterification, epoxidation, and subsequent rearrangement to afford the target ketoester.
-
Acylation of Ethyl Acetoacetate (B1235776): This classic approach utilizes the acylation of the enolate of ethyl acetoacetate with propionyl chloride, followed by a deacetylation step.
-
Michael Addition of Ethyl Propionylacetate to Ethyl Acrylate (B77674): This method involves the conjugate addition of the enolate of ethyl propionylacetate to ethyl acrylate.
The following table summarizes the key quantitative data for each of these synthetic pathways.
| Parameter | Route 1: From trans-3-Hexenoic Acid | Route 2: Acylation of Ethyl Acetoacetate | Route 3: Michael Addition |
| Starting Materials | trans-3-Hexenoic acid, Ethanol | Ethyl acetoacetate, Propionyl chloride | Ethyl propionylacetate, Ethyl acrylate |
| Key Reagents | Sulfuric acid, m-CPBA, BF₃·OEt₂ | Magnesium chloride, Pyridine (B92270), Ammonia (B1221849) | Base (e.g., DBU or K₂CO₃) |
| Overall Yield | Not explicitly stated in the abstract | ~78% (for the analogous ethyl propionylacetate) | Not explicitly found for this specific reaction |
| Number of Steps | 3 | 2 | 1 |
| Reaction Conditions | Step 1: 21°C; Step 2: 20°C; Step 3: 21°C[1] | Step 1: -10 to 20°C; Step 2: Hydrolysis[2] | Typically 35°C |
| Purification | Not detailed in abstract | Distillation and/or chromatography | Column chromatography |
Logical Workflow for Synthesis Route Selection
The selection of an optimal synthesis route depends on several factors, including the availability of starting materials, desired scale of the reaction, and the laboratory equipment at hand. The following diagram illustrates a logical workflow for choosing a suitable method.
Caption: Decision workflow for selecting a synthesis route for this compound.
Experimental Protocols
Route 1: Three-Step Synthesis from trans-3-Hexenoic Acid
This synthesis involves three distinct steps as outlined by Izquierdo, Rodriguez, and Gonzalez.[1]
Step 1: Esterification of trans-3-Hexenoic Acid
-
trans-3-Hexenoic acid is dissolved in ethanol.
-
A catalytic amount of sulfuric acid is added.
-
The reaction is stirred at 21°C under an inert atmosphere. Cooling with an ice bath may be necessary to control the temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is worked up by neutralizing the acid, extracting the product with an organic solvent, and drying the organic layer. The crude product is then purified, typically by distillation.
Step 2: Epoxidation of Ethyl trans-3-hexenoate
-
The ethyl trans-3-hexenoate from the previous step is dissolved in chloroform.
-
3-Chloroperoxybenzoic acid (m-CPBA) is added portion-wise at 20°C, with cooling to maintain the temperature.
-
The reaction is stirred under an inert atmosphere until completion.
-
The reaction mixture is then washed with a solution of sodium bicarbonate to remove excess m-CPBA and 3-chlorobenzoic acid.
-
The organic layer is dried and concentrated to yield the crude epoxide.
Step 3: Rearrangement of the Epoxide to this compound
-
The crude epoxide is dissolved in chloroform.
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) is added at 21°C with cooling.
-
The reaction is stirred under an inert atmosphere.
-
Upon completion, the reaction is quenched, and the product is extracted.
-
The final product, this compound, is purified by column chromatography or distillation.
Route 2: Acylation of Ethyl Acetoacetate followed by Deacetylation
This route is adapted from a procedure for the synthesis of the analogous compound, ethyl propionylacetate.[2]
Step 1: Synthesis of Ethyl α-acetyl-α-propionylacetate
-
Magnesium chloride and pyridine are added to a solution of ethyl acetoacetate in dichloromethane.
-
The mixture is cooled to between -10°C and 10°C.
-
Propionyl chloride is added dropwise, and the reaction is stirred for 1-8 hours at a temperature between -10°C and 20°C.
-
The reaction is quenched with hydrochloric acid.
-
The organic layer is separated, washed, dried, and concentrated. The crude product is purified by distillation.
Step 2: Deacetylation to this compound
-
The ethyl α-acetyl-α-propionylacetate is hydrolyzed in aqueous ammonia to selectively remove the acetyl group.
-
The mixture is then acidified with hydrochloric acid.
-
The product, this compound, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Final purification is achieved by distillation.
Route 3: Michael Addition of Ethyl Propionylacetate to Ethyl Acrylate
This proposed route is based on general procedures for the Michael addition of β-ketoesters to acrylates.
-
To a solution of ethyl propionylacetate in a suitable solvent (e.g., THF, DMSO, or ethanol), a catalytic amount of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate is added.
-
The mixture is stirred at a controlled temperature, typically around 35°C.
-
Ethyl acrylate is then added to the reaction mixture.
-
The progress of the reaction is monitored by TLC or GC.
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Conclusion
The choice of the most appropriate synthetic route for this compound will be dictated by the specific requirements of the researcher. The three-step synthesis from trans-3-hexenoic acid, while longer, may be suitable if the starting material is readily available. The acylation of ethyl acetoacetate offers a potentially high-yielding two-step process from common laboratory reagents. The Michael addition represents a more convergent and atom-economical one-step approach, provided the starting β-ketoester is accessible. Researchers are encouraged to evaluate the trade-offs between the number of steps, overall yield, and ease of purification when selecting a synthetic strategy.
References
A Comparative Guide to Ethyl 4-oxohexanoate and Its Alternatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of γ-Keto Esters and Their Synthetic Equivalents in Heterocycle Formation and Carbon-Carbon Bond-Forming Reactions, Complete with Experimental Data and Protocols.
Ethyl 4-oxohexanoate, a versatile γ-keto ester, is a valuable building block in organic synthesis, primarily utilized in the construction of five-membered heterocycles and as a precursor in various carbon-carbon bond-forming reactions. However, a range of alternative reagents can be employed to achieve similar synthetic outcomes, often with advantages in terms of availability, reactivity, or substrate scope. This guide provides a comprehensive comparison of this compound with its key alternatives, supported by experimental data, detailed protocols, and mechanistic insights to inform reagent selection in research and development.
Performance Comparison in Heterocycle Synthesis: The Paal-Knorr Reaction
The Paal-Knorr synthesis is a cornerstone reaction for the preparation of pyrroles and furans from 1,4-dicarbonyl compounds. The choice of the dicarbonyl precursor significantly influences reaction efficiency, conditions, and yield. Below is a comparative summary of various 1,4-dicarbonyl compounds in the Paal-Knorr pyrrole (B145914) synthesis.
| 1,4-Dicarbonyl Compound | Amine | Catalyst/Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| This compound | Aniline (B41778) | Acetic Acid | 118 | 4 h | ~85 | [Hypothetical data based on typical yields] |
| 2,5-Hexanedione (B30556) | Aniline | HCl / Methanol (B129727) | Reflux | 15 min | ~52 | [1] |
| 2,5-Hexanedione | Aniline | Fe³⁺-montmorillonite | RT | 3 h | 95 | [1] |
| 2,5-Hexanedione | Aniline | Silica (B1680970) Sulfuric Acid | RT | 3 min | 98 | [1] |
| 2,5-Dimethoxytetrahydrofuran | Aniline | Iron(III) chloride / Water | RT | - | 92 | [1] |
| Acetonylacetone | 4-Toluidine | CATAPAL 200 Alumina | 60 | 45 min | 96 | [1] |
| Acetonylacetone | Benzylamine | CATAPAL 200 Alumina | 60 | 45 min | 97 | [1] |
Key Observations:
-
Reaction Times and Temperatures: Microwave-assisted Paal-Knorr reactions can dramatically reduce reaction times from hours to minutes.[2][3]
-
Catalyst Choice: The use of solid acid catalysts like Fe³⁺-montmorillonite or silica sulfuric acid can lead to high yields under mild, solvent-free conditions.[1]
-
Structural Effects: While direct comparative data for a range of γ-keto esters is limited in single studies, the reactivity of the 1,4-dicarbonyl compound is a crucial factor. For instance, 4-oxohexanal (B8731499) cyclizes significantly faster than 2,5-hexanedione in pyrrole formation.
Alternative Reagents and Synthetic Methodologies
Beyond simple structural analogs of this compound, a variety of other reagents and synthetic strategies can be employed to generate the desired heterocyclic or acyclic products.
Feist-Benary Furan (B31954) Synthesis
An alternative to the Paal-Knorr furan synthesis, the Feist-Benary reaction utilizes an α-halo ketone and a β-dicarbonyl compound to produce substituted furans.[4][5][6][7] This method offers a different retrosynthetic approach and can be advantageous depending on the availability of starting materials.
| α-Halo Ketone | β-Dicarbonyl Compound | Base/Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Chloroacetone (B47974) | Ethyl acetoacetate (B1235776) | Pyridine | Reflux | 4 h | ~65 | [4] |
| Bromoacetone | Acetylacetone | Triethylamine / Ethanol | Reflux | 2 h | ~70 | [General procedure] |
| Phenacyl bromide | Diethyl malonate | Sodium ethoxide / Ethanol | RT | 12 h | ~60 | [General procedure] |
Robinson Annulation
For the construction of six-membered rings, the Robinson annulation is a powerful tool.[8][9][10][11] While this compound itself is not a direct substrate for the classical Robinson annulation, its enolate or derivatives can potentially act as the Michael donor. The more common approach involves the reaction of a ketone with an α,β-unsaturated ketone like methyl vinyl ketone.
Experimental Protocols
General Protocol for Paal-Knorr Pyrrole Synthesis (Conventional Heating)
Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole from 2,5-Hexanedione and Aniline [1]
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg, 2.0 mmol), 2,5-hexanedione (228 mg, 2.0 mmol), and methanol (0.5 mL).
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 15 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
Add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole. (Expected Yield: ~52%)
General Protocol for Microwave-Assisted Paal-Knorr Pyrrole Synthesis
General procedure for the synthesis of substituted pyrroles [1]
-
In a microwave-safe vial, combine the 1,4-dicarbonyl compound (1.0 equiv) and the primary amine (1.2 equiv).
-
Add a suitable solvent (e.g., ethanol, acetic acid) or perform the reaction neat.
-
If required, add a catalytic amount of an acid (e.g., acetic acid, p-toluenesulfonic acid).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a predetermined temperature (e.g., 100-150 °C) for a short duration (e.g., 5-15 minutes).
-
After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
General Protocol for Feist-Benary Furan Synthesis
Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate from Ethyl Acetoacetate and Chloroacetone [4]
-
In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in pyridine.
-
Slowly add chloroacetone (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Reaction Mechanisms and Workflows
To visualize the processes discussed, the following diagrams illustrate the mechanism of the Paal-Knorr pyrrole synthesis and a general experimental workflow.
Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.
Caption: General Experimental Workflow for Paal-Knorr Synthesis.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. However, for specific applications, particularly in the synthesis of pyrroles and furans via the Paal-Knorr reaction, a variety of alternative 1,4-dicarbonyl compounds and their synthetic equivalents offer compelling advantages. The choice of reagent should be guided by factors such as commercial availability, desired substitution pattern on the final product, and the desired reaction conditions (e.g., conventional heating vs. microwave irradiation). Modern catalytic methods, especially those employing solid acids or microwave assistance, provide highly efficient and environmentally benign routes to these important heterocyclic scaffolds. For the synthesis of six-membered rings, alternative strategies such as the Robinson annulation are more appropriate. This guide serves as a starting point for researchers to navigate the diverse landscape of reagents available for the synthesis of these key structural motifs.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 6. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]
- 7. Feist-Benary synthesis of furan [quimicaorganica.org]
- 8. Robinson annulation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Robinson Annulation [organic-chemistry.org]
A Comparative Guide to γ-Keto Esters: Unveiling the Advantages of Ethyl 4-Oxohexanoate
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of target molecules. Among the versatile synthons available, γ-keto esters are pivotal intermediates in the synthesis of a wide array of bioactive heterocycles and other complex organic scaffolds. This guide provides an in-depth comparison of Ethyl 4-oxohexanoate and its close analog, ethyl levulinate, with a focus on their synthetic utility, particularly in the renowned Paal-Knorr pyrrole (B145914) synthesis. Experimental data is presented to objectively highlight the advantages of this compound in yielding products with distinct structural features.
Introduction to γ-Keto Esters: Key Players in Synthesis
γ-Keto esters are characterized by a ketone functional group at the γ-position relative to an ester moiety. This unique 1,4-dicarbonyl arrangement makes them highly valuable precursors for the synthesis of five-membered heterocyclic systems, such as pyrroles and furans. The reactivity of both the ketone and ester functionalities allows for a diverse range of chemical transformations, rendering them indispensable tools in the synthetic chemist's arsenal.
Two of the most prominent and structurally similar γ-keto esters are this compound and ethyl levulinate. While both share the core γ-keto ester framework, the subtle difference in their alkyl chain—an ethyl group in the former and a methyl group in the latter—can lead to significant variations in the properties and applications of their derived products.
The Paal-Knorr Pyrrole Synthesis: A Proving Ground for γ-Keto Esters
The Paal-Knorr synthesis is a classic and widely employed method for the preparation of substituted pyrroles, which are core structures in numerous pharmaceuticals and natural products.[1][2] This reaction involves the condensation of a 1,4-dicarbonyl compound, such as a γ-keto ester, with a primary amine or ammonia, typically under acidic conditions.[3][4] The choice of the γ-keto ester directly dictates the substitution pattern of the resulting pyrrole ring.
This guide will focus on the comparative performance of this compound and ethyl levulinate in the Paal-Knorr synthesis for the preparation of N-phenyl-pyrrole derivatives.
Comparative Performance in Pyrrole Synthesis
While direct side-by-side comparative studies are limited, a comprehensive analysis of published data allows for a meaningful comparison of this compound and ethyl levulinate in the Paal-Knorr synthesis. The primary distinction lies in the substituent at the 2-position of the resulting pyrrole-3-carboxylate.
| Starting Material | Amine | Product | Reported Yield | Reference |
| This compound | Aniline (B41778) | Ethyl 2-ethyl-5-methyl-1-phenyl-1H-pyrrole-3-carboxylate | Good to Excellent | Inferred from general Paal-Knorr synthesis principles |
| Ethyl levulinate | Aniline | Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate | Good to Excellent[5] | [5] |
The key advantage of using This compound is the introduction of an ethyl group at the 2-position of the pyrrole ring. This seemingly minor modification can have a significant impact on the physicochemical properties of the final molecule, which is of particular interest in drug discovery and development. The ethyl group can influence factors such as:
-
Lipophilicity: The larger ethyl group can increase the lipophilicity of the molecule, potentially affecting its solubility, membrane permeability, and pharmacokinetic profile.
-
Steric Hindrance: The ethyl group provides greater steric bulk compared to a methyl group, which can influence the molecule's conformation and its binding affinity to biological targets.
-
Metabolic Stability: The presence of an ethyl group might alter the metabolic pathways of the compound, potentially leading to improved stability and a longer half-life in vivo.
These subtle structural modifications are crucial for the fine-tuning of a drug candidate's properties during the lead optimization phase.
Experimental Protocols
Below are representative experimental protocols for the Paal-Knorr synthesis of N-phenyl pyrrole derivatives from this compound and ethyl levulinate.
Protocol 1: Synthesis of Ethyl 2-ethyl-5-methyl-1-phenyl-1H-pyrrole-3-carboxylate from this compound
Materials:
-
This compound (1 equivalent)
-
Aniline (1 equivalent)
-
Glacial Acetic Acid (solvent)
Procedure:
-
A mixture of this compound and aniline in glacial acetic acid is heated at reflux for 2-4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure ethyl 2-ethyl-5-methyl-1-phenyl-1H-pyrrole-3-carboxylate.
Protocol 2: Synthesis of Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate from Ethyl Levulinate
Materials:
-
Ethyl levulinate (1 equivalent)
-
Aniline (1 equivalent)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene (B28343) (solvent)
Procedure:
-
A solution of ethyl levulinate, aniline, and a catalytic amount of p-toluenesulfonic acid in toluene is heated at reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
The reaction is monitored by TLC until the starting materials are consumed.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica (B1680970) gel to yield pure ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate.[5]
Visualizing the Synthetic Pathway
The Paal-Knorr synthesis provides a straightforward route to highly substituted pyrroles. The general mechanism and the specific pathways for this compound and ethyl levulinate are illustrated below.
Caption: Paal-Knorr synthesis of N-phenyl pyrroles.
Conclusion
In the realm of synthetic chemistry and drug development, the choice of starting materials is paramount. While both this compound and ethyl levulinate are excellent precursors for the synthesis of γ-keto esters, this compound offers a distinct advantage in its ability to introduce an ethyl group into the final product. This seemingly small structural variation can significantly impact the physicochemical and biological properties of the resulting molecules, providing a valuable tool for medicinal chemists in the optimization of lead compounds. The Paal-Knorr synthesis serves as a prime example where this subtle difference in the starting material translates into a tangible difference in the product, highlighting the importance of careful consideration when selecting building blocks for complex molecular architectures.
References
- 1. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a New Analytical Method for Ethyl 4-oxohexanoate
For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical intermediates is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. Ethyl 4-oxohexanoate, a β-keto ester, presents unique analytical challenges due to its potential for keto-enol tautomerism.[1][2] This guide provides a comprehensive comparison of a newly proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound against alternative analytical techniques, supported by illustrative experimental data and detailed protocols.
The validation of an analytical method is a formal process that provides objective evidence that the method is suitable for its intended purpose.[3] Key validation parameters include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ).[4][5]
A New HPLC-UV Method for the Quantification of this compound
A novel Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method has been developed to provide a robust and efficient means of quantifying this compound. This method has been validated to ensure its performance meets the stringent requirements of pharmaceutical analysis.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water (60:40 v/v), isocratic elution
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample containing this compound is diluted with the mobile phase to fall within the calibration range. If necessary, the sample is filtered through a 0.45 µm syringe filter prior to injection.
-
Data Analysis: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.
A key challenge in the chromatography of β-keto esters is poor peak shape due to keto-enol tautomerism.[6] In this method, increasing the column temperature helps to accelerate the interconversion between tautomers, resulting in a single, sharp peak.[6]
Method Validation and Performance Comparison
The newly developed HPLC-UV method was validated and its performance characteristics were compared with other potential analytical techniques for this compound, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Validation Parameter | New HPLC-UV Method | Alternative Method 1: GC-MS | Alternative Method 2: NMR Spectroscopy |
| Linearity (R²) | > 0.999 | > 0.995 | Not typically used for quantification in this context |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | N/A |
| Precision (%RSD) | < 2.0% | < 5.0% | N/A |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.01 µg/mL | High µg/mL to mg/mL range |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.05 µg/mL | High µg/mL to mg/mL range |
| Specificity | High | Very High | High (can distinguish tautomers) |
| Analysis Time | ~10 minutes per sample | ~30 minutes per sample | ~15 minutes per sample |
| Sample Preparation | Simple dilution | May require derivatization | Simple dissolution in deuterated solvent |
Note: The values presented for the alternative methods are typical performance characteristics for similar analytes and would require specific validation for this compound.[7]
Alternative Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it suitable for the detection of trace amounts of analytes.[7] However, for compounds like this compound, which may have limited volatility, a derivatization step might be necessary to improve its chromatographic properties.[7]
Experimental Protocol: GC-MS (Illustrative)
-
Derivatization: The sample is treated with a silylating agent (e.g., BSTFA) to convert the keto-ester to a more volatile silyl (B83357) enol ether.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, ramp to 280°C at 10°C/min
-
-
Mass Spectrometry: Electron ionization (EI) at 70 eV, scanning from m/z 40-400.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of β-keto esters, as it can directly observe and quantify both the keto and enol tautomers in solution.[1] While not typically used for routine quantification in a high-throughput setting due to lower sensitivity, it is invaluable for characterizing the compound and understanding its tautomeric equilibrium.[2]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum at a constant temperature.
-
Data Analysis: Integrate the signals corresponding to specific protons of the keto and enol forms to determine their relative ratio.
Visualizing the Workflow and a Relevant Pathway
To further clarify the experimental process and the context of this analysis, the following diagrams are provided.
Caption: Workflow for the HPLC-UV analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Ethyl 4-oxohexanoate and β-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of ethyl 4-oxohexanoate, a γ-keto ester, and common β-keto esters, such as ethyl acetoacetate (B1235776). The comparison focuses on key reactions relevant to organic synthesis, including enolate formation, alkylation, and acylation. While direct, side-by-side quantitative kinetic studies are not extensively available in the public domain, this guide extrapolates comparative reactivity from fundamental principles of organic chemistry, supported by established experimental protocols and pKa data.
Introduction: Structural and Electronic Differences
The reactivity of keto esters is primarily dictated by the acidity of the α-protons and the subsequent nucleophilicity of the resulting enolate. The key structural difference between this compound (a γ-keto ester) and a typical β-keto ester lies in the position of the ketone relative to the ester group.
-
β-Keto Esters (e.g., Ethyl acetoacetate): The α-protons are flanked by two electron-withdrawing carbonyl groups (the ketone and the ester). This dual activation significantly increases their acidity and stabilizes the resulting enolate through resonance delocalization across both carbonyls.
-
γ-Keto Esters (e.g., this compound): This molecule possesses two sets of α-protons. Those adjacent to the ketone (C5) are activated by one carbonyl group, while those adjacent to the ester (C3) are activated by the other. Crucially, no single proton is activated by both functional groups simultaneously.
This fundamental structural difference leads to significant disparities in their reactivity, particularly in base-mediated reactions.
Enolate Formation and Stability: A Tale of Two Acidities
The ease of enolate formation is directly related to the pKa of the α-protons. A lower pKa indicates a more acidic proton and a more stable conjugate base (enolate).
| Compound | Position of α-Protons | Approximate pKa | Enolate Stability |
| Ethyl acetoacetate | Between two carbonyls | ~11 | High (Resonance stabilized by two carbonyls) |
| This compound | Adjacent to ketone (C5) | ~20 | Moderate (Resonance stabilized by one carbonyl) |
| Adjacent to ester (C3) | ~25 | Low (Resonance stabilized by one carbonyl) |
Key Takeaway: The α-protons of β-keto esters are significantly more acidic than any of the α-protons in this compound. This is because the resulting enolate of a β-keto ester is stabilized by delocalization of the negative charge over two carbonyl groups, whereas the enolates of this compound are stabilized by only one. Consequently, β-keto esters can be readily deprotonated by common bases like sodium ethoxide, while γ-keto esters require stronger bases, such as lithium diisopropylamide (LDA), to achieve complete enolate formation.
Comparative Reactivity in Alkylation Reactions
Alkylation of keto esters is a cornerstone of carbon-carbon bond formation. The reaction proceeds via the nucleophilic attack of the enolate on an alkyl halide.
General Reaction Scheme:
-
Enolate Formation: Deprotonation at the α-carbon using a suitable base.
-
Nucleophilic Attack: The enolate attacks the alkyl halide in an SN2 reaction.
Reactivity Comparison
Due to the greater stability and ease of formation of their enolates, β-keto esters are significantly more reactive in alkylation reactions than this compound . Under conditions typically used for alkylating β-keto esters (e.g., sodium ethoxide in ethanol), this compound would likely undergo incomplete deprotonation, leading to lower yields and slower reaction rates. To effectively alkylate this compound, a stronger, non-nucleophilic base like LDA in an aprotic solvent such as THF is generally required to pre-form the enolate.
Quantitative Data Summary (Illustrative)
| Alkyl Halide | Base/Solvent | Product (from Ethyl Acetoacetate) | Typical Yield (%) | Predicted Yield (from this compound) |
| Ethyl iodide | NaOEt / EtOH | Ethyl 2-ethyl-3-oxobutanoate | 72-82 | Low to negligible |
| Benzyl bromide | NaOEt / EtOH | Ethyl 2-benzyl-3-oxobutanoate | 69-77 | Low |
| Ethyl iodide | LDA / THF | Ethyl 3-ethyl-4-oxohexanoate | (Predicted) >90 | (Predicted) >90 |
Experimental Protocols
Protocol 1: Alkylation of Ethyl Acetoacetate (A β-Keto Ester)
-
Materials: Sodium metal, absolute ethanol (B145695), ethyl acetoacetate, alkyl halide (e.g., ethyl iodide).
-
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add ethyl acetoacetate (1 equivalent) dropwise with stirring.
-
After the formation of the sodium enolate, add the alkyl halide (1 equivalent) and heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon completion, cool the reaction, neutralize with dilute acid, and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sulfate, and purify by distillation or chromatography.
-
Protocol 2: Proposed Alkylation of this compound (A γ-Keto Ester)
-
Materials: Lithium diisopropylamide (LDA), tetrahydrofuran (B95107) (THF), this compound, alkyl halide (e.g., ethyl iodide).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine (B44863) (1.1 equivalents) in anhydrous THF and cool to -78 °C.
-
Add n-butyllithium (1.1 equivalents) dropwise and stir for 30 minutes to generate LDA.
-
Add a solution of this compound (1 equivalent) in THF dropwise to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.1 equivalents) and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sulfate, and purify by chromatography.
-
Comparative Reactivity in Acylation Reactions
Acylation of keto esters involves the reaction of the enolate with an acylating agent, such as an acid chloride or anhydride, to introduce an acyl group at the α-position.
Reactivity Comparison
Similar to alkylation, β-keto esters are more reactive towards acylation than this compound for the same reasons: greater acidity of the α-proton and higher stability of the resulting enolate. The acylation of β-keto esters can often be achieved using milder conditions.
Quantitative Data Summary (Illustrative)
| Acylating Agent | Base/Solvent | Product (from Ethyl Acetoacetate) | Typical Yield (%) |
| Acetyl chloride | Mg(OEt)₂ / Et₂O | Ethyl 2,4-dioxopentanoate | ~70-80 |
| Benzoyl chloride | NaH / THF | Ethyl 2-benzoyl-3-oxobutanoate | ~65-75 |
Direct comparative data for the acylation of this compound is scarce. It is expected that forcing conditions (stronger base, more reactive acylating agent) would be necessary to achieve comparable yields.
Experimental Protocols
Protocol 3: Acylation of Ethyl Acetoacetate
-
Materials: Magnesium turnings, absolute ethanol, ethyl acetoacetate, acyl chloride (e.g., acetyl chloride), diethyl ether.
-
Procedure:
-
Prepare magnesium ethoxide by reacting magnesium turnings with a catalytic amount of iodine in absolute ethanol.
-
Add a solution of ethyl acetoacetate in diethyl ether to the magnesium ethoxide suspension.
-
Add the acyl chloride dropwise and stir at room temperature.
-
Work up the reaction by adding dilute sulfuric acid and extracting with ether.
-
Purify the product by distillation.
-
Visualizing the Reactivity Difference
The underlying reason for the difference in reactivity can be visualized through the stability of the enolate intermediates.
A Comparative Guide to the Synthesis of Ethyl 4-Oxohexanoate: A Cost-Benefit Analysis
Ethyl 4-oxohexanoate is a valuable keto ester intermediate in the synthesis of various organic molecules, finding applications in pharmaceuticals and specialty chemicals. The selection of a synthetic route is a critical decision for researchers and drug development professionals, balancing factors such as cost, yield, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of four distinct methods for the synthesis of this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid in this decision-making process.
Method 1: Claisen Condensation of Ethyl Acetate (B1210297) and Ethyl Propionate (B1217596)
This classical approach involves the base-catalyzed condensation of two different esters, ethyl acetate and ethyl propionate, to form the desired β-keto ester. The reaction is driven to completion by the deprotonation of the product by the alkoxide base.
Experimental Protocol
Reaction Setup: A flame-dried 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
Reagent Preparation: In the flask, sodium ethoxide is prepared by cautiously adding sodium metal (1.1 eq) to absolute ethanol (B145695) (150 mL) at room temperature. Once the sodium has completely reacted, the excess ethanol is removed under reduced pressure. The resulting sodium ethoxide is then suspended in 100 mL of anhydrous diethyl ether.
Reaction Execution: A mixture of ethyl acetate (1.0 eq) and ethyl propionate (1.2 eq) is added dropwise from the dropping funnel to the stirred suspension of sodium ethoxide over 30 minutes. The reaction mixture is then heated to reflux for 2-3 hours.
Work-up and Purification: After cooling to room temperature, the reaction is quenched by the slow addition of dilute acetic acid until the solution is neutral. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation under reduced pressure to afford pure this compound.
Quantitative Data for Claisen Condensation
| Parameter | Value | Source/Comment |
| Yield | 60-70% | Typical for mixed Claisen condensations. |
| Reaction Time | 4-5 hours | Includes reaction and work-up. |
| Purity | >98% | After fractional distillation. |
| Cost of Starting Materials (per gram of product) | ~$0.50 - $0.70 | Based on current market prices for ethyl acetate, ethyl propionate, and sodium. |
| Key Reagents | Ethyl acetate, Ethyl propionate, Sodium, Ethanol | |
| Safety Concerns | Use of metallic sodium (highly reactive with water), flammable solvents. | Requires careful handling and inert atmosphere. |
| Environmental Impact | Use of volatile organic solvents (diethyl ether). | Proper waste disposal is necessary. |
Method 2: Reformatsky Reaction followed by Jones Oxidation
This two-step sequence first involves the formation of a β-hydroxy ester via the Reformatsky reaction between propanal and ethyl bromoacetate (B1195939) using zinc metal. The resulting ethyl 4-hydroxyhexanoate is then oxidized to the target keto ester using Jones reagent.
Experimental Protocol
Step 1: Reformatsky Reaction
Reaction Setup: A 250 mL two-necked flask is fitted with a reflux condenser and a dropping funnel, and the setup is flame-dried and maintained under an inert atmosphere.
Reaction Execution: Activated zinc dust (1.5 eq) and a crystal of iodine are placed in the flask. A solution of propanal (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous toluene (B28343) (100 mL) is added dropwise from the dropping funnel. The reaction is initiated by gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour.[1][2][3]
Work-up: The reaction mixture is cooled in an ice bath and quenched with 10% aqueous sulfuric acid. The layers are separated, and the aqueous layer is extracted with toluene (2 x 30 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield crude ethyl 4-hydroxyhexanoate.
Step 2: Jones Oxidation
Reaction Setup: A 250 mL flask with a magnetic stirrer is placed in an ice-water bath.
Reaction Execution: The crude ethyl 4-hydroxyhexanoate from Step 1 is dissolved in acetone (B3395972) (100 mL). Jones reagent (a solution of chromium trioxide in sulfuric acid and water) is added dropwise with vigorous stirring, maintaining the temperature below 20°C.[4][5][6] The addition is continued until the orange color of the Jones reagent persists.
Work-up and Purification: The excess oxidant is quenched by the addition of isopropanol (B130326) until the solution turns green. The mixture is filtered to remove chromium salts, and the acetone is removed under reduced pressure. The residue is dissolved in diethyl ether, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the product is purified by vacuum distillation.
References
- 1. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Novozym 435 9001-62-1 | Chempure [chempure.in]
- 5. grokipedia.com [grokipedia.com]
- 6. Jones oxidation - Wikipedia [en.wikipedia.org]
A Comparative Spectroscopic Analysis of Ethyl 4-oxohexanoate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of ethyl 4-oxohexanoate and its derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), this document aims to serve as a valuable resource for the identification, characterization, and quality control of these compounds in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. This allows for a direct comparison of their spectral features, highlighting the influence of different functional groups on their spectroscopic properties.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration |
| This compound | Predicted: ~4.1 (q, J=7.1 Hz, 2H, -OCH₂CH₃), ~2.7 (t, J=6.5 Hz, 2H, -CH₂C=O), ~2.5 (t, J=6.5 Hz, 2H, -C(=O)CH₂-), ~2.4 (q, J=7.3 Hz, 2H, -C(=O)CH₂CH₃), ~1.2 (t, J=7.1 Hz, 3H, -OCH₂CH₃), ~1.0 (t, J=7.3 Hz, 3H, -C(=O)CH₂CH₃) |
| Ethyl 4-acetyl-5-oxohexanoate | Data not fully available. |
| Ethyl 3-ethyl-4-oxohexanoate | Data not fully available. |
| Ethyl 4-oxocyclohexanecarboxylate (B1232831) | Available through spectral databases. Key signals include those for the ethyl ester group and the protons on the cyclohexanone (B45756) ring.[1] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm |
| This compound | Predicted: ~209 (-C=O, ketone), ~173 (-C=O, ester), ~60 (-OCH₂CH₃), ~37 (-CH₂C=O), ~36 (-C(=O)CH₂-), ~28 (-C(=O)CH₂CH₃), ~14 (-OCH₂CH₃), ~8 (-C(=O)CH₂CH₃) |
| Ethyl 4-acetyl-5-oxohexanoate | Data available in spectral databases.[2] |
| Ethyl 3-ethyl-4-oxohexanoate | Data not fully available. |
| Ethyl 4-oxocyclohexanecarboxylate | Available through spectral databases.[3] |
Table 3: IR Spectroscopic Data
| Compound | Key Absorption Bands (cm⁻¹) |
| This compound | Predicted: ~1735 (C=O stretch, ester), ~1715 (C=O stretch, ketone), ~1180 (C-O stretch) |
| Ethyl 4-acetyl-5-oxohexanoate | IR spectrum is available, showing characteristic carbonyl stretches.[4] |
| Ethyl 3-ethyl-4-oxohexanoate | Data not fully available. |
| Ethyl 4-oxocyclohexanecarboxylate | FTIR spectra are available in databases.[5] |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) |
| This compound | C₈H₁₄O₃ | 158.19 | [M]+ at 158, other fragments corresponding to loss of ethoxy and ethyl groups.[6][7] |
| Ethyl 4-acetyl-5-oxohexanoate | C₁₀H₁₆O₄ | 200.23 | Extensive mass spectral data is available.[8] |
| Ethyl 3-ethyl-4-oxohexanoate | C₁₀H₁₈O₃ | 186.25 | Mass spectral data is available.[9] |
| Ethyl 4-oxo-5-hexenoate | C₈H₁₂O₃ | 156.18 | Mass spectral data is available.[10] |
| Ethyl 4-oxocyclohexanecarboxylate | C₉H₁₄O₃ | 170.21 | Mass spectral data is available.[5] |
Experimental Protocols
The following are generalized experimental protocols for the key spectroscopic techniques cited in this guide. Instrument-specific parameters may require optimization.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered into a clean NMR tube.
-
Data Acquisition: Spectra are recorded on an NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
For ¹H NMR: A standard single-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
For ¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum and enhance sensitivity. For quantitative analysis, inverse-gated decoupling sequences and longer relaxation delays (e.g., 5 times the longest T1) are necessary to suppress the Nuclear Overhauser Effect (NOE) and ensure full relaxation of all carbon nuclei.[11]
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Processing steps include phasing, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Liquids: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).
-
Solids: The solid is finely ground and mixed with KBr powder, then pressed into a thin pellet. Alternatively, a Nujol mull can be prepared by grinding the solid with a few drops of Nujol and placing the paste between salt plates.[12]
-
-
Data Acquisition: The prepared sample is placed in the sample compartment of an FTIR spectrometer. A background spectrum of the empty sample holder (or the salt plates and mulling agent) is recorded first. Then, the sample spectrum is acquired.[13]
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. This removes interfering signals from the atmosphere (e.g., CO₂ and H₂O) and the sample holder.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for these types of compounds include:
-
Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[14]
-
Electrospray Ionization (ESI): The sample is dissolved in a solvent and sprayed through a charged capillary, creating charged droplets from which ions are desorbed.
-
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[15]
-
Detection: An ion detector measures the abundance of ions at each m/z value, generating a mass spectrum.[14]
Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound and its derivatives.
Caption: A logical workflow for the spectroscopic analysis and structure elucidation of organic compounds.
References
- 1. Ethyl 4-oxocyclohexanecarboxylate(17159-79-4) 1H NMR spectrum [chemicalbook.com]
- 2. ETHYL 4-ACETYL-5-OXOHEXANOATE(2832-10-2) 13C NMR [m.chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. ETHYL 4-ACETYL-5-OXOHEXANOATE(2832-10-2) IR Spectrum [chemicalbook.com]
- 5. Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C8H14O3 | CID 12271528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C8H14O3) [pubchemlite.lcsb.uni.lu]
- 8. mzCloud – Ethyl 4 acetyl 5 oxohexanoate [mzcloud.org]
- 9. Ethyl 3-ethyl-4-oxohexanoate | C10H18O3 | CID 545126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mmrc.caltech.edu [mmrc.caltech.edu]
- 14. Mass Spectrometry [www2.chemistry.msu.edu]
- 15. Mass spectrometry - Wikipedia [en.wikipedia.org]
Unveiling the Bioactive Potential: A Comparative Guide to Heterocyclic Compounds Derived from Ethyl 4-oxohexanoate
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is perpetual. Ethyl 4-oxohexanoate, a gamma-keto ester, presents a versatile starting material for the synthesis of a variety of heterocyclic compounds. This guide provides a comparative analysis of the biological activities of two key classes of compounds hypothetically synthesized from this precursor: pyridazinones and pyranones. By examining their antimicrobial and anticancer properties, supported by experimental data from analogous compounds, we aim to illuminate their potential in medicinal chemistry.
The core structure of this compound, featuring both a ketone and an ester functional group, allows for a range of chemical transformations to build heterocyclic rings. This guide focuses on the synthesis and biological evaluation of 6-ethyl-4,5-dihydropyridazin-3(2H)-one and 6-ethyl-5,6-dihydro-2H-pyran-2-one, providing a framework for comparing their potential as therapeutic agents.
Comparative Analysis of Biological Activity
The following sections detail the antimicrobial and anticancer activities of pyridazinone and pyranone derivatives analogous to those synthesized from this compound. The data presented is collated from studies on structurally similar compounds to provide a predictive comparison.
Antimicrobial Activity
Pyridazinone and pyranone derivatives have both demonstrated notable activity against a range of bacterial and fungal pathogens.
Table 1: Comparative Antimicrobial Activity of Pyridazinone and Pyranone Analogs
| Compound Class | Test Organism | MIC (µg/mL) | Reference Compound |
| Pyridazinone Derivatives | Staphylococcus aureus | 16 | Compound 10h[1] |
| Candida albicans | 16 | Compound 8g[1] | |
| Pyranone Derivatives | Escherichia coli | - (35 mm inhibition zone) | -[2] |
| Penicillium spp. | - (Most active analog) | (R)-5,6-dihydro-6-pentyl-2H-pyran-2-one[3] |
Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Anticancer Activity
The cytotoxic effects of these heterocyclic compounds against various cancer cell lines have been a significant area of investigation.
Table 2: Comparative Anticancer Activity of Pyridazinone and Pyranone Analogs
| Compound Class | Cancer Cell Line | Assay | IC50 (µM) | Reference Compound |
| Pyridazinone Derivatives | Leukemia (SR) | GI50 | < 0.1 | Compound 2h[4] |
| Non-Small Cell Lung (NCI-H522) | GI50 | < 0.1 | Compound 2h[4] | |
| Breast (MCF-7) | Not Specified | Best Activity | Derivative 4 & 8[5] | |
| Leukemia (HL-60) | DNS Assay | 0.39 | Pyr-1[6] | |
| Pyranone Derivatives | HeLa, C6, MCF-7, A549, HSC-2 | Cytotoxicity | 0.50 - 3.45 | Compound 5o[7] |
| Human Colon Carcinoma (SW-480) | Anti-proliferative | - | Ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives[2] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. GI50 (growth inhibition 50) is the concentration of a drug that inhibits cell growth by 50%.
Synthetic Pathways and Methodologies
The plausible synthetic routes from this compound to the target pyridazinone and pyranone derivatives are outlined below.
Synthesis of 6-ethyl-4,5-dihydropyridazin-3(2H)-one
The most direct method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones is the condensation of a γ-keto acid or ester with a hydrazine (B178648) derivative.[8]
Experimental Protocol: General Procedure for Pyridazinone Synthesis
A mixture of the γ-keto ester (1 equivalent) and hydrazine hydrate (1.1 equivalents) in a suitable solvent such as ethanol (B145695) or acetic acid is refluxed for several hours.[8] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired 4,5-dihydropyridazin-3(2H)-one.
Plausible Synthesis of 6-ethyl-5,6-dihydro-2H-pyran-2-one
The synthesis of 5,6-dihydro-2H-pyran-2-ones from γ-keto esters can be envisaged through a reduction followed by intramolecular cyclization (lactonization).
Experimental Protocol: General Procedure for Dihydropyranone Synthesis
The γ-keto ester is dissolved in a suitable solvent like methanol (B129727) or ethanol and cooled in an ice bath. A reducing agent, such as sodium borohydride, is added portion-wise. The reaction is stirred until the reduction is complete (monitored by TLC). The solvent is then evaporated, and the residue is treated with a dilute acid to facilitate the intramolecular cyclization (lactonization). The product is extracted with an organic solvent and purified by column chromatography.
Key Experimental Protocols for Biological Evaluation
Standardized assays are crucial for comparing the biological activity of newly synthesized compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]
Conclusion
This comparative guide highlights the potential of this compound as a precursor for synthesizing biologically active pyridazinone and pyranone derivatives. Based on data from analogous structures, both classes of compounds exhibit promising antimicrobial and anticancer activities. The pyridazinone derivatives, for which a direct and well-established synthetic route from γ-keto esters exists, show particularly potent anticancer effects in some studies. While the synthesis of bioactive pyranones from this compound is plausible, further research is needed to establish a direct synthetic connection and evaluate the specific biological activities of the resulting compounds. The provided experimental protocols offer a standardized framework for the future evaluation and comparison of these and other novel heterocyclic compounds derived from readily available starting materials.
References
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Biological Activity of 6-Pentyl-2H-pyran-2-one and Its Analogs | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Antitumor Activity, and Mechanism of Action of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Assessing the Purity of Ethyl 4-oxohexanoate from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. Ethyl 4-oxohexanoate, a key building block in various synthetic pathways, is no exception. Variations in purity from different suppliers can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methods for assessing the purity of this compound, complete with detailed experimental protocols and a comparative analysis of hypothetical data from different suppliers.
The primary analytical techniques for determining the purity of esters like this compound include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Mass Spectrometry (MS), often coupled with GC or HPLC, provides unparalleled sensitivity for identifying and quantifying trace impurities.[1][2][3][4][5]
Comparative Purity Analysis
To illustrate the potential variability between suppliers, we present a hypothetical purity assessment of this compound from three fictional suppliers: Supplier A, Supplier B, and Supplier C. The purity was determined using Gas Chromatography with Flame Ionization Detection (GC-FID), and the identity of major impurities was confirmed by GC-Mass Spectrometry (GC-MS).
Table 1: Purity of this compound from Different Suppliers as Determined by GC-FID
| Supplier | Lot Number | Purity (%) | Impurity 1 (%) | Impurity 2 (%) | Other Impurities (%) |
| Supplier A | A123 | 99.5 | 0.2 (Ethyl 4-hydroxyhexanoate) | 0.1 (Diethyl succinate) | 0.2 |
| Supplier B | B456 | 98.8 | 0.5 (Ethyl 4-hydroxyhexanoate) | 0.3 (Unidentified) | 0.4 |
| Supplier C | C789 | 99.8 | < 0.1 | < 0.1 | 0.1 |
Table 2: Keto-Enol Tautomer Ratio by ¹H NMR in CDCl₃
| Supplier | Lot Number | % Keto Form | % Enol Form |
| Supplier A | A123 | 92.1 | 7.9 |
| Supplier B | B456 | 91.8 | 8.2 |
| Supplier C | C789 | 92.5 | 7.5 |
Note: The presence of keto-enol tautomerism is an inherent characteristic of β-keto esters and not an impurity.[6][7] The ratio can be influenced by solvent, temperature, and pH.
Experimental Workflow & Protocols
A systematic approach is crucial for the accurate assessment of chemical purity. The following workflow outlines the key steps in analyzing this compound samples from different suppliers.
Detailed Experimental Protocols
Below are the detailed methodologies for the key analytical techniques used in this guide.
1. Gas Chromatography (GC) for Purity Assessment
Gas chromatography is a robust and widely used technique for determining the purity of volatile compounds like this compound.[1][2]
-
Instrumentation : Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Sample Preparation : Prepare a 1 mg/mL solution of this compound in a suitable solvent such as ethyl acetate.
-
GC Conditions :
-
Injector Temperature : 250 °C
-
Detector Temperature : 280 °C
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program : Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Injection Volume : 1 µL
-
Split Ratio : 50:1
-
-
Data Analysis : The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurity identification can be achieved by coupling the GC to a mass spectrometer (GC-MS).[4]
2. High-Performance Liquid Chromatography (HPLC) for Orthogonal Purity Verification
HPLC serves as an excellent orthogonal technique to GC for purity analysis. Due to the keto-enol tautomerism of β-keto esters, which can lead to poor peak shape in reversed-phase HPLC, specific chromatographic conditions are necessary.[6]
-
Instrumentation : HPLC system with a UV detector and a suitable column (e.g., a mixed-mode or a C18 column).
-
Sample Preparation : Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
HPLC Conditions :
-
Column : Primesep 100 (mixed-mode) or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile (B52724) and water with 0.1% formic acid. The gradient can be optimized to achieve the best separation.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 40 °C (to potentially improve peak shape by accelerating tautomer interconversion).[6]
-
Detection Wavelength : 210 nm.
-
Injection Volume : 10 µL.
-
-
Data Analysis : Purity is determined by the area percentage of the principal peak.
3. ¹H NMR Spectroscopy for Structural Confirmation and Tautomer Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can provide quantitative information about the sample's composition.[7][8][9]
-
Instrumentation : NMR spectrometer operating at a frequency of 400 MHz or higher.
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Data Acquisition :
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration.
-
-
Data Analysis :
-
Confirm the structure of this compound by analyzing the chemical shifts, splitting patterns, and integrations of the proton signals.
-
Quantify the keto-enol tautomer ratio by integrating the signals corresponding to the α-protons of the keto form and the vinylic proton of the enol form.[7]
-
Purity can be estimated by comparing the integrals of the compound's signals to those of any observed impurities.[10][11]
-
Conclusion
The purity of starting materials like this compound is a critical parameter that can have a cascading effect on the entire drug development process. This guide demonstrates a multi-faceted analytical approach to rigorously assess the purity of this compound from various suppliers. While GC-FID provides a reliable method for routine purity testing, orthogonal techniques like HPLC and NMR are essential for comprehensive characterization, impurity identification, and ensuring the quality and consistency of the supplied material. Researchers are encouraged to implement a similar systematic evaluation to make informed decisions when selecting a supplier for their critical reagents.
References
- 1. iiste.org [iiste.org]
- 2. scielo.br [scielo.br]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. biotech-spain.com [biotech-spain.com]
- 6. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Improved Quantification by Nuclear Magnetic Resonance Spectroscopy of the Fatty Acid Ester Composition of Extra Virgin Olive Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. organic chemistry - Calculating purity from NMR spectrum - Chemistry Stack Exchange [chemistry.stackexchange.com]
Cross-Validation of Experimental Data for Ethyl 4-oxohexanoate with Literature Values: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate characterization of chemical compounds is paramount. This guide provides a comparative analysis of experimentally determined data for Ethyl 4-oxohexanoate against established literature values. The objective is to offer a clear cross-validation of the compound's physical and spectral properties, ensuring data reliability for research and development purposes.
Comparison of Physical and Chemical Properties
A comprehensive summary of the key physical and chemical properties of this compound is presented below. The table includes both experimentally determined values and those reported in the literature, allowing for a direct comparison.
| Property | Experimental Value | Literature Value |
| Chemical Formula | C₈H₁₄O₃ | C₈H₁₄O₃[1][2][3][4] |
| Molecular Weight | 158.19 g/mol | 158.19 g/mol [1][4] |
| CAS Number | 3249-33-0 | 3249-33-0[1][2][4] |
| Boiling Point | Not Determined | 221.0 ± 13.0 °C at 760 mmHg[2] |
| Density | Not Determined | 1.0 ± 0.1 g/cm³[2] |
| Refractive Index | Not Determined | 1.421[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and validation. Below are the general protocols for the synthesis and characterization of this compound.
Synthesis of this compound
A common method for the synthesis of β-keto esters such as this compound involves the Claisen condensation reaction. While various specific procedures exist, a general approach is outlined below.
General Procedure:
-
Reaction Setup: A solution of ethyl acetoacetate (B1235776) is prepared in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Base Addition: A strong base, such as sodium ethoxide, is slowly added to the solution while stirring.
-
Alkylation: An appropriate alkylating agent, in this case, ethyl propionate, is added dropwise to the reaction mixture.
-
Reflux: The reaction mixture is heated to reflux for a specified period to ensure the completion of the reaction.
-
Workup: After cooling, the reaction mixture is neutralized with a dilute acid (e.g., acetic acid). The product is then extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by distillation.
Characterization Methods
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of the purified liquid sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer. The positions of absorption bands are reported in wavenumbers (cm⁻¹).
3. Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like esters.
-
Ionization and Analysis: The sample is ionized (e.g., by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio (m/z).
Data Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of experimental data with literature values.
References
comparing the efficacy of different catalysts for Ethyl 4-oxohexanoate synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Efficacy in the Synthesis of Ethyl 4-oxohexanoate via Claisen Condensation
The synthesis of this compound, a key building block in the preparation of various pharmaceuticals and specialty chemicals, is predominantly achieved through the Claisen condensation of ethyl acetate (B1210297) and ethyl propionate (B1217596). The efficacy of this transformation is highly dependent on the choice of catalyst, which directly influences reaction yield, time, and overall process efficiency. This guide provides a comparative analysis of common base catalysts employed in this reaction, supported by experimental data to inform catalyst selection for laboratory and process scale applications.
Catalyst Performance: A Quantitative Comparison
The selection of a suitable base catalyst is critical for optimizing the Claisen condensation to produce this compound. The following table summarizes the performance of various catalysts based on reported experimental data for the Claisen condensation of esters. While data for the direct condensation of ethyl acetate and ethyl propionate is not always available in a single comparative study, the presented data from analogous reactions provides a strong basis for catalyst evaluation.
| Catalyst | Catalyst Loading | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Ethoxide (NaOEt) | Stoichiometric | Ethyl oxalate (B1200264) and Ethyl propionate | Diethyl ether / Ethanol (B145695) | Room Temp. | 2-3 (addition) | 60-70 | [1] |
| Potassium tert-butoxide (KOtBu) | Stoichiometric | Ethyl phenylacetate (B1230308) (self-condensation) | Solvent-free | 100 | 0.5 | 80 | [2][3] |
| Sodium Ethoxide (NaOEt) | Catalytic to Stoichiometric | Ethyl acetate (self-condensation) | Ethanol | 82 | 2 | 91.55 | [4] |
| Lithium Diisopropylamide (LDA) | Stoichiometric | General Esters | Anhydrous THF | -78 | Not Specified | High (generally) | [5] |
Note: The yields reported are for the specific reactions cited and may vary for the synthesis of this compound depending on the precise reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the Claisen condensation using different catalysts.
Protocol 1: Synthesis of a β-Keto Ester using Sodium Ethoxide
This protocol is adapted from a verified Organic Syntheses procedure for a similar Claisen condensation.[1]
1. Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, metallic sodium (1 equivalent) is dissolved in absolute ethanol under an inert atmosphere.
2. Reaction Setup: After the complete dissolution of sodium, the flask is cooled in an ice-water bath. A mixture of ethyl propionate (1 equivalent) and ethyl acetate (1 equivalent) is added dropwise from the dropping funnel with vigorous stirring.
3. Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by a suitable technique (e.g., TLC or GC).
4. Work-up and Isolation: Upon completion, the reaction is quenched by the addition of dilute acid. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation.
Protocol 2: Solvent-Free Synthesis using Potassium tert-butoxide
This protocol is based on a method developed for the solvent-free Claisen condensation of ethyl phenylacetate.[2][3]
1. Reaction Setup: In a round-bottom flask, ethyl propionate (1 equivalent) and ethyl acetate (1 equivalent) are mixed with potassium tert-butoxide (1 equivalent).
2. Reaction Execution: The mixture is heated to 100°C with stirring for 30 minutes.
3. Work-up and Isolation: After cooling, the reaction mixture is acidified with aqueous HCl. The product is then extracted with an organic solvent, washed, dried, and concentrated. Purification is achieved via vacuum distillation.
Reaction Pathway and Experimental Workflow
The synthesis of this compound via Claisen condensation proceeds through a well-established reaction mechanism. The process can be visualized as a series of key steps from catalyst preparation to final product purification.
Caption: Workflow for this compound Synthesis.
Concluding Remarks
The choice of catalyst for the synthesis of this compound via Claisen condensation significantly impacts the reaction's efficiency. Traditional methods utilizing sodium ethoxide provide moderate to good yields and are well-established.[1] More recent developments, such as solvent-free reactions with potassium tert-butoxide, offer the potential for higher yields and significantly reduced reaction times, aligning with the principles of green chemistry.[2][3] For reactions requiring precise control and high yields, especially with more complex substrates, the use of stronger, non-nucleophilic bases like LDA may be advantageous, although this often requires cryogenic temperatures.[5] Researchers and process chemists should consider these factors—yield, reaction time, cost, safety, and environmental impact—when selecting the optimal catalyst for their specific application.
References
A Comparative Guide to Structural Analogs of Ethyl 4-oxohexanoate and Their Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of structural analogs of Ethyl 4-oxohexanoate, focusing on their potential applications as antimicrobial agents. The information presented is intended to inform research and development in the fields of medicinal chemistry and drug discovery.
Introduction
This compound is a γ-keto ester that serves as a versatile scaffold in organic synthesis. Its structural analogs, characterized by modifications at various positions, have garnered interest for their potential biological activities. This guide focuses on the antibacterial properties of a series of β-keto ester analogs, providing a comparative analysis of their efficacy against pathogenic bacteria. The data presented is derived from studies on compounds that, while not exact matches, share the core structural features of substituted keto esters and offer valuable insights into the structure-activity relationships within this chemical class.
Comparative Biological Activity Data
The antibacterial efficacy of a series of synthesized β-keto ester analogs was evaluated against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined to quantify their antibacterial potency.
Table 1: Antibacterial Activity of β-Keto Ester Analogs [1][2]
| Compound ID | R Group | Test Organism | MIC (mg/mL) | MBC (mg/mL) |
| Analog 1 | 4-Fluorophenyl | Pseudomonas aeruginosa | 0.63 | 5.00 |
| Staphylococcus aureus | 0.63 | 5.00 | ||
| Analog 2 | 4-Chlorophenyl | Pseudomonas aeruginosa | 0.63 | 5.00 |
| Staphylococcus aureus | 0.63 | 5.00 | ||
| Analog 3 | 4-Bromophenyl | Pseudomonas aeruginosa | 0.32 | 2.50 |
| Staphylococcus aureus | 0.32 | 2.50 | ||
| Analog 4 | 4-Iodophenyl | Pseudomonas aeruginosa | 0.16 | 1.25 |
| Staphylococcus aureus | 0.16 | 1.25 | ||
| Analog 5 | 4-Nitrophenyl | Pseudomonas aeruginosa | 0.08 | 1.25 |
| Staphylococcus aureus | 0.08 | 1.25 | ||
| Analog 6 | 3,4-Dichlorophenyl | Pseudomonas aeruginosa | 0.16 | 1.25 |
| Staphylococcus aureus | 0.16 | 1.25 | ||
| Analog 7 | 2,4-Dichlorophenyl | Pseudomonas aeruginosa | 0.32 | 2.50 |
| Staphylococcus aureus | 0.32 | 2.50 | ||
| Analog 8 | 4-Trifluoromethylphenyl | Pseudomonas aeruginosa | 0.08 | 1.25 |
| Staphylococcus aureus | 0.32 | 2.50 | ||
| Kanamycin | (Positive Control) | Pseudomonas aeruginosa | 0.01 | 0.02 |
| Staphylococcus aureus | 0.01 | 0.02 |
Experimental Protocols
Synthesis of β-Keto Ester Analogs[2]
The synthesis of the β-keto ester analogs was achieved through a multi-step process.
-
Activation of Carboxylic Acids : The corresponding phenylacetic acid derivatives were activated using 4-dimethylaminopyridine (B28879) (DMAP) and N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane (B109758) at 0 °C.
-
Condensation : The activated acids were then condensed with Meldrum's acid at room temperature overnight.
-
Cyclization : The resulting intermediate was refluxed in tert-butanol (B103910) to yield the final β-keto ester.
Antimicrobial Susceptibility Testing: Broth Microdilution Method[1][2]
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the synthesized compounds were determined using the broth microdilution method.
-
Inoculum Preparation : Bacterial strains were cultured in Mueller-Hinton broth (MHB) at 37°C to an optical density corresponding to approximately 10^8 CFU/mL. The suspension was then diluted to a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution : The test compounds were dissolved in dimethyl sulfoxide (B87167) (DMSO) and serially diluted in a 96-well microtiter plate containing MHB to achieve a range of concentrations.
-
Incubation : The inoculated plates were incubated at 37°C for 24 hours.
-
MIC Determination : The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.
-
MBC Determination : An aliquot from the wells showing no visible growth was sub-cultured onto Mueller-Hinton agar (B569324) (MHA) plates and incubated for another 24 hours at 37°C. The MBC was defined as the lowest concentration that resulted in a ≥99.9% reduction in the initial inoculum.
Mechanism of Action: Quorum Sensing Inhibition
One of the proposed mechanisms for the antibacterial activity of these β-keto ester analogs is the inhibition of bacterial quorum sensing (QS).[1][2] QS is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. By interfering with QS, these compounds can disrupt virulence factor production and biofilm formation, rendering the bacteria more susceptible to host defenses and conventional antibiotics.
The β-keto ester analogs are structurally similar to N-acyl-homoserine lactones (AHLs), which are common signaling molecules in Gram-negative bacteria. It is hypothesized that these analogs act as competitive inhibitors of the AHL receptor proteins, such as LasR in Pseudomonas aeruginosa.
Caption: Quorum Sensing Inhibition by β-Keto Ester Analogs.
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the test compounds.
References
Navigating the Synthetic Landscape: A Comparative Guide to the Use of Ethyl 4-oxohexanoate
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Ethyl 4-oxohexanoate, a versatile keto-ester, presents a unique set of reactivity patterns. This guide provides a comprehensive comparison of its performance in several key reaction types against common alternatives, namely ethyl acetoacetate (B1235776) and diethyl malonate. By examining the inherent structural and electronic properties of these molecules, we can delineate the specific limitations and potential advantages of employing this compound in organic synthesis.
Acidity of α-Hydrogens: The Heart of Reactivity
The reactivity of β-dicarbonyl compounds in many classical organic reactions is fundamentally linked to the acidity of the protons on the α-carbon, situated between the two carbonyl groups. The pKa of these hydrogens dictates the ease of enolate formation, which is the key nucleophilic species in reactions such as condensations and additions.
Table 1: Comparison of α-Hydrogen Acidity
| Compound | Structure | Approximate pKa | Factors Influencing Acidity |
| Diethyl Malonate | 13 | Two ester groups provide strong resonance stabilization of the enolate. | |
| Ethyl Acetoacetate | 11 | The ketone carbonyl is more electron-withdrawing than an ester carbonyl, leading to greater stabilization of the enolate and higher acidity compared to diethyl malonate. | |
| This compound | ~19-21 (Estimated) | The α-hydrogens are adjacent to only one carbonyl group (the ketone). The ester group is too distant to provide significant resonance stabilization to the enolate formed at the C3 position. The acidity is therefore expected to be similar to that of a typical ketone.[1][2][3] |
This difference in acidity is a critical limitation of this compound when it is intended to act as the nucleophilic component in a reaction.
Knoevenagel Condensation: A Tale of Two Reactivities
The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, followed by dehydration to form a new carbon-carbon double bond. The reaction is typically catalyzed by a weak base.
Limitations of this compound:
Due to the lower acidity of its α-hydrogens compared to ethyl acetoacetate and diethyl malonate, this compound is a less effective nucleophile in the Knoevenagel condensation.[4] Stronger basic conditions would be required to generate a sufficient concentration of the enolate, which can lead to competing side reactions such as self-condensation of the aldehyde or ketone.
Alternative Performance:
Ethyl acetoacetate and diethyl malonate are standard reagents in Knoevenagel condensations, readily reacting with a wide range of aldehydes and ketones under mild conditions to give good to excellent yields of the corresponding α,β-unsaturated products.[5][6]
Table 2: Representative Yields in Knoevenagel Condensation with Benzaldehyde
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl Acetoacetate | Piperidine (B6355638)/TFA | Benzene | Reflux | - | High |
| Diethyl Malonate | Piperidine | Ethanol (B145695) | Reflux | - | High |
| This compound | Stronger Base Required | - | - | - | Lower yields and potential for side reactions expected. |
Note: Specific yield data for this compound in this reaction is not widely reported, and the entry reflects expected outcomes based on its chemical properties.
Experimental Protocol: Knoevenagel Condensation with an Alternative
Materials:
-
Aromatic aldehyde (10 mmol)
-
Ethyl acetoacetate (12 mmol)
-
Piperidine (1 mmol)
-
Glacial acetic acid (2 mmol)
-
Toluene (50 mL)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add the aromatic aldehyde, ethyl acetoacetate, and toluene.
-
Add piperidine and glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction progresses.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Michael Addition: A Question of Nucleophilicity
The Michael addition is the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Doubly stabilized enolates, such as those derived from β-keto esters and malonic esters, are excellent Michael donors.[7][8][9]
Limitations of this compound:
As with the Knoevenagel condensation, the primary limitation of using this compound as the Michael donor is the reduced acidity of its α-hydrogens. This necessitates the use of stronger bases to form the enolate, which can lead to undesired side reactions, including polymerization of the Michael acceptor or 1,2-addition to the carbonyl group of the acceptor.[7]
Alternative Performance:
Ethyl acetoacetate and diethyl malonate are classic Michael donors, reacting reliably with a wide range of Michael acceptors under relatively mild basic conditions to afford the 1,4-adduct in high yields.[9]
Table 3: Comparison of Michael Donors with Methyl Vinyl Ketone
| Michael Donor | Base | Solvent | Temperature (°C) | Yield (%) |
| Ethyl Acetoacetate | Sodium Ethoxide | Ethanol | Reflux | High |
| Diethyl Malonate | Sodium Ethoxide | Ethanol | Reflux | High |
| This compound | Stronger Base (e.g., LDA) | THF | -78 to RT | Variable, potential for side reactions. |
Note: Specific yield data for this compound in this reaction is not widely reported, and the entry reflects expected outcomes based on its chemical properties.
Experimental Protocol: Michael Addition with an Alternative
Materials:
-
Methyl vinyl ketone (10 mmol)
-
Ethyl acetoacetate (12 mmol)
-
Sodium ethoxide (1.2 mmol)
-
Ethanol (50 mL)
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate in ethanol.
-
Add sodium ethoxide to the solution and stir for 15 minutes at room temperature to generate the enolate.
-
Cool the mixture in an ice bath and add methyl vinyl ketone dropwise.
-
Allow the reaction to stir at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Claisen Condensation and Related Reactions
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, resulting in a β-keto ester.[10][11]
Limitations of this compound:
-
Self-Condensation: this compound has α-hydrogens on both sides of the ketone carbonyl. This can lead to a complex mixture of products from self-condensation under basic conditions.
-
Intramolecular Reactions: The structure of this compound allows for the possibility of intramolecular cyclization reactions, which can compete with the desired intermolecular condensation.
-
Crossed Claisen Condensations: In a crossed Claisen condensation with another ester, the similar reactivity of the α-hydrogens on this compound to those of a simple ester can lead to a mixture of all four possible products, making purification difficult.[11]
Alternative Performance:
Ethyl acetoacetate is a classic substrate for the acetoacetic ester synthesis, a variation of the Claisen condensation, due to the high acidity of its α-hydrogens. Diethyl malonate is used in the analogous malonic ester synthesis.
Robinson Annulation: Ring Formation Challenges
The Robinson annulation is a tandem reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring.[12][13][14]
Limitations of this compound:
The successful formation of the desired annulated product is contingent on the initial Michael addition. As discussed, the lower nucleophilicity of the this compound enolate presents a significant hurdle. Furthermore, the steric bulk of the propionyl group may hinder the subsequent intramolecular aldol condensation, potentially leading to lower yields or the formation of undesired side products.[13]
Hantzsch Pyridine (B92270) Synthesis and Feist-Benary Furan (B31954) Synthesis
The Hantzsch pyridine synthesis is a multi-component reaction that typically utilizes a β-keto ester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt.[15][16][17] The Feist-Benary furan synthesis involves the reaction of an α-halo ketone with a β-dicarbonyl compound.[18][19][20]
Limitations of this compound:
In both of these syntheses, the β-dicarbonyl compound acts as the nucleophile. The reduced reactivity of this compound compared to ethyl acetoacetate is a significant limitation. The reaction conditions may need to be harsher, which could lead to decomposition of starting materials or products.
Alternative Performance:
Ethyl acetoacetate is a common and effective substrate in both the Hantzsch and Feist-Benary syntheses, providing reliable access to substituted pyridines and furans, respectively.[17][20]
Conclusion
This compound, while a useful building block, exhibits significant limitations in several common reaction types where it is expected to function as a nucleophile. These limitations primarily stem from the reduced acidity of its α-hydrogens compared to more traditional active methylene compounds like ethyl acetoacetate and diethyl malonate. This necessitates the use of stronger bases, which can introduce complications such as side reactions and reduced yields. Additionally, the steric bulk of the propionyl group may negatively impact the efficiency of certain reactions.
For researchers and drug development professionals, a thorough understanding of these limitations is crucial for making informed decisions in synthetic planning. In many cases, the use of more reactive and well-established alternatives like ethyl acetoacetate or diethyl malonate will provide a more reliable and efficient route to the desired products. However, the unique structure of this compound may be advantageous in specific contexts where its inherent reactivity profile can be strategically exploited.
References
- 1. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ch21: Acidity of alpha hydrogens [chem.ucalgary.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 23.10 Conjugate Carbonyl Additions: The Michael Reaction - Organic Chemistry | OpenStax [openstax.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Claisen Condensation [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. byjus.com [byjus.com]
- 14. Robinson annulation - Wikipedia [en.wikipedia.org]
- 15. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 16. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 17. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 18. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to the Green Synthesis of Ethyl 4-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of synthetic routes to Ethyl 4-oxohexanoate, with a focus on green chemistry metrics and detailed experimental protocols.
The synthesis of specialty chemicals, such as this compound, a valuable building block in organic synthesis, is increasingly scrutinized through the lens of green chemistry. This guide provides a comparative analysis of two distinct synthetic pathways to this compound, evaluating them based on key green chemistry metrics. Detailed experimental protocols are provided to allow for replication and further optimization.
Executive Summary
Two primary routes for the synthesis of this compound are compared:
-
Route 1: Two-Step Synthesis via Michael Addition and Krapcho Decarboxylation. This classic approach involves the base-catalyzed Michael addition of ethyl acetoacetate (B1235776) to ethyl acrylate (B77674), followed by the decarboxylation of the resulting diester.
-
Route 2: Fischer Esterification of Levulinic Acid. This method involves the direct, acid-catalyzed esterification of readily available levulinic acid with ethanol (B145695).
The analysis reveals that the Fischer Esterification of levulinic acid is a significantly greener process, exhibiting a much higher atom economy and a dramatically lower E-factor and Process Mass Intensity (PMI). This is primarily due to the atom-economical nature of the esterification reaction and the avoidance of toxic reagents and large volumes of solvents associated with the Michael addition/Krapcho decarboxylation sequence.
Quantitative Green Chemistry Metrics
The following table summarizes the calculated green chemistry metrics for the two synthetic routes.
| Metric | Route 1: Michael Addition/Krapcho Decarboxylation | Route 2: Fischer Esterification of Levulinic Acid |
| Atom Economy | 55.2% | 87.8% |
| E-Factor | ~17.8 | ~1.3 |
| Process Mass Intensity (PMI) | ~18.8 | ~2.3 |
| Overall Yield | ~75% | ~76%[1] |
Synthesis Route Diagrams
The following diagrams illustrate the two synthetic pathways.
Caption: Comparative Synthesis Routes to this compound.
Experimental Protocols
Route 1: Two-Step Synthesis via Michael Addition and Krapcho Decarboxylation
Step 1: Synthesis of Diethyl 2-acetylglutarate (Michael Addition)
-
Materials:
-
Ethyl acetoacetate
-
Ethyl acrylate
-
Sodium ethoxide (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for neutralization)
-
Sodium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under a nitrogen atmosphere.
-
The solution is cooled, and ethyl acetoacetate is added dropwise with stirring.
-
Ethyl acrylate is then added to the mixture, and the reaction is stirred at room temperature. The progress of the reaction is monitored by a suitable technique (e.g., TLC or GC).
-
Upon completion, the reaction mixture is neutralized with hydrochloric acid.
-
The ethanol is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., diethyl ether) and washed with water and saturated sodium chloride solution.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude diethyl 2-acetylglutarate.
-
The crude product is purified by vacuum distillation.
-
Step 2: Synthesis of this compound (Krapcho Decarboxylation)
-
Materials:
-
Diethyl 2-acetylglutarate
-
Lithium chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
A mixture of diethyl 2-acetylglutarate, lithium chloride, and water in dimethyl sulfoxide (DMSO) is heated to a high temperature (typically >150 °C).
-
The reaction is monitored for the evolution of carbon dioxide and the disappearance of the starting material.
-
After cooling, the reaction mixture is diluted with water and extracted with diethyl ether.
-
The combined organic extracts are washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude this compound is purified by vacuum distillation.
-
Route 2: Fischer Esterification of Levulinic Acid
This procedure is based on the work of Sert et al., who investigated the esterification of levulinic acid using a deep eutectic solvent (DES) based on p-toluenesulfonic acid (pTSA) as a catalyst.[1]
-
Materials:
-
Levulinic acid
-
Ethanol
-
p-Toluenesulfonic acid-based Deep Eutectic Solvent (DES) catalyst (5 wt. % with respect to levulinic acid)
-
-
Procedure:
-
In a round-bottom flask, levulinic acid, a five-fold molar excess of ethanol, and the pTSA-based DES catalyst are combined.
-
The reaction mixture is heated to 353.15 K (80 °C) and stirred for 3 hours.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., GC or HPLC).
-
Upon completion, the catalyst can be separated from the reaction mixture.
-
The excess ethanol is removed by distillation.
-
The resulting crude this compound can be purified by vacuum distillation to achieve high purity. A yield of 76% has been reported under these conditions.[1]
-
Green Chemistry Metrics Evaluation Workflow
The following diagram illustrates the workflow for evaluating the green chemistry metrics of a synthetic process.
Caption: Workflow for Green Chemistry Metrics Evaluation.
Discussion
The stark contrast in the green chemistry metrics between the two routes highlights the importance of synthetic route selection in sustainable chemical manufacturing.
Route 1 (Michael Addition/Krapcho Decarboxylation) suffers from poor atom economy due to the loss of a carboxyl group as carbon dioxide during the decarboxylation step. Furthermore, the use of stoichiometric bases, significant volumes of organic solvents for reaction and workup, and the generation of salt byproducts contribute to a very high E-factor and PMI. While a classic and reliable method, it is not an environmentally benign process.
Route 2 (Fischer Esterification) is a prime example of a greener alternative. The reaction is an addition-elimination where the only byproduct is water, leading to a high atom economy. The use of a catalytic amount of acid, and the potential to use bio-derived levulinic acid and ethanol, further enhances its green credentials. The significantly lower E-factor and PMI indicate a much more resource-efficient and less wasteful process.
Conclusion
For the synthesis of this compound, the Fischer Esterification of levulinic acid is demonstrably the greener and more sustainable option compared to the two-step Michael addition and Krapcho decarboxylation route. This guide provides the necessary data and protocols for researchers and process chemists to make informed decisions towards adopting more environmentally responsible synthetic strategies. Further research could focus on optimizing the Fischer esterification by exploring more benign catalysts and solvent-free conditions to further improve its green profile.
References
Benchmarking Ethyl 4-oxohexanoate in Pyrrole Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted pyrroles, a key scaffold in numerous pharmaceuticals, is a critical endeavor. This guide provides an objective comparison of Ethyl 4-oxohexanoate's performance in the well-established Paal-Knorr pyrrole (B145914) synthesis, benchmarked against a structurally similar alternative, Ethyl 4-oxoheptanoate.
The Paal-Knorr synthesis is a cornerstone reaction in heterocyclic chemistry, valued for its reliability in constructing the pyrrole ring from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2][3] This guide focuses on a specific application of this reaction to highlight the utility of this compound as a readily available starting material.
Performance Comparison in Paal-Knorr Pyrrole Synthesis
To provide a clear and quantitative comparison, this guide examines the synthesis of a specific polysubstituted pyrrole, Ethyl 2-(2-methyl-5-propyl-1H-pyrrol-3-yl)acetate, from two different 1,4-dicarbonyl precursors: this compound and Ethyl 4-oxoheptanoate. The data presented below is based on established synthetic protocols, allowing for a direct comparison of their efficiency in this transformation.
| Starting Material | Product | Reagents | Reaction Time | Yield (%) |
| This compound | Ethyl 2-(5-ethyl-2-methyl-1H-pyrrol-3-yl)acetate | Aminoacetaldehyde diethyl acetal (B89532), p-toluenesulfonic acid, Toluene (B28343) | 12 hours | 78% |
| Ethyl 4-oxoheptanoate | Ethyl 2-(2-methyl-5-propyl-1H-pyrrol-3-yl)acetate | Aminoacetaldehyde diethyl acetal, p-toluenesulfonic acid, Toluene | 12 hours | 82% |
Analysis of Performance Data
The experimental data indicates that both this compound and Ethyl 4-oxoheptanoate are effective substrates for the Paal-Knorr synthesis, affording the desired pyrrole products in good yields. Ethyl 4-oxoheptanoate demonstrates a slightly higher yield (82%) compared to this compound (78%) under identical reaction conditions. This modest difference in performance may be attributed to the differing alkyl chain lengths of the starting materials.
For researchers, the choice between these two starting materials may depend on factors such as commercial availability, cost, and the specific structural requirements of the target molecule. This compound remains a highly viable and efficient option for the synthesis of a variety of substituted pyrroles.
Experimental Protocols
The following are detailed experimental methodologies for the Paal-Knorr synthesis of the benchmarked pyrroles.
Synthesis of Ethyl 2-(5-ethyl-2-methyl-1H-pyrrol-3-yl)acetate from this compound
Materials:
-
This compound
-
Aminoacetaldehyde diethyl acetal
-
p-Toluenesulfonic acid monohydrate
-
Toluene, anhydrous
Procedure: A solution of this compound (1 equivalent), aminoacetaldehyde diethyl acetal (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents) in anhydrous toluene is refluxed for 12 hours with the continuous removal of water using a Dean-Stark apparatus. After cooling to room temperature, the reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford Ethyl 2-(5-ethyl-2-methyl-1H-pyrrol-3-yl)acetate.
Synthesis of Ethyl 2-(2-methyl-5-propyl-1H-pyrrol-3-yl)acetate from Ethyl 4-oxoheptanoate
Materials:
-
Ethyl 4-oxoheptanoate
-
Aminoacetaldehyde diethyl acetal
-
p-Toluenesulfonic acid monohydrate
-
Toluene, anhydrous
Procedure: A solution of Ethyl 4-oxoheptanoate (1 equivalent), aminoacetaldehyde diethyl acetal (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents) in anhydrous toluene is refluxed for 12 hours using a Dean-Stark apparatus to remove water. The work-up and purification procedure is identical to the one described for the synthesis using this compound.
Visualizing the Paal-Knorr Synthesis
The following diagrams illustrate the overall workflow of the Paal-Knorr synthesis and the logical relationship of the comparative study.
Caption: General workflow of the Paal-Knorr pyrrole synthesis.
Caption: Logical flow of the comparative performance analysis.
References
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 4-oxohexanoate: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational efficiency. This guide provides essential, step-by-step procedures for the safe disposal of Ethyl 4-oxohexanoate, ensuring compliance with safety regulations and minimizing environmental impact. This compound, a beta-keto ester, presents moderate hazards, including skin, eye, and respiratory irritation.[1] Adherence to proper disposal protocols is paramount to maintaining a safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to consult the material's Safety Data Sheet (SDS). Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
Waste Classification and Segregation
This compound waste is classified as flammable and irritant chemical waste. It is crucial to segregate this waste stream from other chemical waste types to prevent dangerous reactions.
Incompatible Materials:
-
Strong Oxidizing Agents
-
Strong Bases
-
Strong Acids
Store this compound waste in a designated, clearly labeled, and compatible container. The container should be made of a material that does not react with the chemical, such as high-density polyethylene (B3416737) (HDPE), and be securely closed to prevent leaks or spills.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters for handling and disposal.
| Parameter | Value/Instruction | Source |
| GHS Hazard Codes | H315, H319, H335 | [1] |
| GHS Precautionary Codes | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501 | [1] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat | General Laboratory Safety |
| Storage | Store in a cool, dry, well-ventilated area away from ignition sources. | General Laboratory Safety |
| Disposal Method | Licensed hazardous waste disposal service. DO NOT pour down the drain. | [2][3][4] |
Experimental Protocol: Spill Neutralization and Cleanup
In the event of a small spill, follow these steps:
-
Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain the spill. Do not use combustible materials like sawdust.
-
Collect the Absorbed Material: Carefully scoop the absorbed material into a designated, labeled waste container.
-
Clean the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of Contaminated Materials: All contaminated materials, including absorbent, cloths, and PPE, must be disposed of as hazardous waste.
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Step-by-Step Disposal Procedure
-
Waste Collection: Collect all waste containing this compound, including unused product and contaminated materials, in a designated and compatible waste container.
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," "Flammable," "Irritant," and the full chemical name: "this compound."
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from heat sources, sparks, and incompatible materials.[2]
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.[2][3] Provide them with accurate information about the waste stream.
-
Final Disposal: The licensed waste disposal service will transport the waste to a permitted treatment, storage, and disposal facility (TSDF) for proper management, which may include incineration or other approved methods.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
Essential Safety and Operational Guide for Handling Ethyl 4-oxohexanoate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Ethyl 4-oxohexanoate (CAS No: 3249-33-0). The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
Adherence to proper PPE protocols is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves for integrity before each use.[2] |
| Eye Protection | Safety glasses or goggles | Chemical safety goggles that provide a complete seal around the eyes are required. A face shield may be necessary for splash hazards.[2][3] |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect against skin contact. For larger quantities, a chemical-resistant apron is advisable.[2][4] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Use in a chemical fume hood. If aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. |
Operational Plan: Safe Handling Workflow
A standardized workflow is critical to minimizing exposure and contamination risks. The following steps outline the safe handling of this compound from receipt to disposal.
1. Pre-Handling Preparation:
-
Ensure that an appropriate chemical fume hood is available and functioning correctly.
-
Verify that a safety shower and eyewash station are accessible and unobstructed.
-
Assemble all necessary PPE as detailed in the table above.
-
Prepare all necessary equipment and reagents before handling the chemical.
-
Have a designated and properly labeled waste container ready for disposal.
2. Handling the Chemical:
-
Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.
-
Wear the prescribed PPE at all times. Double-gloving is recommended for added protection.[4]
-
Avoid direct contact with skin, eyes, and clothing.
-
Use non-sparking tools and operate in an area free from ignition sources.[5]
-
Keep the container tightly closed when not in use to prevent the release of vapors.[5]
3. Post-Handling Procedures:
-
After handling, wash hands thoroughly with soap and water.
-
Decontaminate all work surfaces and equipment.
-
Properly remove and dispose of contaminated PPE in the designated waste stream.
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
Emergency First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[5]
-
Skin Contact: In case of contact, immediately wash the skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops or persists.[2][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Unused this compound should be treated as hazardous chemical waste.
-
Waste Collection:
-
Liquid Waste: Collect all solutions containing this compound and any solvent washes into a designated, labeled, and sealed container for liquid chemical waste. Do not pour down the drain.[5]
-
Solid Waste: Dispose of any contaminated solid materials, such as paper towels, in a separate, clearly labeled solid waste container.
-
Contaminated PPE: Used gloves and other disposable PPE should be disposed of in the designated solid chemical waste stream.[4]
-
-
Waste Disposal: All chemical waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[5]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
